Vinyl tris(dimethylsiloxy)silane
Description
Properties
InChI |
InChI=1S/C8H21O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8H,1H2,2-7H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWTTZYMZXKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C=C)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Vinyl tris(dimethylsiloxy)silane
Foreword: Bridging Silane Chemistry with Practical Application
For researchers, scientists, and professionals in drug development and materials science, the ability to synthesize and purify specialized organosilicon compounds is paramount. Vinyl tris(dimethylsiloxy)silane, a key intermediate, offers a unique combination of a reactive vinyl group and flexible siloxane linkages. This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this versatile molecule. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering field-proven insights to ensure both success and safety in the laboratory. Every protocol herein is designed as a self-validating system, grounded in authoritative scientific literature.
Introduction to this compound: Structure and Utility
This compound (VTDS) is an organosilicon compound with the chemical formula C8H24O3Si4. Its structure features a central silicon atom bonded to a vinyl group and three dimethylsiloxy groups. This unique architecture makes it a valuable precursor in the synthesis of a variety of silicone-based materials.
The vinyl group provides a site for polymerization and cross-linking reactions, making VTDS a useful monomer and cross-linking agent in the production of silicone polymers and resins.[1] The dimethylsiloxy units impart flexibility and hydrophobicity to the resulting materials. Consequently, VTDS finds applications as a chemical intermediate in the manufacturing of advanced materials for the electronics and semiconductor industries, as well as in the formulation of specialized coatings and sealants.[2][3]
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is achieved through the acid- or base-catalyzed reaction of vinyltrimethoxysilane and tetramethyldisiloxane.[4] This process involves a series of equilibrium reactions, including hydrolysis and condensation.
Underlying Chemical Principles
The overall reaction can be summarized as follows:
CH₂=CHSi(OCH₃)₃ + 3 HOSi(CH₃)₂OSi(CH₃)₂H → CH₂=CHSi[OSi(CH₃)₂H]₃ + 3 CH₃OH
However, the reaction proceeds through a more complex pathway involving the initial hydrolysis of vinyltrimethoxysilane to vinylsilanetriol and the cleavage of tetramethyldisiloxane to form dimethylsilanol. These reactive intermediates then undergo condensation to form the desired product.
The hydrolysis of the methoxy groups in vinyltrimethoxysilane is a critical first step, catalyzed by either an acid or a base.[2][5] In the presence of water, the methoxy groups are sequentially replaced by hydroxyl groups, forming silanol intermediates and releasing methanol.[6][7]
Simultaneously, the tetramethyldisiloxane is cleaved, also under catalytic conditions, to yield dimethylsilanol. These silanol species are highly reactive and readily undergo condensation reactions, forming stable Si-O-Si bonds and eliminating water. The strategic removal of methanol and water drives the equilibrium towards the formation of the final product.
Visualizing the Synthesis Pathway
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of this compound.[4]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
-
Separatory funnel
-
Vinyltrimethoxysilane (VTMS)
-
Tetramethyldisiloxane (TMDS)
-
Methanol
-
Deionized water
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (catalyst)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In the three-necked flask, combine the catalyst, methanol, and water. For example, for an acid-catalyzed reaction, a mixture of 5g of concentrated sulfuric acid, 64g of methanol, and 81g of water can be prepared.[4]
-
Reaction Initiation: To the catalyst solution, add 268.7g of tetramethyldisiloxane.[4] Begin stirring and gently heat the mixture to 40°C.
-
Addition of Vinyltrimethoxysilane: Once the initial mixture has reached a stable temperature, slowly add 74g of vinyltrimethoxysilane dropwise from the dropping funnel over a period of 1-2 hours.[4] Monitor the reaction temperature and maintain it at 40-50°C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 40-50°C for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Initial Work-up: Allow the reaction mixture to cool to room temperature. The mixture will separate into two layers. Transfer the entire mixture to a separatory funnel and allow the layers to fully separate.
-
Aqueous Wash: Remove the lower aqueous layer. Wash the organic layer twice with deionized water to remove the catalyst and any remaining methanol.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate for at least 3 hours with gentle stirring.
-
Filtration: Filter the dried organic layer to remove the magnesium sulfate.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Vinyltrimethoxysilane is flammable and an irritant.[10] Handle with care and avoid sources of ignition.
-
Tetramethyldisiloxane is also flammable.[11]
-
Concentrated acids are highly corrosive. Handle with extreme caution.
Purification of this compound: Achieving High Purity
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound.
Principles of Fractional Distillation
Fractional distillation separates components of a liquid mixture based on their different boiling points. By carefully controlling the temperature and pressure, components with lower boiling points will vaporize first, rise through the distillation column, condense, and be collected as the distillate.
Visualizing the Purification Workflow
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
Equipment:
-
Fractional distillation apparatus with a vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Receiving flasks
Procedure:
-
Atmospheric Distillation: Transfer the filtered crude product to the distillation flask. Initially, perform a simple distillation at atmospheric pressure to remove the low-boiling methanol.
-
Vacuum Distillation: Once the methanol has been removed, allow the apparatus to cool slightly before applying a vacuum. Gradually reduce the pressure and begin heating the distillation flask.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will primarily consist of unreacted vinyltrimethoxysilane and tetramethyldisiloxane.
-
Product Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the main fraction in a clean receiving flask. The boiling point of the closely related Vinyl tris(trimethylsiloxy)silane is 86.5-87.5 °C at 15 mmHg, which can be used as an estimate.[12]
-
Residue: Discontinue the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
-
Characterization and Quality Control
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess purity and confirm the molecular weight. | A single major peak in the chromatogram corresponding to the product. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for the siloxane and vinyl groups.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H NMR: Signals corresponding to the vinyl protons (typically in the 5.8-6.2 ppm range) and the methyl protons on the silicon atoms (typically in the 0.1-0.3 ppm range).[15][16] ¹³C NMR: Resonances for the vinyl carbons and the methyl carbons. ²⁹Si NMR: Characteristic shifts for the different silicon environments. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for Si-O-Si, Si-CH₃, and C=C bonds. |
Conclusion: A Foundation for Innovation
This guide has provided a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory procedures. By understanding the "why" behind each step, from the initial hydrolysis to the final vacuum distillation, researchers and scientists are better equipped to troubleshoot and optimize this synthesis for their specific applications. The ability to produce high-purity this compound opens doors to the development of novel materials with tailored properties, driving innovation across a multitude of scientific and industrial fields.
References
- The mechanism of action of vinyltrimethoxysilane-IOTA. (n.d.). IOTA Silicone Oil.
- Unlocking Material Potential: The Science Behind Vinyltrimethoxysilane. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical Safety Data Sheet MSDS / SDS - Vinyl tris(trimethylsiloxy)silane. (2025, July 5). ChemicalBook.
- Preparation method of vinyl tri(dimethyl siloxane) silane. (n.d.).
- Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- The Science Behind Vinyltrimethoxysilane: From Surface Modification to Polymer Enhancement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3. (n.d.). Sigma-Aldrich.
- 1H NMR study of the hydrolysis of vinyltrialkoxysilanes | Request PDF. (2025, August 5).
- Vinyl Silane Coupling Agent for Acrylic Emulsion. (n.d.). Co-formula.
- Material Safety Data Sheet - Vinyltrimethoxysilane, 98%. (n.d.). Cole-Parmer.
- Vinyltrimethoxysilane(2768-02-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.).
- VINYLTRIMETHOXYSILANE. (2015, January 13). Gelest, Inc.
- Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. (2016, June 10). Gelest, Inc.
- Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. (2008). Tetrahedron, 64(22), 5322-5327.
- Tetramethyldisiloxane: A Practical Organosilane Reducing Agent | Request PDF. (n.d.).
- CN101012237B - Synthesis method of vinyl alkoxy silane. (n.d.).
- Tetramethyldisiloxane (TMDSO, TMDS). (n.d.). Organic Chemistry Portal.
- Base-Catalyzed Transformations of Tetramethyldisiloxane. (2025, August 5).
- Synthesis and Evaluation of Vinyl-Substituted Aminosilane Oligomers as Preceramic Coatings for Corrosion Protection. (2025, October 11). Inorganic Chemistry.
- Gas chromatographic determination of some alkoxysilanes for use in occup
- What are the peaks in Trimethl(vinyl)silane NMR spectrum? (2018, January 30).
- Supramolecular Polymer Materials Assembled via Polymerization and Subsequent Cross-Linking through a Single Hydrogen-Bonding Motif. (2026, January 6). Macromolecules.
- This compound. (n.d.). PubChem.
- Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. (2008, May 26). Tetrahedron.
- Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruv
- 7 1 H NMR showing the disappearance of vinyl and Si-H groups during hydrosilylation. (n.d.).
- This compound. (n.d.). 陕西新研博美生物科技有限公司.
- Tris(vinyldimethylsiloxy)phenylsilane. (n.d.).
- Tris(dimethylsiloxy)phenylsilane 96 18027-45-7. (n.d.). Sigma-Aldrich.
- (PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). (n.d.).
- TETRAKIS(DIMETHYLSILOXY)SILANE. (n.d.). Gelest, Inc.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Tris(vinyldimethylsiloxy)phenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. Preparation method of vinyl tri(dimethyl siloxane) silane - Eureka | Patsnap [eureka.patsnap.com]
- 5. The mechanism of action of vinyltrimethoxysilane-IOTA [siliconematerial.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
- 12. Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3 [sigmaaldrich.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
- 15. Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR spectrum [chemicalbook.com]
- 16. Vinyltrimethoxysilane(2768-02-7) 1H NMR [m.chemicalbook.com]
Chemical properties and reactivity of Vinyl tris(dimethylsiloxy)silane
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Vinyl tris(trimethylsiloxy)silane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Vinyl tris(trimethylsiloxy)silane (CAS No. 5356-84-3), a versatile organosilicon compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of its chemical behavior and application potential. This document moves beyond a simple recitation of facts to explore the causal relationships behind the compound's reactivity and utility, grounding its claims in authoritative scientific literature.
A Note on Nomenclature: The topic specifies "Vinyl tris(dimethylsiloxy)silane," which contains Si-H bonds. However, the vast majority of commercial and research literature refers to the closely related and more common "Vinyl tris(trimethylsiloxy)silane," which lacks Si-H bonds and has the CAS number 5356-84-3. This guide will focus on the latter compound, as it is the substance predominantly referenced in available technical data.
Molecular Identity and Physicochemical Characteristics
Vinyl tris(trimethylsiloxy)silane, with the linear formula [(CH₃)₃SiO]₃SiCH=CH₂, is a unique hybrid molecule. It possesses a reactive organic vinyl group attached to a central silicon atom, which is, in turn, bonded to three inorganic trimethylsiloxy groups. This structure allows it to act as a bridge between organic and inorganic materials, a fundamental principle underlying its widespread applications.
Caption: Molecular structure of Vinyl tris(trimethylsiloxy)silane.
The key physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling and application.
| Property | Value | Source(s) |
| CAS Number | 5356-84-3 | |
| Molecular Formula | C₁₁H₃₀O₃Si₄ | |
| Molecular Weight | 322.70 g/mol | |
| Appearance | Colorless clear liquid | [1] |
| Density | 0.861 g/mL at 25 °C | |
| Boiling Point | 86.5-87.5 °C at 15 mmHg | |
| Refractive Index (n20/D) | 1.395 | |
| Flash Point | 74 °C | |
| Assay | ≥97.0% (GC) |
Core Reactivity and Mechanistic Pathways
The compound's utility stems from two primary reactive sites: the vinyl group and the siloxane bonds. Understanding the chemistry of these sites is crucial for designing effective experimental protocols.
Hydrolysis and Condensation
The tris(trimethylsiloxy)silyl moiety is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction is the cornerstone of its use in forming silicone networks and as a surface modifier.[2]
Mechanism:
-
Hydrolysis: The Si-O-Si bonds are cleaved by water to produce silanol (Si-OH) groups and trimethylsilanol as a byproduct. This step is often catalyzed to achieve practical reaction rates.[2][3]
-
Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining siloxy groups) to form stable, cross-linked siloxane (Si-O-Si) networks. Water is eliminated in this step.[2]
The extent of this process can be controlled by stoichiometry of water, pH, and catalyst, allowing for the formation of materials ranging from liquid resins to hard, cross-linked gels.
Caption: Workflow for hydrolysis and condensation of Vinyl tris(trimethylsiloxy)silane.
Hydrosilylation
The vinyl group (CH₂=CH-) is an unsaturated bond that readily undergoes hydrosilylation, which is the addition of a silicon-hydride (Si-H) bond across the double bond. This reaction is a powerful and atom-economical method for forming stable carbon-silicon bonds and is fundamental to the curing of many silicone elastomers.[4][5]
Causality: The reaction is almost always catalyzed by transition metals, most commonly platinum complexes like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[4] The catalyst facilitates the coordination of the vinyl group and the Si-H bond, lowering the activation energy for the addition. The reaction typically follows an anti-Markovnikov addition pattern, where the silicon atom attaches to the terminal carbon of the vinyl group.[4]
This reaction allows Vinyl tris(trimethylsiloxy)silane to act as a crosslinker when reacted with polymers containing multiple Si-H groups, forming a stable, three-dimensional network.[6]
Free-Radical Polymerization
The vinyl group can also participate in standard free-radical polymerization reactions, similar to other vinyl monomers like styrene or acrylates. This allows for the incorporation of the bulky, inorganic tris(trimethylsiloxy)silyl group into organic polymer backbones.[7][8]
Mechanism: Using a standard free-radical initiator (e.g., AIBN or benzoyl peroxide), the vinyl group can copolymerize with other monomers. This creates hybrid organic-inorganic polymers with unique properties, such as enhanced thermal stability, altered surface energy, and improved adhesion to inorganic substrates. Studies on the copolymerization with n-butyl acrylate have shown that the reactivity ratio for the silane monomer is significantly lower than for the acrylate, indicating that it tends to incorporate less readily into the polymer chain.[8]
Spectroscopic Characterization
Proper analytical characterization is essential for quality control and reaction monitoring.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. The vinyl protons typically appear as a complex multiplet between 5.8 and 6.2 ppm. The protons of the nine methyl groups on the three trimethylsiloxy moieties produce a sharp, intense singlet near 0.1-0.2 ppm.[9] The relative integration of these two regions can be used to confirm purity.
-
FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include:
-
~3050 cm⁻¹: C-H stretch of the vinyl group.
-
~1600 cm⁻¹: C=C stretch of the vinyl group.[10]
-
~1260 cm⁻¹: Symmetric CH₃ deformation in Si-CH₃ groups.[11]
-
~1000-1100 cm⁻¹: A very strong and broad band corresponding to the Si-O-Si asymmetric stretch.[10][11]
-
~840 cm⁻¹ and ~760 cm⁻¹: Si-C stretching and CH₃ rocking in Si-CH₃ groups.[11]
-
-
Mass Spectrometry: Mass spec analysis can confirm the molecular weight and provide structural information through fragmentation patterns, which typically involve the loss of methyl groups or trimethylsiloxy units.
Field-Proven Applications
The unique dual reactivity of Vinyl tris(trimethylsiloxy)silane makes it a valuable component in advanced materials.
-
Coupling Agent and Adhesion Promoter: Its primary application is to improve the bond between inorganic materials (like glass, silica, or metals) and organic polymers.[12][13] The siloxy end of the molecule hydrolyzes to bond covalently with the inorganic surface, while the vinyl end copolymerizes or reacts with the polymer matrix, forming a durable bridge at the interface.[14]
Caption: Role as a coupling agent between organic and inorganic phases.
-
Crosslinking Agent: It is used as a crosslinker in silicone formulations, particularly in addition-cure systems.[6] It can also be used in coatings and sealants that cure upon exposure to moisture, leveraging its hydrolysis and condensation reactivity.[12][15]
-
Monomer for Hybrid Polymers: As described, it can be copolymerized with organic monomers to synthesize specialty polymers for applications in coatings, electronics, and textiles, where properties like weatherability, durability, and surface hydrophobicity are desired.[12]
Experimental Protocol: Controlled Hydrolysis for Surface Modification
This protocol describes a self-validating method for applying a functional coating of hydrolyzed Vinyl tris(trimethylsiloxy)silane onto a glass substrate.
Objective: To create a vinyl-functionalized glass surface to promote adhesion of a subsequent polymer coating.
Materials:
-
Vinyl tris(trimethylsiloxy)silane (≥97.0%)
-
Isopropanol (anhydrous)
-
Deionized water
-
Acetic acid (glacial)
-
Glass slides (pre-cleaned with piranha solution or similar method)
-
Nitrogen gas supply
Methodology:
-
Solution Preparation (Causality: Pre-hydrolysis is critical for generating reactive silanols): a. Prepare a 95:5 (v/v) isopropanol/water solution. This controlled amount of water ensures partial hydrolysis without causing bulk gelation. b. Adjust the pH of the solution to 4.5-5.5 using glacial acetic acid. Mildly acidic conditions accelerate hydrolysis while minimizing self-condensation in the solution.[3] c. In a separate flask under a nitrogen atmosphere, add 2% (by weight) Vinyl tris(trimethylsiloxy)silane to the prepared solvent mixture. Stir gently for 1-2 hours. This "aging" period allows for the formation of silanol species.
-
Substrate Application (Causality: Dip-coating ensures a uniform application): a. Immerse the pre-cleaned glass slides into the silane solution for 2 minutes. b. Withdraw the slides at a slow, constant rate to ensure a uniform film.
-
Curing (Causality: Heat drives the condensation reaction to form covalent bonds with the surface): a. Air dry the coated slides for 5-10 minutes to allow for solvent evaporation. b. Transfer the slides to an oven and cure at 110 °C for 15-20 minutes. This thermal step drives off water and forms stable Si-O-Si bonds between the silane and the hydroxyl groups on the glass surface.
-
Validation (Self-Validating System): a. Contact Angle Measurement: A successful hydrophobic modification should result in a significant increase in the water contact angle on the glass surface compared to an untreated slide. b. Adhesion Test: Apply the intended polymer coating (e.g., a vinyl-reactive polymer) to both a treated and an untreated slide. After curing the polymer, perform a cross-hatch adhesion test (ASTM D3359). The treated slide should exhibit significantly superior adhesion.
Safety, Handling, and Storage
-
Hazards: Vinyl tris(trimethylsiloxy)silane may cause respiratory irritation upon inhalation.[1] It is crucial to handle the substance in a well-ventilated area or a chemical fume hood.[1][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1]
-
Stability and Storage: The compound is stable under recommended storage conditions.[1] It should be stored in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames.[1][16] It is sensitive to moisture, which can initiate hydrolysis.
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Do not use a direct water jet.[1]
References
-
This compound | C8H21O3Si4 | CID 11097960. PubChem, National Center for Biotechnology Information. [Link]
-
The Power of Vinyl Tris (trimethylsiloxy) Silane in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Supplier of VINYLTRIS(METHYLETHYLKETOXIME)SILANE | Bulk Manufacturer & Distributor. Silsource. [Link]
-
New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. ResearchGate. [Link]
-
VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech. Gelest, Inc. [Link]
-
Vinyltris(methylethylketoxime)silane Cas 2224-33-1 SDS. Co-Formula. [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. National Institutes of Health (NIH). [Link]
-
FT-IR spectra of silane-(a) and siloxane-treated (b) waterlogged elm samples. ResearchGate. [Link]
-
Tris(trimethylsiloxy)(vinyl)silane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Vinyl Silanes for Crosslinking and Adhesion Promotion. Silico. [Link]
-
Vinyl Silane. Hengda Silane & Silicone. [Link]
-
Reactive Silicones: Forging New Polymer Links. Gelest, Inc. via Amazon S3. [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. [Link]
-
Hydrosilylation reaction of vinyl-terminated oligomers with the silicon hydride groups of the curing agent catalyzed by Platinum. ResearchGate. [Link]
-
(PDF) Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships. ResearchGate. [Link]
-
Stable, Water-Borne Silane Coupling Agents. ResearchGate. [Link]
-
Incorporation of Alkoxysilanes into Model Latex Systems: Vinyl Copolymerization of Vinyltriethoxysilane andn-Butyl Acrylate. ResearchGate. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 14. VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech | [gelest.com]
- 15. Page loading... [guidechem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to Tris(trimethylsiloxy)(vinyl)silane (CAS 5356-84-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(trimethylsiloxy)(vinyl)silane, identified by CAS number 5356-84-3, is a versatile organosilane compound featuring a vinyl functional group and three trimethylsiloxy groups.[1] This unique structure makes it a valuable reagent in organic and materials synthesis. Its vinyl group allows for participation in free-radical additions and other olefin reactions, while the siloxy groups confer properties typical of silicones, such as low surface tension and thermal stability. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.
Chemical Identity and Structure
A clear understanding of the molecular identity is foundational to its application.
Nomenclature and Identifiers
-
Systematic Name: Vinyltris(trimethylsiloxy)silane[1]
-
Synonyms: [Tris(trimethylsiloxy)silyl]ethylene, 3-Vinylnonamethyltetrasiloxane[2][3]
-
CAS Number: 5356-84-3[2]
-
EC Number: 226-342-2[2]
-
Molecular Formula: C₁₁H₃₀O₃Si₄[4]
-
Molecular Weight: 322.70 g/mol [4]
Molecular Structure
The structure of Tris(trimethylsiloxy)(vinyl)silane consists of a central silicon atom bonded to a vinyl group (-CH=CH₂) and three trimethylsiloxy groups (-OSi(CH₃)₃).
Caption: 2D representation of Tris(trimethylsiloxy)(vinyl)silane.
Physicochemical Properties
The physical and chemical properties of Tris(trimethylsiloxy)(vinyl)silane are summarized in the table below.
| Property | Value | Reference |
| Appearance | Clear to straw liquid | [3] |
| Form | Liquid | [2] |
| Boiling Point | 86.5-87.5 °C at 15 mmHg | [2] |
| Density | 0.861 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.395 | [2] |
| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |
| Water Solubility | Insoluble | [3] |
Reactivity and Applications
The dual functionality of Tris(trimethylsiloxy)(vinyl)silane—a reactive vinyl group and the stable, bulky tris(trimethylsiloxy)silyl group—underpins its utility in chemical synthesis.
Core Reactivity
The vinyl group is the primary site of reactivity, allowing the molecule to participate in a variety of transformations common to alkenes. Vinyl silanes are particularly important for improving the bonding performance between materials with different properties.[1] The vinyl functional group facilitates free radical addition to organic polymers and can increase the rate of silane hydrolysis.[1]
Applications in Synthesis
Due to its chemical structure, Tris(trimethylsiloxy)(vinyl)silane can undergo addition reactions to produce various siloxanes and copolymers.[1] These products often exhibit desirable properties such as low surface tension, improved texture, and lubricity, making them relevant in materials science and for the synthesis of specialty chemicals.[1]
While not a direct precursor to pharmaceuticals in the same way as heterocyclic building blocks, its utility lies in the synthesis of complex organosilicon molecules which may have applications in drug delivery systems or as functionalized linkers in medicinal chemistry.
Safety and Handling
Proper handling of Tris(trimethylsiloxy)(vinyl)silane is crucial to ensure laboratory safety.
Hazard Identification
Tris(trimethylsiloxy)(vinyl)silane is classified as a hazardous substance.[5]
| Hazard Class | GHS Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [2][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][5] |
Signal Word: Warning[2]
Recommended Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical worker's goggles. Do not wear contact lenses.[3]
-
Skin Protection: Wear rubber, neoprene, or nitrile gloves.[3]
-
Respiratory Protection: If exposure limits are exceeded, use an air-supplied or combination organic vapor/acid gas respirator.[3]
-
An eyewash station and emergency shower should be readily available.[3]
Storage:
-
Store in a cool, dry place.[3]
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Stable in sealed containers stored under a dry inert atmosphere.[3]
Incompatibilities:
-
Avoid contact with oxidizers, heat, sparks, or open flames.[3]
Experimental Protocol: General Procedure for Addition Reaction
While specific, validated protocols for this exact reagent are proprietary or application-dependent, a general workflow for a hydrosilylation reaction, a common transformation for vinylsilanes, can be outlined. This serves as an illustrative example of its application.
Caption: Generalized workflow for a hydrosilylation reaction.
Conclusion
Tris(trimethylsiloxy)(vinyl)silane (CAS 5356-84-3) is a valuable organosilane reagent with distinct utility in synthetic chemistry. Its bifunctional nature allows for the creation of complex siloxanes and functionalized polymers. For researchers in materials science and synthetic chemistry, including those developing novel compounds for potential pharmaceutical applications, a thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization.
References
- 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
- The Role of 5-Methoxyindole-3-carboxaldehyde in Modern Drug Discovery. (n.d.).
- 5-Methoxy-1H-indole-3-carbaldehyde | CAS#:10601-19-1 | Chemsrc. (n.d.).
- 5-Methoxyindole-3-carboxaldehyde = 99 10601-19-1 - Sigma-Aldrich. (n.d.).
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
- 5-Methoxyindole-3-carboxaldehyde | 10601-19-1 - ChemicalBook. (n.d.).
- MSDS of Vinyl tris(trimethylsiloxy) silane. (n.d.).
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
- 5-Methoxyindole-3-carboxaldehyde - Chem-Impex. (n.d.).
- CID 157980671 | C20H18N2O4 - PubChem - NIH. (n.d.).
-
SIV9300.0 VINYLTRIS(TRIMETHYLSILOXY)SILANE - Gelest, Inc. (n.d.). Retrieved from [Link]
-
Vinyltris(trimethylsiloxy)silane CAS: 5356-84-3 - Changfu Chemical . (n.d.). Retrieved from [Link]
- 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde|BLD Pharm. (n.d.).
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. (n.d.).
- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
- 1-hydroxy-5-methoxy-1H-indole-3-carbaldehyde - C10H9NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
- 5-Methoxy-1H-indole-3-carboxaldehyde - Apollo Scientific. (n.d.).
- Indole-3-carbaldehyde - Wikipedia. (n.d.).
- Indole-3-carboxaldehyde, 5-methoxy, TMS - the NIST WebBook. (n.d.).
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).
- Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot - MDPI. (n.d.).
Sources
The Crucial Link: An In-depth Technical Guide to Organosilane Coupling Agents for Composite Materials
In the realm of advanced materials, the performance of composites is often dictated by the quality of the interface between the inorganic reinforcement and the organic polymer matrix. A seamless transition at this interface is paramount for stress transfer and overall material integrity. Organosilane coupling agents are the linchpin in achieving this synergy, acting as molecular bridges that chemically unite these dissimilar materials. This guide provides a comprehensive exploration of the chemistry, selection, application, and characterization of organosilane coupling agents, offering researchers, scientists, and product development professionals the foundational knowledge and practical insights required to harness their full potential.
The Fundamental Chemistry of Organosilane Coupling Agents
Organosilane coupling agents are a unique class of organosilicon compounds characterized by a dual-reactivity molecular structure.[1] Their general formula is R-Si-(X)₃, where 'R' represents an organofunctional group, and 'X' is a hydrolyzable group, typically an alkoxy group like methoxy or ethoxy.[2]
-
The Organofunctional Group (R): This part of the molecule is designed to be chemically compatible and reactive with the organic polymer matrix. The choice of the 'R' group is critical and depends on the specific resin system being used, for instance, an epoxy-functional silane for an epoxy resin or an amino-functional silane for a polyurethane system.[2][3]
-
The Hydrolyzable Group (X): These groups, attached to the silicon atom, are responsible for reacting with the inorganic substrate. In the presence of moisture, these alkoxy groups hydrolyze to form reactive silanol groups (Si-OH).[4] These silanol groups can then form strong, durable covalent bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass fibers, silica, and metal oxides.[2]
This bifunctional nature allows organosilanes to form a robust chemical bridge at the interface, significantly enhancing adhesion and, consequently, the mechanical and long-term performance of the composite material.[5]
The Mechanism of Action: A Four-Step Interfacial Reaction
The process by which organosilane coupling agents establish a durable link between inorganic and organic phases is generally understood to occur in four distinct steps.[1][4] While often described sequentially, these reactions can happen concurrently after the initial hydrolysis.[4][6]
-
Hydrolysis: The hydrolyzable alkoxy groups (Si-OR) on the silane molecule react with water to form silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[2] The availability of water is a critical parameter; insufficient water can impede hydrolysis, while an excess can lead to premature self-condensation of the silane.[2][6]
-
Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxanes. This step is also influenced by the concentration of the silane and the amount of available water.[4]
-
Hydrogen Bonding: The silanol groups of the hydrolyzed silane and the oligomers form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., glass fiber or mineral filler).[4]
-
Covalent Bond Formation: Upon drying or curing, a dehydration reaction occurs, leading to the formation of stable, covalent siloxane bonds (Si-O-Substrate) at the interface.[1][4] Typically, only one or two of the three silanol groups from each silicon atom bond directly to the substrate surface, with the remaining silanols available for cross-linking with other silane molecules.[4][6]
Caption: The four-step mechanism of organosilane coupling agent action at the composite interface.
A Practical Guide to Selecting the Right Organosilane
The efficacy of a silane coupling agent is fundamentally dependent on the compatibility of its organofunctional group with the polymer matrix.[2] An incorrect choice can lead to a weak interface and suboptimal composite performance.
Major Classes of Organosilane Coupling Agents
The most common types of organosilanes are categorized by their organofunctional group:
-
Amino-silanes: These are versatile coupling agents containing primary or secondary amine groups.[3][7] They are widely used in composites with thermoset resins like epoxy, phenolic, and melamine, as well as with thermoplastics such as nylon and PVC.[8][9] An example is γ-aminopropyltriethoxysilane (APTES).[7]
-
Epoxy-silanes: Featuring a reactive epoxy group, these silanes are ideal for epoxy-based composites.[3][10] The epoxy ring can react with the epoxy resin or its hardener, forming a strong covalent bond.[11] γ-glycidoxypropyltrimethoxysilane (GPTMS) is a commonly used epoxy-silane.[2][12] They are also known for providing non-yellowing adhesion.[13][14]
-
Vinyl-silanes: These silanes possess a vinyl group that can copolymerize with polymers initiated by free radicals, such as polyesters, polyethylene, and other polyolefins.[3][15][16] They are often used in crosslinked polyethylene (XLPE) for wire and cable applications.[17]
-
Methacrylate-silanes: Containing a methacrylate functional group, these silanes are well-suited for use with unsaturated polyester and acrylic resins.[18] They participate in the free-radical polymerization of the resin, leading to a strongly bonded interface. An example is 3-methacryloxypropyltrimethoxysilane (MPTMS).[19][20]
Data-Driven Selection of Organosilanes
| Organosilane Type | Organofunctional Group | Example Compound | Compatible Polymer Systems | Key Applications |
| Amino-silane | Amino (-NH₂) | γ-aminopropyltriethoxysilane (APTES) | Epoxy, Phenolic, Melamine, Nylon, PVC, Polyurethanes | Glass fiber reinforced plastics, Adhesives, Sealants |
| Epoxy-silane | Epoxy (glycidoxy) | γ-glycidoxypropyltrimethoxysilane (GPTMS) | Epoxy, Urethane, Acrylics, Polysulfides | Epoxy laminates, Coatings, Adhesives, Sealants |
| Vinyl-silane | Vinyl (-CH=CH₂) | Vinyltrimethoxysilane (VTMS) | Polyethylene, Polypropylene, Unsaturated Polyesters, EPDM | Cross-linked polyethylene (XLPE), Rubber compounding |
| Methacrylate-silane | Methacrylate | 3-methacryloxypropyltrimethoxysilane (MPTMS) | Unsaturated Polyesters, Acrylics | Reinforced polyester composites, Dental materials, Coatings |
A Logical Workflow for Silane Selection
The selection of an appropriate organosilane is a critical decision in composite material design. The following decision tree illustrates a logical workflow for this process.
Caption: Decision workflow for selecting an appropriate organosilane coupling agent based on the polymer matrix.
Experimental Protocol: Surface Treatment of Inorganic Fillers
The method of applying the organosilane to the filler or reinforcement surface is crucial for achieving a uniform and effective interfacial layer. Both wet (solution) and dry methods are commonly employed.[2][21] The following is a generalized protocol for a wet treatment process.
Materials and Equipment
-
Inorganic filler (e.g., silica, glass beads)
-
Organosilane coupling agent (selected based on the polymer matrix)
-
Solvent (e.g., ethanol/water mixture, isopropanol)
-
Acetic acid (for pH adjustment)
-
Beaker or reaction vessel
-
Magnetic stirrer and stir bar
-
Drying oven
-
High-shear mixer (for dry method)
Step-by-Step Methodology (Wet Method)
-
Solution Preparation: Prepare a dilute solution of the organosilane (typically 0.5-2.0% by weight) in a solvent. A common solvent system is a 95:5 mixture of ethanol to water. The water is necessary for the hydrolysis of the silane.[22]
-
pH Adjustment: Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This pH range generally promotes the hydrolysis of the alkoxy groups without causing rapid self-condensation.[2]
-
Hydrolysis: Allow the solution to stir for a designated period (e.g., 30-60 minutes) to ensure sufficient hydrolysis of the silane.
-
Filler Addition: Gradually add the inorganic filler to the silane solution while stirring continuously. Ensure the filler is well-dispersed in the solution.
-
Treatment: Continue stirring the slurry for a period of time (e.g., 1-2 hours) to allow the hydrolyzed silane to adsorb onto the filler surface.
-
Filtration and Rinsing: Separate the treated filler from the solution by filtration. Rinse the filler with the pure solvent to remove any excess, unreacted silane.
-
Drying and Curing: Dry the treated filler in an oven at a temperature sufficient to remove the solvent and promote the covalent bond formation between the silane and the filler surface (e.g., 110-120°C for 1-2 hours).[4]
Characterization of Silane-Treated Surfaces and Composite Performance
Verifying the effectiveness of the silane treatment is essential. This involves both characterizing the treated surface and evaluating the performance of the final composite material.
Surface Characterization Techniques
A variety of surface-sensitive analytical techniques can be employed to confirm the presence and nature of the silane layer on the substrate:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can provide information about the elemental composition and chemical state of the elements on the surface, confirming the presence of silicon and the specific functional groups of the silane.[23][24]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that can detect molecular fragments, providing direct evidence of the presence of the silane and its interaction with the substrate.[23]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the treated surface, revealing the morphology and uniformity of the silane coating.[25][26]
-
Contact Angle Measurements: The change in the surface energy of the substrate after treatment can be assessed by measuring the contact angle of a liquid (e.g., water). A successful treatment of a hydrophilic surface with a silane containing a hydrophobic organofunctional group will result in an increased contact angle.[27]
Composite Performance Evaluation
The ultimate validation of the silane coupling agent's effectiveness lies in the improved properties of the final composite material. Key mechanical properties to evaluate include:
-
Tensile Strength and Modulus: Measures the material's resistance to being pulled apart.
-
Flexural Strength and Modulus: Indicates the material's ability to resist bending.
-
Impact Strength: Assesses the material's toughness and resistance to fracture under a sudden load.
-
Interlaminar Shear Strength (ILSS): A critical measure of the adhesion between layers in a laminated composite.
Improvements in these properties, particularly under wet or humid conditions, are strong indicators of a well-formed and effective interfacial bond facilitated by the organosilane coupling agent.[5][28][29]
The Broader Impact of Organosilane Coupling Agents
The applications for organosilane coupling agents extend far beyond just composites. They are integral to a wide range of industries:
-
Adhesives and Sealants: Enhancing bond strength and durability, especially in moisture-cured systems.[2][30]
-
Coatings and Paints: Improving adhesion to substrates, corrosion resistance, and scratch resistance.[2][13]
-
Rubber and Tire Industry: Treating silica and clay fillers to improve abrasion resistance and reduce rolling resistance.[2]
-
Electronics: Used in electronic packaging materials to enhance the adhesion between the encapsulant and the substrate, improving reliability.[31]
The ability of organosilane coupling agents to create durable bonds between dissimilar materials is a cornerstone of modern materials science, enabling the development of high-performance products across a multitude of sectors.
Conclusion
Organosilane coupling agents are indispensable tools for scientists and engineers working with composite materials. By understanding their fundamental chemistry, mechanisms of action, and the critical factors for their selection and application, researchers can effectively bridge the interfacial gap between inorganic reinforcements and organic matrices. This leads to the creation of advanced materials with superior mechanical properties, enhanced durability, and a wider range of performance capabilities. The continued development and intelligent application of these molecular bridges will undoubtedly pave the way for future innovations in materials science.
References
-
iotasilane.com. Overview of organosilicon coupling agent and summary of its mechanism. iotasilane.com. Available from: [Link].
-
Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Available from: [Link].
-
SpringerLink. Characterization and adhesion testing of mixed silane-treated surfaces. Available from: [Link].
-
ECOPOWER. Amino Functional Silane Coupling Agent. Available from: [Link].
-
SJZC. What are the main types of silane coupling agents. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Surface Treatment of Fillers: Unlock Potential with Silane Coupling Agents. Available from: [Link].
-
Hengda New Material. Methacryloxy Silane. Available from: [Link].
-
Co-Formula. Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters. Available from: [Link].
-
Technical University of Munich. Effect of organosilane coupling agents on microstructure and properties of nanosilica/epoxy composites. Available from: [Link].
-
AZoM. A Guide to Silane Solution Mineral and Filler Treatments. Available from: [Link].
-
Co-Formula. Silanes for Fillers and Pigments. Available from: [Link].
-
Gelest. Silane Coupling Agents. Technical Library. Available from: [Link].
-
Silico. Common Types of Silane Coupling Agents: Types & Applications. Available from: [Link].
-
Gelest. How Does a Silane Coupling Agent Work? Gelest Technical Library. Available from: [Link].
-
SiSiB SILICONES. Amino Silanes as adhesion promoter, surface modifier and reactant. Available from: [Link].
-
Silico. High-Quality Amino Silanes for Adhesion & Surface Treatment. Available from: [Link].
-
Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion. Available from: [Link].
-
SiSiB SILICONES. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. Available from: [Link].
-
Diva-portal.org. Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Available from: [Link].
-
OSi. Vinyl Silanes. Available from: [Link].
-
Silsource. Supplier of 3-METHACRYLOXYPROPYLTRIETHOXYSILANE | Bulk Manufacturer & Distributor. Available from: [Link].
-
NIH. Effect of Organosilane Coupling Agents on Thermal, Rheological and Mechanical Properties of Silicate-Filled Epoxy Molding Compound. PMC. Available from: [Link].
-
Co-Formula. Epoxy Functional Silane | Epoxy Silanes Coupling Agent & Adhesion Promoter. Available from: [Link].
-
Tangshan Sunfar New Materials Co., Ltd. The mechanism of action of silane coupling agent. Available from: [Link].
-
PubMed. [Characterizing methods of structure and character for silane film on metal surface]. Available from: [Link].
-
Co-Formula. Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters. Available from: [Link].
-
ResearchGate. (PDF) Chemistry and Applications of Organosilanes – An Overview. Available from: [Link].
-
ResearchGate. Surface characterization of silane-treated industrial glass fibers. Available from: [Link].
-
ResearchGate. Silane-Treated Glass Bead Surfaces: Their Characterization by Atomic Force Microscopy and Their Effect on the Yield Stress of Filled Poly(vinyl Chloride) | Request PDF. Available from: [Link].
-
Wiley Online Library. Effect of silane‐coupling agents on interfacial properties of CF/PI composites. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science of Binding: How Silane Coupling Agents Improve Composite Material Performance. Available from: [Link].
-
Gelest. Selection Chart: Silane Coupling Agents for. Technical Library. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Silane: A Guide to Coupling Agent Selection for Optimal Performance. Available from: [Link].
-
ARCOR Epoxy Technologies. Mineral fillers have become increasingly important additives and modifiers for organic polymer. Available from: [Link].
-
NIH. Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites. Available from: [Link].
-
Silico. Silane Coupling Agents. Available from: [Link].
-
Silico. How to Choose the Right Silane Coupling Agent. Available from: [Link].
Sources
- 1. Overview of organosilicon coupling agent and summary of its mechanism- [iotasilane.com]
- 2. chemsilicone.com [chemsilicone.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. gelest.com [gelest.com]
- 5. nbinno.com [nbinno.com]
- 6. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]
- 7. China Manufacturer Amino Functional Silane Coupling Agent | ECOPOWER [ecopowerchem.com]
- 8. rissochem.com [rissochem.com]
- 9. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 10. Epoxy Silane | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 11. Silane Coupling Agents - Gelest [technical.gelest.com]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. chemsilicone.com [chemsilicone.com]
- 14. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES [sinosil.com]
- 15. Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters [powerchemical.com]
- 16. Vinyl Silane | Product Category | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 17. silicorex.com [silicorex.com]
- 18. chemsilicone.com [chemsilicone.com]
- 19. Methacryloxy silane, Methacryloxy silane coupling agent- Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 20. nbinno.com [nbinno.com]
- 21. sisib.com [sisib.com]
- 22. azom.com [azom.com]
- 23. diva-portal.org [diva-portal.org]
- 24. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Effect of Different Silane Coupling Agents on Properties of Waste Corrugated Paper Fiber/Polylactic Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 30. dakenchem.com [dakenchem.com]
- 31. Epoxy Functional Silane | Epoxy Silanes Coupling Agent & Adhesion Promoter [cfmats.com]
An In-depth Technical Guide to the Hiyama Coupling Reaction with Organosilanes
Introduction: Situating the Hiyama Coupling in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the Hiyama coupling holds a unique and valuable position. Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this reaction forges carbon-carbon bonds by coupling organosilanes with organic halides or pseudohalides (like triflates).[1] While reactions like the Suzuki and Stille couplings have seen broader initial adoption, the Hiyama coupling offers compelling advantages, primarily stemming from the nature of its organosilicon reagents.[2][3] Organosilanes are generally stable, easy to handle, have low toxicity, and generate environmentally benign silicate byproducts.[2][3][4][5]
These characteristics make the Hiyama coupling an attractive tool for researchers, scientists, and drug development professionals, particularly in complex, multi-step syntheses where functional group tolerance and reagent stability are paramount. This guide provides an in-depth exploration of the core principles of the Hiyama coupling, moving beyond a simple recitation of protocols to explain the fundamental causality behind its mechanism and experimental design.
The Engine of the Reaction: The Palladium Catalytic Cycle
At its core, the Hiyama coupling is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6] Understanding this cycle is fundamental to troubleshooting the reaction and rationally selecting catalysts, ligands, and conditions. The process can be broken down into three primary, sequential steps.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An organic electrophile (typically an aryl, vinyl, or alkyl halide, R¹-X) reacts with the Pd(0) complex. In this step, the C-X bond is cleaved, and the palladium center inserts itself, oxidizing from Pd(0) to a square planar Pd(II) species.[1][2][6]
-
Transmetalation : This is the defining and often rate-limiting step of the Hiyama coupling. The organic group (R²) from the activated organosilane is transferred to the Pd(II) center, displacing the halide (X). The inherent stability of the carbon-silicon bond means this step does not occur spontaneously; it requires an "activating agent" to proceed, a topic we will explore in detail.[1][6]
-
Reductive Elimination : With both organic partners (R¹ and R²) now bound to the same palladium center, they couple to form the desired new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[1][2][6]
Caption: The Palladium Catalytic Cycle in Hiyama Coupling.
The Keystone: Activation of the Organosilane
The C-Si bond is robust and covalent, making organosilanes unreactive toward transmetalation under neutral conditions. The necessity of an activating agent to render the silicon center hypervalent or to form a more reactive species is a defining feature of the Hiyama coupling.[4][7] The choice of activator dictates the reaction's scope, functional group tolerance, and overall strategy.
Fluoride-Mediated Activation: The Classic Approach
The original Hiyama protocol utilizes a stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[1][3]
-
Mechanism of Action : The fluoride anion, being small and highly electronegative, readily attacks the silicon atom of the organosilane. This coordination forms a hypervalent, pentacoordinate silicate species.[6][7] This intermediate is significantly more nucleophilic than the starting tetracoordinate silane, possessing a polarized and weakened C-Si bond that is labile enough for efficient transmetalation to the palladium center.[1]
-
Expert Insight : While highly effective, fluoride is a double-edged sword. It is strongly basic and can be incompatible with sensitive functional groups or acidic protons elsewhere in the molecule.[1] A critical limitation is its ability to cleave silyl protecting groups (e.g., TBS, TIPS), which are ubiquitous in complex molecule synthesis. This lack of orthogonality is a primary driver for the development of fluoride-free methods.
Fluoride-Free Activation: Expanding the Horizon
To overcome the limitations of fluoride, several alternative activation strategies have been developed, significantly broadening the reaction's applicability.
-
Base-Mediated Activation (The Hiyama-Denmark Coupling) : A major advancement involves the use of organosilanols (R-Si(R')₂OH) as coupling partners.[1][8] In this variant, a base (e.g., NaOH, Cs₂CO₃, KOSiMe₃) is used to deprotonate the silanol, forming a highly reactive silanolate in situ.[1][2][8]
-
Causality : Mechanistic studies by Denmark and others have revealed that the formation of a pentavalent silicon species is not strictly necessary.[1][8] Instead, the key event is the formation of a Pd-O-Si linkage after coordination of the silanolate to the Pd(II) center. This arrangement facilitates the transfer of the organic group from silicon to palladium.[1] This method is exceptionally valuable as it avoids harsh fluoride and protects silyl ethers.[1] Alkoxysilanes can also be used, which are believed to hydrolyze to the corresponding silanols under basic aqueous conditions before activation.[1]
-
-
Other Activators : In certain contexts, Lewis acids or copper co-catalysts can be employed to promote the coupling under milder, fluoride-free conditions, further expanding the reaction's versatility.[1][9]
Caption: Key Activation Pathways for Organosilanes.
A Guide to Reagents: Making Informed Choices
The success of a Hiyama coupling depends critically on the judicious selection of all its components.
The Organosilane Nucleophile
The substituents on the silicon atom dramatically influence reactivity.
-
Leaving Group Ability : The nontransferable groups on the silicon dictate the ease of activation. Trialkylsilanes (e.g., R-SiMe₃) are generally unreactive because alkyl groups are poor leaving groups.[4][7] In contrast, silanes bearing electronegative substituents like alkoxy (e.g., trimethoxysilane), fluoro, or chloro groups are far more reactive as these groups stabilize the forming hypervalent intermediate.[4][7]
-
Specialized Reagents : For specific applications, strained systems like silacyclobutanes can be used. The release of ring strain upon forming the pentavalent intermediate provides a thermodynamic driving force, allowing for milder reaction conditions.[4][7]
| Organosilane Type | Common Examples | Typical Activator | Key Characteristics & Insights |
| Alkoxysilanes | Aryl-Si(OMe)₃, Aryl-Si(OEt)₃ | TBAF, NaOH, K₃PO₄ | Widely available and robust; often used in fluoride-free, base-mediated protocols where they hydrolyze to silanols.[2][6] |
| Fluorosilanes | Aryl-SiF₃ | TBAF, CsF | Highly reactive but less common than alkoxysilanes. Can be effective partners for challenging couplings like with aryl chlorides.[10] |
| Organosilanols | Aryl-Si(Me)₂OH | NaOH, Cs₂CO₃, KOSiMe₃ | The cornerstone of the Hiyama-Denmark coupling. Ideal for syntheses with silyl-protected functional groups.[1][8] |
| Silacyclobutanes | 1-Aryl-1-methylsilacyclobutane | TBAF | Activation is driven by ring strain release, enabling mild reaction conditions.[4][7] |
The Organic Electrophile
The choice of the organic halide or pseudohalide follows predictable reactivity trends.
-
Reactivity Order : For halides, the reactivity generally follows the order of bond strength: I > Br > Cl .[1][10] Triflates (OTf) are also excellent electrophiles, often comparable in reactivity to bromides.[1]
-
Modern Context : While aryl iodides give the best yields and fastest reactions, they are also the most expensive and least stable.[1] Significant progress in ligand development has made the cross-coupling of more economical and widely available aryl chlorides and even tosylates a routine practice.[2][9][10]
The Palladium Catalyst and Ligands
The combination of the palladium precursor and the supporting ligand is crucial for achieving high efficiency and broad substrate scope.
-
Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂.[2][5] For scalability and ease of removal, heterogeneous catalysts like palladium on carbon (Pd/C) are also highly effective.[11]
-
Role of Ligands : Ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. The choice of ligand is often the most critical parameter to optimize.
-
Field Insight : For simple substrates, triphenylphosphine (PPh₃) may suffice. However, for challenging electrophiles like aryl chlorides or sterically hindered partners, bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[2][5][10] These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination.
-
| Catalyst System | Ligand Type | Typical Substrate Scope | Rationale & Insights |
| Pd(OAc)₂ / PPh₃ | Simple Phosphine | Aryl/Vinyl Iodides & Bromides | A classic, cost-effective system for reactive electrophiles. May struggle with less reactive partners. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Aryl/Heteroaryl Chlorides, Bromides, Triflates | XPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination. The go-to choice for difficult substrates.[2][5][10] |
| PdCl₂(NHC) | N-Heterocyclic Carbene | Aryl Chlorides, Bromides | NHCs are strong σ-donors that form very stable and highly active palladium complexes, excellent for challenging couplings.[2] |
| Pd/C | Heterogeneous | Aryl Bromides, Iodides | Offers simplified workup and catalyst recycling. Can be used with or without additional ligands.[11] |
Field Protocol: A Self-Validating Experimental Workflow
This section provides a representative, detailed protocol for the Hiyama coupling of an aryl bromide with an aryltrimethoxysilane, embodying the principles discussed.
Reaction: 4-Bromoanisole with Phenyltrimethoxysilane
-
Reactor Preparation and Inerting (The "Why"):
-
Action: A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled under a stream of inert gas (Argon or Nitrogen).
-
Causality: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be readily oxidized, rendering them inactive. Water can interfere with certain activators and promote side reactions. Ensuring an anhydrous, oxygen-free environment is critical for reproducibility and high yield.
-
-
Reagent Addition (The "Why"):
-
Action: To the flask, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and the base/activator such as K₃PO₄ (2.0 equivalents). Then add 4-bromoanisole (1.0 equivalent).
-
Causality: The solids are added first. The catalyst and ligand are added in a specific ratio to ensure the formation of the active catalytic species. The base is added in excess to drive the reaction to completion.
-
-
Solvent and Reagent Degassing (The "Why"):
-
Action: Add anhydrous, degassed solvent (e.g., dioxane or toluene). Finally, add the liquid phenyltrimethoxysilane (1.5 equivalents) via syringe. The reaction mixture is then subjected to three cycles of vacuum/inert gas backfill.
-
Causality: Using a degassed solvent further minimizes oxygen exposure. The organosilane is often added in slight excess to ensure the complete consumption of the potentially more valuable aryl halide. The final degassing cycles remove any residual oxygen from the headspace and dissolved in the solvent.
-
-
Reaction Execution (The "Why"):
-
Action: The sealed flask is placed in a preheated oil bath at 80-110 °C and stirred vigorously for the prescribed time (e.g., 12-24 hours), monitored by TLC or GC-MS.
-
Causality: Most cross-coupling reactions require thermal energy to overcome the activation barriers of the catalytic cycle steps. Vigorous stirring ensures efficient mixing in the heterogeneous mixture (if a solid base is used).
-
-
Workup and Purification (The "Why"):
-
Action: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
-
Causality: The filtration step provides a simple method to remove the bulk of the inorganic byproducts and the heterogeneous catalyst. The aqueous washes remove any remaining water-soluble salts. Column chromatography separates the desired biaryl product from unreacted starting materials and organic byproducts.
-
Conclusion and Future Outlook
The Hiyama coupling has matured from a niche reaction into a powerful and versatile tool in the synthetic chemist's arsenal. Its reliance on stable, low-toxicity organosilicon reagents makes it a particularly "green" and practical alternative to other C-C bond-forming methods.[2][5] The development of fluoride-free protocols, especially the Hiyama-Denmark coupling, has dramatically expanded its scope, allowing for its use in the late-stage functionalization of complex molecules bearing sensitive protecting groups.[1][8]
Ongoing research continues to push the boundaries of the Hiyama coupling. The development of even more active catalyst systems that operate at lower temperatures and catalyst loadings, the expansion to new electrophile classes, and the application in novel synthetic strategies ensure that the Hiyama coupling will remain a vibrant and essential area of chemical science for years to come.
References
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Hiyama coupling. Wikipedia. [Link]
-
Noor, R., Zahoor, A. F., Irfan, M., Hussain, S. M., Ahmad, S., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. MDPI. [Link]
-
Alacid, E., & Nájera, C. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533. [Link]
-
Hiyama Cross Coupling. Chem-Station International Edition. (2014). [Link]
-
Shafiee, M., & Ghasemzadeh, M. A. (2020). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters, 3(3), 111-120. [Link]
-
Noor, R., Zahoor, A. F., Irfan, M., Hussain, S. M., Ahmad, S., Irfan, A., Kotwica-Mojzych, K., & Mojzych, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC, NIH. [Link]
-
Goulet, J. N., & Dykstra, K. M. (2012). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. PMC, NIH. [Link]
-
Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]
-
Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]
-
Blakemore, D., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Xu, G., et al. (2017). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 7(58), 36691-36695. [Link]
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Hiyama-Denmark Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes | Semantic Scholar [semanticscholar.org]
- 10. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
A Researcher's Guide to Silane Hydrolysis and Condensation: Mechanisms, Control, and Application
Introduction: The Dual Nature of Silanes
Organofunctional silanes are a cornerstone of modern materials science and drug development, acting as indispensable molecular bridges between organic and inorganic materials.[1][2] Their utility hinges on a two-stage reaction sequence: the hydrolysis of labile alkoxy groups into reactive silanol (Si-OH) groups, followed by the condensation of these silanols to form stable siloxane (Si-O-Si) bonds.[3][4] This process allows for the covalent linkage of silanes to surfaces bearing hydroxyl groups (like silica nanoparticles, metal oxides, and glass) or for self-condensation into polysiloxane networks.[1][2][4]
Understanding and controlling these mechanisms is paramount for professionals in drug development and materials science. Whether designing a stealth nanoparticle for targeted drug delivery, enhancing the stability of a composite material, or functionalizing a biosensor, mastery over the silanization process dictates the performance, stability, and efficacy of the final product. This guide provides an in-depth exploration of the core mechanisms, the critical factors that govern reaction pathways, and field-proven protocols for monitoring and applying these versatile molecules.
Part 1: The Core Mechanisms of Transformation
The conversion of an alkoxysilane to a functional siloxane network is a tale of two competing, yet sequential, reactions. The overall scheme can be generalized as follows:
-
Hydrolysis: R−Si(OR′)₃ + 3H₂O ⇌ R−Si(OH)₃ + 3R′OH
-
Condensation (Water-producing): 2 R−Si(OH)₃ → (HO)₂Si(R)−O−Si(R)(OH)₂ + H₂O
-
Condensation (Alcohol-producing): R−Si(OH)₃ + R−Si(OR′)₃ → (HO)₂Si(R)−O−Si(R)(OR′)₂ + R′OH
These reactions rarely proceed in isolation; they are part of a dynamic equilibrium influenced by numerous factors.[5][6]
The Mechanism of Hydrolysis: Activating the Silane
Hydrolysis is the critical first step, replacing inert alkoxy groups (e.g., methoxy, ethoxy) with highly reactive silanol groups.[7] The reaction's speed and pathway are profoundly dependent on the pH of the medium, as it is catalyzed by both acids and bases.[8][9]
Acid-Catalyzed Hydrolysis
Under acidic conditions (typically pH 3-5 for non-amino silanes), the reaction proceeds via an SN2-type mechanism.[5][9] The key steps are:
-
Protonation: An alkoxy oxygen is rapidly and reversibly protonated by a hydronium ion, which transforms the alkoxy group into a good leaving group (an alcohol).[3][5][10]
-
Nucleophilic Attack: A water molecule performs a nucleophilic attack on the now more electrophilic silicon atom, leading to a positively charged, five-coordinate transition state.[5][8]
-
Displacement: The protonated leaving group (alcohol) is displaced, and the acid catalyst is regenerated.[5]
Acid catalysis generally leads to a faster rate of hydrolysis compared to condensation.[3][11] This kinetic preference is invaluable as it allows for the generation and accumulation of reactive silanol monomers in solution before significant oligomerization or gelation occurs.[3]
dot
Caption: Base-catalyzed hydrolysis of an alkoxysilane.
The Mechanism of Condensation: Building the Network
Once silanols are formed, they undergo condensation to create robust siloxane (Si-O-Si) bonds. This can occur between two silanols (producing water) or between a silanol and an unhydrolyzed alkoxy group (producing alcohol). [6][8]Like hydrolysis, condensation is also catalyzed by acids and bases.
-
Acid-Catalyzed Condensation: Proceeds by the protonation of a silanol, making the silicon atom more susceptible to nucleophilic attack by another silanol. [5][8]This mechanism favors the reaction between less condensed species (monomers, chain ends) and more highly condensed species, leading to more linear or weakly branched polymers. [8]* Base-Catalyzed Condensation: Involves the reaction between a neutral silanol and a deprotonated silanolate anion (Si-O⁻). [8]This mechanism favors reactions between more condensed species and less condensed ones, promoting the formation of highly branched, dense networks and colloidal particles. [6][8]
Part 2: Controlling the Reaction Landscape
The final structure and properties of the silane layer or network are not accidental; they are a direct consequence of carefully controlled reaction conditions. A senior scientist must manipulate these variables to achieve the desired outcome.
The Decisive Role of pH
As discussed in the mechanisms, pH is the most critical factor influencing the relative rates of hydrolysis and condensation. [9]* Rate Minimum: Both reactions exhibit their slowest rates at a neutral pH of approximately 7. [9][11]* Acidic Regime (pH < 7): Hydrolysis is fast, while condensation is slower. This is the preferred condition for preparing stable silane solutions for surface treatment, as it allows silanols to form without premature self-polymerization. [3][12]The optimal pH for many applications is between 3.5 and 5.5. [3][13]* Basic Regime (pH > 7): Condensation is significantly faster than hydrolysis. This regime is often used in sol-gel processes to rapidly form silica particles or gels. [8]
| Condition | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure | Typical Application |
|---|---|---|---|---|
| Acidic (pH 3-5) | Fast | Slow | Linear, weakly branched polymers | Surface modification, adhesion promotion |
| Neutral (pH ~7) | Very Slow | Very Slow | Minimal reaction | Long-term storage of neat silane |
| Basic (pH > 9) | Slow-Moderate | Very Fast | Highly branched, colloidal particles | Sol-gel synthesis, particle formation |
Other Influential Factors
Beyond pH, several other variables must be considered and controlled:
-
Silane Structure:
-
Alkoxy Group: The rate of hydrolysis decreases with the steric bulk of the alkoxy group: methoxy > ethoxy > propoxy. [2][14]Methoxysilanes hydrolyze approximately 6-10 times faster than ethoxysilanes. [14] * Organic Substituent (R-group): Electron-withdrawing groups attached to the silicon atom accelerate hydrolysis under basic conditions by stabilizing the negatively charged transition state. [8]Conversely, electron-donating alkyl groups accelerate hydrolysis under acidic conditions by stabilizing the positively charged transition state. [8]* Solvent: The presence of alcohol co-solvents, which are byproducts of hydrolysis, can slow the hydrolysis rate by shifting the equilibrium back toward the reactants. [9][15]* Concentration: Higher concentrations of both silane and water generally increase the reaction rates. [9]However, high silane concentrations can also accelerate self-condensation, leading to undesirable oligomerization in treatment solutions. [9]* Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates, as dictated by the Arrhenius equation. [2][9]Mild heating (e.g., 110°C) is often used as a final "curing" step to drive the condensation reaction to completion, forming covalent bonds with the substrate. [3]
-
Part 3: Experimental Protocols & Methodologies
Theoretical understanding must be paired with robust experimental practice. The following sections detail validated protocols for applying and analyzing silane reactions.
Protocol: General Silanization of a Hydroxylated Surface (e.g., Silica Nanoparticles)
This protocol is designed to create a stable, functionalized surface by leveraging the principles of acid-catalyzed hydrolysis.
Objective: To covalently graft an organofunctional silane onto a substrate with available surface hydroxyl groups.
Materials:
-
Organofunctional trialkoxysilane (e.g., 3-Aminopropyltriethoxysilane, APTES; or 3-Mercaptopropyltrimethoxysilane, MPTMS)
-
Solvent: 95% Ethanol (or Methanol), 5% Deionized Water (v/v)
-
pH adjustment: Acetic acid or 0.1 M HCl
-
Substrate: Silica nanoparticles, glass slides, or silicon wafers
-
Rinsing solvent: Ethanol or acetone
-
Curing oven
Methodology:
-
Preparation of Silane Solution (Hydrolysis): a. Prepare the 95:5 (v/v) ethanol/water mixture. b. Crucial Step: Adjust the pH of the solvent mixture to between 4.5 and 5.5 using acetic acid. [13]This acidic environment catalyzes hydrolysis while minimizing condensation. c. Add the silane to the acidified solvent to a final concentration of 1-2% (v/v) with vigorous stirring. [3][13] d. Allow the solution to stir for at least 5-15 minutes to ensure sufficient hydrolysis and the formation of reactive silanols. [13]The optimal hydrolysis time can be determined empirically.
-
Substrate Preparation: a. Ensure the substrate is scrupulously clean and presents a high density of surface hydroxyl groups. For nanoparticles, this may involve washing. For planar substrates, treatments like piranha etching or oxygen plasma are effective. [3] b. Dry the substrate completely (e.g., under a stream of nitrogen or in a vacuum oven).
-
Deposition (Silanization): a. Immerse the prepared substrate in the hydrolyzed silane solution. For nanoparticles, add the solution to the dispersed particles. b. Allow the reaction to proceed for 30-120 minutes at room temperature with gentle agitation. [3]
-
Rinsing and Curing: a. Remove the substrate from the solution. Rinse thoroughly with fresh ethanol or acetone to remove any physisorbed (non-covalently bound) silane. [3] b. Crucial Step: Cure the functionalized substrate in an oven at 110-120°C for 30-60 minutes. [3][13]This step provides the thermal energy required to drive the final condensation reaction, forming stable, covalent Si-O-Substrate and cross-linked Si-O-Si bonds.
dot
Caption: Experimental workflow for surface modification.
Protocol: Monitoring Hydrolysis and Condensation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to monitor the kinetics of both hydrolysis and condensation in real-time. [16][17] Objective: To quantitatively track the consumption of alkoxy groups and the formation of alcohol byproducts and silanols.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Materials:
-
Alkoxysilane of interest
-
Deuterated solvent (e.g., Ethanol-d₆)
-
Deuterated water (D₂O)
-
Catalyst (e.g., Acetic acid-d₄)
Methodology:
-
Sample Preparation: a. In an NMR tube, prepare a solution of the silane in the deuterated solvent (e.g., 10% w/w silane in Ethanol-d₆/D₂O 80:20 w/w). [16] b. If catalysis is desired, add the deuterated acid or base. [16]
-
NMR Acquisition: a. Immediately place the sample in the NMR spectrometer. b. Acquire a series of ¹H NMR spectra at set time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes). [18]
-
Data Analysis: a. Hydrolysis Monitoring: i. Identify the proton signals corresponding to the alkoxy group of the starting silane (e.g., the quartet of the -O-CH₂- group in an ethoxysilane). [19] ii. Identify the signals for the alcohol byproduct (e.g., the quartet of ethanol). [19] iii. Integrate these signals over time. The decrease in the silane's alkoxy signal intensity and the concomitant increase in the alcohol signal intensity directly correlate to the extent of hydrolysis. [18][19] b. Condensation Monitoring: i. ²⁹Si NMR is the most direct method for observing condensation, as it can distinguish between unreacted monomer (T⁰), chain ends (T¹), middle groups (T²), and fully condensed cross-links (T³). [16][20] ii. In ¹H NMR, the disappearance of broad signals from silanol (Si-OH) protons (typically in the 5-7 ppm range) can indicate that condensation is occurring. [19]
Conclusion
The hydrolysis and condensation of organofunctional silanes are foundational processes in advanced materials and drug development. By understanding the underlying acid- and base-catalyzed mechanisms, scientists can move beyond simple recipes to intelligently design and control their experimental conditions. The strategic manipulation of pH, silane structure, solvent, and temperature provides a powerful toolkit to dictate the final architecture and functionality of a silane-modified system. Coupled with robust analytical techniques like NMR, these principles enable the development of highly tailored, stable, and effective materials for the next generation of scientific innovation.
References
-
Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology. [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest. [Link]
-
Milliken. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Milliken. [Link]
-
Matejka, L., et al. (2018). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Journal of Adhesion Science and Technology. [Link]
-
Ibrahim, M. A., & Yilmaz, F. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]
-
Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Co-Formula. [Link]
-
Gelest, Inc. (n.d.). Applying a Silane Coupling Agent. Gelest. [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest. [Link]
-
Michalska, A., et al. (2014). Mechanism of the Acid-Catalyzed Si-O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics. [Link]
-
Zhang, X., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy. [Link]
-
Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science. [Link]
-
Chowdhury, F. N., & Hughes, T. C. (2021). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. ChemistryOpen. [Link]
-
Gonzalez, G., et al. (2012). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Materials Chemistry and Physics. [Link]
-
Asif, M., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers. [Link]
-
Request PDF. (2025). Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior. ResearchGate. [Link]
-
Schmitt, M., et al. (2020). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. Polymers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gelest.com [gelest.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 14. gelest.com [gelest.com]
- 15. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 16. tandfonline.com [tandfonline.com]
- 17. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Safe Handling of Vinyl tris(dimethylsiloxy)silane
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for Vinyl tris(dimethylsiloxy)silane (CAS No. 5356-84-3). As a reactive organosilane compound, its unique chemical properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety measures. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.
Compound Identification and Physicochemical Properties
This compound is a clear, colorless liquid characterized by a reactive vinyl group and three dimethylsiloxy groups attached to a central silicon atom.[1] This structure makes it a versatile crosslinking agent and monomer in silicone-based systems.[1] Understanding its physical properties is the foundation of safe handling, as they dictate storage conditions, potential for exposure, and appropriate emergency responses.
| Property | Value | Source |
| CAS Number | 5356-84-3 | [2] |
| Molecular Formula | C₁₁H₃₀O₃Si₄ | [2] |
| Molecular Weight | 322.70 g/mol | |
| Appearance | Colorless clear liquid | [1][2] |
| Density | 0.861 g/mL at 25 °C | |
| Boiling Point | 86.5-87.5 °C at 15 mmHg | |
| Flash Point | 66 °C (150.8 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.395 |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound is classified with several key hazards. A comprehensive risk assessment must precede any handling of this substance.
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation. The lipophilic nature of organosilanes can disrupt the skin's lipid barrier, exacerbating irritation.
-
H319 - Causes serious eye irritation: The chemical can cause significant, potentially damaging, irritation upon contact with eye tissue. Immediate and thorough rinsing is critical to prevent injury.[2][3]
-
H335 - May cause respiratory irritation: Inhalation of vapors or mists can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[2][3]
While comprehensive toxicological properties have not been fully investigated, the known hazards require stringent adherence to exposure-control measures.[2] It is classified as a combustible liquid and should be kept away from ignition sources.[3]
Hierarchy of Controls: A Proactive Safety Framework
Before relying on personal protective equipment (PPE), a systematic approach to minimizing exposure should be implemented. This "Hierarchy of Controls" prioritizes strategies that offer the highest level of protection.
Caption: Hierarchy of Controls for chemical safety.
-
Substitution: If the experimental design allows, consider if a less hazardous chemical could achieve the same result.
-
Engineering Controls: The most critical physical control is to handle this chemical exclusively within a certified chemical fume hood.[4] This contains vapors and prevents inhalation, which is a primary route of exposure. An emergency eyewash station and safety shower must be immediately accessible.[5]
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures for this compound. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for its use.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be required for splash-prone operations.
-
Skin Protection:
-
Gloves: Neoprene or nitrile rubber gloves are recommended.[5][6] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin.[2] After handling, dispose of contaminated gloves and wash hands thoroughly.[2]
-
Protective Clothing: A chemically resistant lab coat must be worn and kept fully buttoned. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron is advisable.
-
-
Respiratory Protection: If engineering controls are insufficient or during an emergency, a NIOSH-certified respirator with an organic vapor (black cartridge) is necessary.[3][5][6]
Standard Operating Protocol: Aliquoting the Reagent
This protocol outlines the essential steps for safely transferring this compound from a storage container to a reaction vessel. This procedure must be performed inside a chemical fume hood.
-
Preparation: a. Don all required PPE (goggles, lab coat, nitrile gloves). b. Ensure the fume hood sash is at the lowest practical height. c. Assemble all necessary equipment (storage bottle, reaction vessel, graduated cylinder/syringe, waste container). d. Place an absorbent, chemical-resistant pad on the work surface.
-
Transfer: a. Ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[4][6][7] b. Uncap the storage bottle slowly to release any pressure buildup. c. Carefully pour or pipette the required volume of the liquid into the graduated cylinder or draw it into the syringe. d. Dispense the liquid into the reaction vessel, avoiding splashing. e. Securely cap both the storage bottle and the reaction vessel immediately.
-
Cleanup: a. Rinse any reusable measuring equipment (like a graduated cylinder) with an appropriate solvent in the fume hood, collecting the rinse into a designated hazardous waste container. b. Wipe down the work surface with a suitable solvent. c. Dispose of the absorbent pad and any other contaminated disposable materials into a sealed, labeled hazardous waste container.[2] d. Remove PPE, starting with gloves, and wash hands thoroughly with soap and water.
Storage and Incompatibility
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2] The storage area should be designated for flammable or combustible liquids.
-
Container: Keep the container tightly closed to prevent moisture from entering, which can cause decomposition, and to minimize vapor release.[2][6]
-
Incompatibilities: Store separately from strong oxidizing agents, as these can lead to vigorous, exothermic reactions.[5][6]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
7.1 First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
7.2 Accidental Release Measures
-
Small Spills: Evacuate non-essential personnel. Wearing full PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[2] Scoop the material into a suitable, labeled container for hazardous waste disposal. Do not allow the spill to enter drains.[2]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.
7.3 Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂). Do not use a direct water jet, as it may spread the flammable liquid.[2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Liquid Waste: Collect unused product and solvent rinses in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips must be placed in a sealed bag or container, labeled as hazardous waste.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][7] Do not mix with other waste streams.[2]
References
- Gelest, Inc. (2015). VINYLTRIS(2-METHOXYETHOXY)SILANE Safety Data Sheet.
- ChemicalBook. (2023). Vinyl tris(trimethylsiloxy)silane Chemical Safety Data Sheet.
- PubChem. This compound | C8H21O3Si4.
- gbxf silicones. Vinyl tris (methoxyethoxy) silane (A-172).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of Vinyl Silanes: Properties and Manufacturing Insights.
- Fisher Scientific. (2021). Vinyltrimethoxysilane Safety Data Sheet.
- ChemBK. (2024). Tris(vinyldimethylsiloxy)methylsilane.
- ECHEMI. (n.d.). Vinyltris(2-methoxyethoxy)silane SDS, 1067-53-4 Safety Data Sheets.
- Sigma-Aldrich. (2023). Trimethoxy(vinyl)silane Safety Data Sheet.
- Gelest, Inc. (2015). VINYLTRIMETHOXYSILANE Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Tris(trimethylsiloxy)(vinyl)silane ≥97.0% (GC).
- ChemicalBook. (2023). Vinyl tris(2-methoxyethoxy) silane Chemical Safety Data Sheet.
- Sigma-Aldrich. (2023). Triethoxy(vinyl)silane Safety Data Sheet.
- Ereztech LLC. (2023). SI2897 Safety Data Sheet.
- ChemicalBook. (n.d.). Vinyltrimethoxysilane - Safety Data Sheet.
- Gelest, Inc. (2015). VINYLTRIETHOXYSILANE Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Tris(trimethylsiloxy)(vinyl)silane Safety Information.
Sources
A Senior Application Scientist's Field Guide for Researchers and Formulation Professionals
An In-depth Technical Guide to the Solubility of Vinyl tris(dimethylsiloxy)silane
Introduction: Understanding this compound
This compound, with the molecular formula C8H21O3Si4, is a unique organosilicon compound characterized by a central vinyl-functionalized silicon atom bonded to three dimethylsiloxy groups.[1] This structure imparts a hybrid nature to the molecule: the vinyl group provides a reactive site for polymerization and grafting, while the siloxane backbone delivers properties typical of silicones, such as low surface tension, flexibility, and thermal stability.
The solubility of this silane is a critical parameter that dictates its utility across a vast range of applications, from its use as a coupling agent in advanced composites to its role as a crosslinker in silicone formulations and a surface modifier in drug delivery systems. A thorough understanding of its behavior in different organic solvents is paramount for designing robust manufacturing processes, ensuring formulation stability, and achieving desired material performance. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in physicochemical principles and supported by methodologies for empirical validation.
Physicochemical Profile and Its Impact on Solubility
To predict the solubility of this compound, we must first analyze its molecular structure.
-
Molecular Formula: C₈H₂₁O₃Si₄[1]
-
Molecular Weight: Approximately 277.59 g/mol .[1]
-
Core Structure: A central silyl group (-Si-) functionalized with a vinyl group (-CH=CH₂).
-
Side Chains: Three pendant dimethylsiloxy groups (-O-Si(CH₃)₂H).
The molecule's character is overwhelmingly nonpolar. The silicon-oxygen backbone is flexible, but the molecule is dominated by the methyl (-CH₃) groups on the siloxy chains. These groups present a low-polarity, hydrocarbon-like surface to the surrounding environment. The central vinyl group adds a site of unsaturation but does not significantly increase the overall polarity. Consequently, the primary intermolecular interactions with solvents will be van der Waals forces (specifically, London dispersion forces). The absence of significant dipole moments or hydrogen bond donors/acceptors predicts poor solubility in highly polar solvents like water.
The "Like Dissolves Like" Principle in Action
The solubility of this compound is governed by the principle of "like dissolves like." This means it will dissolve best in solvents that have a similar, low-polarity character and can engage in similar intermolecular forces. The diagram below illustrates the expected interactions between the silane and various solvent classes.
Caption: Workflow for systematic solubility determination.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 100 mg of this compound into a clean, dry 20 mL glass vial equipped with a small magnetic stir bar.
-
Record the exact mass.
-
-
Initial Solvent Addition:
-
Add 1.0 mL of the test solvent to the vial. This creates an initial test concentration of ~100 mg/mL.
-
Cap the vial to prevent solvent evaporation.
-
-
Initial Dissolution Attempt:
-
Place the vial on a magnetic stir plate and stir at a moderate speed at ambient temperature (~25°C) for 2-5 minutes.
-
Visually inspect the solution against a dark background. If the solution is completely clear with no visible particles, cloudiness, or separate liquid phase, the substance is considered soluble at this concentration.
-
-
Energetic Dissolution (If Necessary):
-
If the silane is not fully dissolved, apply more vigorous methods sequentially. [2] * a. Vortexing: Vortex the vial at high speed for 1-2 minutes.
-
b. Sonication: Place the vial in an ultrasonic bath for 5 minutes.
-
c. Warming: Gently warm the vial in a water bath to 37-40°C for up to 15 minutes with continued stirring.
-
-
After each step, allow the solution to return to room temperature and inspect for clarity. If it becomes clear, the substance is soluble. Note: If the solution becomes clear only when warm and precipitates upon cooling, this temperature-dependent solubility should be recorded.
-
-
Dilution Step (If Necessary):
-
If the silane remains undissolved after step 4, add an additional 9.0 mL of the solvent to the vial (for a total volume of 10.0 mL), reducing the concentration to ~10 mg/mL.
-
Repeat the stirring and energetic dissolution steps as described above.
-
-
Classification:
-
Soluble: A clear solution is obtained at ≥100 mg/mL.
-
Sparingly Soluble: A clear solution is obtained only after dilution to 10 mg/mL.
-
Insoluble: The substance does not fully dissolve even at 10 mg/mL.
-
Practical Considerations for Formulation and Application
-
Solvent Selection for Coatings & Adhesives: For formulation work, a solvent should be chosen that not only fully dissolves the silane but also has an appropriate evaporation rate and is compatible with all other components in the mixture. Toluene and xylene are common choices for creating uniform films.
-
Reaction Medium: When using the vinyl group in a chemical reaction (e.g., hydrosilylation or free-radical polymerization), the chosen solvent must be inert under the reaction conditions. Aliphatic and aromatic hydrocarbons are typically suitable.
-
Moisture Sensitivity: While the Si-O-Si siloxane bonds are relatively stable, many silanes can be sensitive to moisture, which can lead to slow hydrolysis and condensation, especially in the presence of acid or base catalysts. [3]Using dry (anhydrous) solvents is a best practice to ensure the stability of stock solutions.
-
Safety: Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents. [4]Work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
PubChem. This compound | C8H21O3Si4. National Center for Biotechnology Information. Available at: [Link]
-
Silsource Inc. VINYLTRIS(METHYLETHYLKETOXIME)SILANE | Bulk Manufacturer & Distributor. Available at: [Link]
-
Ereztech LLC. SI2897 Safety Data Sheet. Available at: [Link]
-
ResearchGate. Solubility of Silane-PEG10K-SH?. Available at: [Link]
-
Gelest, Inc. VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech. Available at: [Link]
-
Gelest, Inc. METHACRYLOXYPROPYLTRIS(VINYLDIMETHYLSILOXY)SILANE, tech-95 Safety Data Sheet. Available at: [Link]
-
Shield Packaging of CA, Inc. SAFETY DATA SHEET. Available at: [Link]
-
PubChem. Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. CAS#:68037-64-9 | Poly(dimethylsiloxane) ethoxylate/propoxylate. Available at: [Link]
-
Gelest, Inc. APPLYING A SILANE COUPLING AGENT. Available at: [Link]
-
SciELO. Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom. Available at: [Link]
-
Pinnacle West. SAFETY DATA SHEET. Available at: [Link]
-
Siltech Corp. Siltech P-104 Safety Data Sheet. Available at: [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
-
ResearchGate. Physico-chemical analysis of a silane-grafted polyethylene stabilised with an excess of Irganox 1076®. Proposal of a microstructural model. Available at: [Link]
-
theNanoHoldings. Silane Coupling Agents. Available at: [Link]
Sources
Methodological & Application
Protocol for surface modification of silica nanoparticles with Vinyl tris(dimethylsiloxy)silane
Application Note: A-SN-V01
Topic: Protocol for Surface Modification of Silica Nanoparticles with Vinyl tris(dimethylsiloxy)silane
Introduction
Silica nanoparticles (SNPs) are foundational materials in advanced composites, biomedical applications, and catalysis due to their high surface area, tunable size, and mechanical stability. However, the native silica surface is highly hydrophilic due to the presence of abundant silanol (Si-OH) groups, which often leads to poor compatibility with hydrophobic polymer matrices and can cause particle agglomeration.[1] Surface modification is a critical strategy to tailor the interfacial properties of SNPs, enhancing their dispersion and integrating new functionalities.[2]
This application note provides a detailed protocol for the surface modification of silica nanoparticles using this compound. This process grafts vinyl-functional groups onto the SNP surface, rendering it more hydrophobic and providing reactive sites for subsequent polymerization reactions, such as thiol-ene click chemistry or free-radical polymerization.[3][4] This functionalization is particularly valuable for creating covalently linked nanoparticle-polymer composites with enhanced mechanical and thermal properties.[1]
Mechanism of Silanization
The covalent attachment of this compound to the silica surface is a two-step process involving hydrolysis and condensation.[5][6]
-
Hydrolysis: In the presence of water (often catalyzed by acid or base), the dimethylsiloxy groups (-O-Si(CH₃)₂) of the silane react to form reactive silanol groups (Si-OH).
-
Condensation: These newly formed silanols on the vinylsilane molecule react with the silanol groups present on the surface of the silica nanoparticle. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si), effectively anchoring the vinyl moiety to the nanoparticle surface.[7]
This process transforms the hydrophilic surface of the silica into a more organophilic one, significantly improving its compatibility with organic media.[8]
Caption: Conceptual workflow of the silanization reaction.
Detailed Experimental Protocol
This protocol is designed for the modification of 1 gram of silica nanoparticles. Adjust quantities proportionally for different batch sizes.
Materials and Equipment
| Materials | Grade/Purity | Supplier Example |
| Silica Nanoparticles (SNPs), 100 nm | >99.5% | Sigma-Aldrich |
| This compound | >95% | Gelest, Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, >99.5% | Fisher Scientific |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore System |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Equipment | ||
| 250 mL Three-neck round-bottom flask | VWR | |
| Magnetic stirrer with heating mantle | IKA | |
| Reflux condenser | Chemglass | |
| High-speed centrifuge (e.g., >10,000 x g) | Beckman Coulter | |
| 50 mL centrifuge tubes | Falcon | |
| Ultrasonic bath/sonicator | Branson | |
| Vacuum oven | Sheldon Manufacturing | |
| pH meter | Mettler Toledo |
Step-by-Step Methodology
Caption: Experimental workflow for nanoparticle surface modification.
-
Preparation of Silica Nanoparticle Dispersion:
-
Weigh 1.0 g of dry silica nanoparticles and add them to a 250 mL three-neck round-bottom flask.
-
Add 100 mL of anhydrous toluene to the flask.
-
Disperse the nanoparticles by placing the flask in an ultrasonic bath for 30 minutes to break up any aggregates.
-
Scientist's Note: Proper initial dispersion is paramount. Aggregated starting material will result in incomplete and non-uniform surface modification.
-
-
Silanization Reaction:
-
In a separate beaker, prepare a solution of 95 mL of anhydrous ethanol and 5 mL of DI water.
-
While stirring, add 1.0 mL of this compound to the ethanol/water mixture. Allow this solution to stir for 1 hour at room temperature to pre-hydrolyze the silane.
-
Scientist's Note: Pre-hydrolysis activates the silane by forming silanol groups, making it ready to react with the silica surface. The water content is critical; too little will result in incomplete hydrolysis, while too much can lead to self-condensation of the silane in solution.[5]
-
Attach a reflux condenser to the central neck of the flask containing the SNP dispersion.
-
Begin stirring the SNP/toluene dispersion and heat to 80°C using the heating mantle.
-
Slowly add the pre-hydrolyzed silane solution to the heated SNP dispersion.
-
Allow the reaction to proceed under reflux at 80°C for 12 hours with continuous stirring.[9]
-
-
Purification of Modified Nanoparticles:
-
After 12 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the mixture into 50 mL centrifuge tubes.
-
Centrifuge the tubes at 12,000 x g for 15 minutes. The modified SNPs will form a pellet at the bottom.
-
Carefully decant and discard the supernatant, which contains unreacted silane and byproducts.
-
Scientist's Note: This washing step is crucial. Residual unreacted silane can interfere with subsequent characterization, leading to an overestimation of the grafting density.[9]
-
Add 40 mL of fresh toluene to each tube. Resuspend the pellet by vortexing, followed by 10 minutes of sonication.
-
Repeat the centrifugation and resuspension steps two more times to ensure all excess reactants are removed.
-
-
Drying and Storage:
-
After the final wash, resuspend the pellet in a minimal amount of ethanol and transfer it to a pre-weighed glass vial.
-
Dry the product in a vacuum oven at 60°C overnight until a fine, white powder is obtained.
-
Weigh the final product to determine the yield. Store the dried vinyl-functionalized silica nanoparticles in a desiccator to prevent moisture absorption.
-
Characterization and Validation
To confirm the successful surface modification, a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Result / Key Feature to Observe |
| FTIR Spectroscopy | Confirm covalent attachment of vinyl groups. | Appearance of new peaks around 1600 cm⁻¹ (C=C stretch) and 1410 cm⁻¹ (Si-CH=CH₂). A decrease in the broad peak at ~3400 cm⁻¹ (surface Si-OH groups).[10][11] |
| Thermogravimetric Analysis (TGA) | Quantify the amount of organic silane grafted. | A distinct weight loss step between 200°C and 600°C, corresponding to the thermal decomposition of the grafted vinyl silane.[12][13][14][15] |
| Dynamic Light Scattering (DLS) | Measure hydrodynamic diameter and assess dispersion. | A slight increase in the hydrodynamic diameter post-modification. Improved stability (lower polydispersity index) in organic solvents.[16][17][18] |
| Contact Angle Measurement | Assess the change in surface hydrophobicity. | An increase in the water contact angle on a pressed pellet, indicating a shift from a hydrophilic to a more hydrophobic surface.[19] |
| Transmission Electron Microscopy (TEM) | Visualize nanoparticle morphology. | Confirm that nanoparticles remain discrete and have not undergone significant aggregation during the modification process.[17] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a primary tool for qualitative confirmation of the modification.[20] The spectra of unmodified and modified silica nanoparticles should be compared. Successful grafting is indicated by the appearance of characteristic peaks from the vinylsilane that are absent in the spectrum of the bare silica. Key vibrational bands to identify include:
-
~1600 cm⁻¹: C=C vinyl group stretching vibration.
-
~1410 cm⁻¹: Si-CH=CH₂ deformation vibration.
-
~2960 cm⁻¹: C-H stretching from the silane's methyl groups.
-
A noticeable reduction in the intensity of the broad absorption band from 3200-3600 cm⁻¹, which corresponds to the stretching vibrations of surface silanol (Si-OH) groups and adsorbed water.[21]
Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the grafting density of the silane.[22] By heating the sample under a controlled atmosphere, the weight loss corresponding to the decomposition of the organic vinylsilane can be measured.
-
Below 150°C: Initial weight loss is attributed to adsorbed water and solvent.
-
200°C - 600°C: The primary weight loss occurs in this region, corresponding to the thermal degradation of the covalently bonded vinylsilane.[15]
-
The percentage weight loss in this region can be used to calculate the amount of silane per unit mass or surface area of the silica.
Applications and Future Directions
Vinyl-functionalized silica nanoparticles are versatile intermediates for advanced material synthesis.
-
Polymer Nanocomposites: They can be incorporated into polymer matrices like polyethylene, polyesters, or vinyl esters and then co-polymerized to form a strong, covalently bonded interface, dramatically improving mechanical strength and thermal stability.[1][23]
-
Drug Delivery: The vinyl groups can serve as handles for further functionalization, such as attaching targeting ligands or stimuli-responsive polymers for advanced drug delivery systems.
-
Chromatography: Modified silica serves as a stationary phase in reversed-phase chromatography.[6]
Future work can focus on optimizing the grafting density by tuning reaction parameters such as silane concentration, pH, and reaction time to achieve desired surface properties for specific applications.[24]
References
-
Waddell, T. G., Leyden, D. E., & DeBello, M. T. (1981). The nature of organosilane to silica-surface bonding. Journal of the American Chemical Society. Available at: [Link]
-
Su, S., Jiang, W., & Zhou, Z. (2007). Silica nanoparticles modified with vinyltriethoxysilane and their copolymerization with N,N′‐bismaleimide‐4,4′‐diphenylmethane. Journal of Applied Polymer Science. Available at: [Link]
-
Zhang, L., Chang, Z., & Li, D. (2014). The Surface Modification of Silica with Vinyltriethoxysilane. Advanced Materials Research. Available at: [Link]
-
Gallego-Urrea, J. A., & Povea, A. (2022). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. MDPI. Available at: [Link]
-
Sivakumar, A., & Pandiyarasan, V. (2017). FTIR analysis of (a) silica nanoparticles and (b) functionalized silica nanoparticles. ResearchGate. Available at: [Link]
-
Kunc, F., Balhara, V., et al. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Analyst. Available at: [Link]
-
Mishra, A., & Kumar, M. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI. Available at: [Link]
-
Zhu, S., et al. (2021). Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites. Polymers. Available at: [Link]
-
Kunc, F., Balhara, V., et al. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Analyst (RSC Publishing). Available at: [Link]
-
Knysh, A., Sokolov, P., & Nabiev, I. (2023). Dynamic Light Scattering (DLS) and TEM analysis of the Nanoparticles (NPs). ResearchGate. Available at: [Link]
-
Ostaci, R.-V., et al. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. BioForce Nanosciences. Available at: [Link]
-
Singh, S., et al. (2023). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. MDPI. Available at: [Link]
-
Knysh, A., Sokolov, P., & Nabiev, I. (2023). Dynamic Light Scattering Analysis in Biomedical Research and Applications of Nanoparticles and Polymers. Journal of Biomedical Photonics & Engineering. Available at: [Link]
-
Colomer, P., et al. (2020). Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Amorphous Polyamide Nanocomposites. UPCommons. Available at: [Link]
-
Azmi, A. S., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions. Available at: [Link]
-
Plueddemann, E. P. (2006). Chemistry and Applications of Organosilanes – An Overview. ResearchGate. Available at: [Link]
-
Kunc, F., Balhara, V., et al. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Semantic Scholar. Available at: [Link]
-
Johansson, E. (2009). Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. Chalmers Publication Library. Available at: [Link]
-
National Cancer Institute. (2013). Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis. NCBI Bookshelf. Available at: [Link]
-
Wikipedia. (n.d.). Silanization. Retrieved from: [Link]
-
Gao, J., et al. (2022). Application of surface-modified silica nanoparticles with dual silane coupling agents in bitumen for performance enhancement. ResearchGate. Available at: [Link]
-
Simari, C., et al. (2024). FTIR spectra of functionalized silica nanoparticles. ResearchGate. Available at: [Link]
-
Neves, V., et al. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry. Available at: [Link]
-
Yamada, K., et al. (2022). A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. Analytical Chemistry. Available at: [Link]
-
Li, Y., et al. (2018). How silanization influences aggregation and moisture sorption behaviours of silanized silica: analysis of porosity and multilayer moisture adsorption. Scientific Reports. Available at: [Link]
-
Kim, H.-J., et al. (2012). Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone. ResearchGate. Available at: [Link]
-
Al-Othman, A., et al. (2012). Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[16]arene Derivatives. Molecules. Available at: [Link]
-
Wang, D., et al. (2019). Preparation of ZnO nanoparticles modified with silane coupling-agents to fabricate anti-UV Poly(vinyl chloride) films. Polymers. Available at: [Link]
-
Ghorbanzadeh, M., et al. (2018). TGA curves for various silanized SN. ResearchGate. Available at: [Link]
Sources
- 1. Emerging Applications of Silica Nanoparticles as Multifunctional Modifiers for High Performance Polyester Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. How silanization influences aggregation and moisture sorption behaviours of silanized silica: analysis of porosity and multilayer moisture adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silanization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. cetjournal.it [cetjournal.it]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. | Semantic Scholar [semanticscholar.org]
- 14. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[]arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Vinyl tris(dimethylsiloxy)silane as a Crosslinking Agent in Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Labs
Introduction: The Pivotal Role of Crosslinking in Silicone Elastomers
Silicone elastomers are foundational materials in advanced applications, from medical devices and drug delivery systems to high-performance coatings and electronics.[1][2][3] Their remarkable properties—biocompatibility, thermal stability, and tunable mechanical characteristics—are not inherent to the base silicone polymers alone. Instead, these attributes are meticulously engineered through a process called crosslinking, which transforms viscous linear polymers into a robust, three-dimensional network.[1] One of the most precise and widely utilized crosslinking chemistries is platinum-catalyzed hydrosilylation.[4][5][6] This addition reaction, which forms stable carbon-silicon bonds without generating byproducts, is central to creating high-purity, high-performance elastomers suitable for demanding applications.[4][7]
At the heart of this chemistry are the crosslinking agents, molecules designed to bridge multiple polymer chains. Vinyl tris(dimethylsiloxy)silane, with its unique trifunctional structure, offers a compelling option for controlling the network architecture of silicone elastomers. This document serves as a comprehensive guide to understanding and effectively utilizing this compound in the formulation and curing of silicone elastomers. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss characterization techniques to validate the properties of the final cured material.
Understanding the Crosslinking Mechanism: Platinum-Catalyzed Hydrosilylation
The curing of silicone elastomers using this compound is achieved through a platinum-catalyzed hydrosilylation reaction.[4][5] This process involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond (in this case, the vinyl group, -CH=CH₂).[5]
The primary components of such a system are:
-
Vinyl-functional Silicone Polymer: Typically, a vinyl-terminated polydimethylsiloxane (PDMS) serves as the base polymer.[7][8][9]
-
Hydride-functional Crosslinker: A siloxane containing multiple Si-H groups. In the context of this guide, we will consider a generic methylhydrosiloxane-dimethylsiloxane copolymer.[7][10]
-
This compound: The focus of our discussion, acting as a key crosslinking agent.
-
Platinum Catalyst: A highly active catalyst, often Karstedt's catalyst, is used to facilitate the reaction at low concentrations (typically in the parts-per-million range).[4][6][11]
The generally accepted mechanism for this reaction is the Chalk-Harrod mechanism, which proceeds through several key steps:
-
Oxidative Addition: The hydrosilane (containing the Si-H group) reacts with the platinum catalyst.[5][11]
-
Olefin Coordination: The vinyl group from either the base polymer or the this compound coordinates with the platinum center.[5][11]
-
Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond.[5][11]
-
Reductive Elimination: The final alkylsilane product is formed, and the platinum catalyst is regenerated to continue the cycle.[5][11]
The trifunctional nature of this compound, possessing one vinyl group and three dimethylsiloxy groups, allows it to act as a junction point, connecting multiple polymer chains and contributing to a higher crosslink density.
Formulation Design and Considerations
The properties of the final elastomer are highly dependent on the formulation. Key variables to consider include:
-
Ratio of Hydride to Vinyl Groups: The stoichiometry of Si-H to vinyl groups is a critical parameter. While a 1:1 molar ratio is the theoretical ideal for complete reaction, in practice, a slight excess of hydride groups (e.g., 1.3:1 to 4.5:1) is often used in filled systems to ensure complete curing.[10] The optimal ratio should be determined experimentally for each specific formulation.
-
Concentration of this compound: Varying the concentration of this crosslinker directly influences the crosslink density. Higher concentrations will generally lead to a harder, more rigid elastomer with a higher modulus, while lower concentrations will result in a softer, more flexible material.
-
Catalyst Loading: The concentration of the platinum catalyst affects the cure rate.[12] Typical loadings range from 5 to 10 ppm.[8][9] Higher catalyst concentrations lead to faster curing but can also reduce the working time (pot life) of the mixed formulation.
-
Use of Inhibitors: To control the pot life and prevent premature curing at room temperature, inhibitors are often added to the formulation.[4][6][13][14] These are typically compounds that coordinate with the platinum catalyst at ambient temperatures but are released at elevated temperatures, allowing the curing reaction to proceed.[14][15] Acetylenic alcohols are a common class of inhibitors.[14]
Typical Formulation Ranges
| Component | Function | Typical Concentration Range |
| Vinyl-terminated PDMS | Base Polymer | 50-90% by weight |
| Methylhydrosiloxane-dimethylsiloxane copolymer | Hydride Source | 5-20% by weight |
| This compound | Crosslinking Agent | 1-10% by weight |
| Platinum Catalyst (e.g., Karstedt's) | Catalyst | 5-20 ppm |
| Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) | Cure Retarder | 0.01-0.5% by weight |
| Filler (e.g., fumed silica) | Reinforcing Agent | 0-40% by weight |
Note: These are starting point ranges and will require optimization for specific applications.
Experimental Protocols
Protocol 1: Preparation of a Silicone Elastomer using this compound
This protocol outlines the basic steps for preparing a silicone elastomer. It is crucial to work in a clean, dry environment, as moisture can interfere with the curing process.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS)
-
Methylhydrosiloxane-dimethylsiloxane copolymer
-
Platinum catalyst solution (e.g., Karstedt's catalyst)
-
Inhibitor (optional)
-
Toluene or other suitable solvent (for viscosity reduction if needed)
-
Mixing vessel
-
High-shear mixer or planetary mixer
-
Vacuum chamber
-
Curing oven
Procedure:
-
Part A Preparation (Vinyl and Catalyst): a. In a clean mixing vessel, combine the vinyl-terminated PDMS and the desired amount of this compound. b. If using a filler, add it incrementally while mixing at high speed until a homogenous dispersion is achieved. c. If an inhibitor is used, add it to the mixture and mix thoroughly. d. Add the platinum catalyst solution dropwise while mixing. Ensure even distribution.
-
Part B Preparation (Hydride): a. In a separate, clean mixing vessel, place the methylhydrosiloxane-dimethylsiloxane copolymer.
-
Mixing and Degassing: a. Combine Part A and Part B in the desired stoichiometric ratio. b. Mix thoroughly until the mixture is uniform. The working time will depend on the formulation and temperature. c. Place the mixed formulation in a vacuum chamber and degas until all bubbles are removed. This is critical to prevent voids in the cured elastomer.
-
Curing: a. Pour the degassed mixture into a mold of the desired shape. b. Place the mold in a preheated oven at the desired curing temperature (typically ranging from 60°C to 150°C).[4] c. Cure for the predetermined time. The cure time will depend on the temperature, catalyst concentration, and formulation.
-
Post-Curing (Optional but Recommended): a. After the initial cure, it is often beneficial to post-cure the elastomer at a higher temperature (e.g., 150-200°C) for several hours. This helps to remove any residual volatile compounds and ensures the completion of the crosslinking reaction.
Experimental Workflow for Silicone Elastomer Preparation
Caption: Workflow for preparing a two-part silicone elastomer.
Characterization of Cured Elastomers
Once the elastomer is cured, it is essential to characterize its properties to ensure it meets the requirements of the intended application.
Protocol 2: Determination of Crosslink Density by Swelling Experiments
The crosslink density is a fundamental parameter of an elastomeric network. A common method to determine this is through swelling experiments, which rely on the principle that a crosslinked polymer will swell, but not dissolve, in a good solvent. The extent of swelling is inversely related to the crosslink density.[18]
Materials:
-
Cured silicone elastomer sample of known initial mass.
-
Toluene or other suitable solvent.
-
Beaker or vial.
-
Analytical balance.
-
Oven.
Procedure:
-
Initial Mass: Accurately weigh a small piece of the cured elastomer (m_initial).
-
Swelling: Place the sample in a beaker with an excess of solvent and allow it to swell to equilibrium (typically 24-48 hours).
-
Swollen Mass: Remove the swollen sample, quickly blot the surface to remove excess solvent, and immediately weigh it (m_swollen).
-
Dry Mass: Dry the swollen sample in an oven at 60-80°C until a constant weight is achieved (m_dry).
-
Calculations:
-
Volume Fraction of Polymer in the Swollen Gel (v_p): This can be calculated using the masses and densities of the polymer and solvent.
-
Crosslink Density (ν): The crosslink density can be calculated using the Flory-Rehner equation.[19]
-
Protocol 3: Mechanical Testing
The mechanical properties of the elastomer are critical for most applications. Standardized tests should be performed to determine properties such as tensile strength, elongation at break, and hardness.
Relevant ASTM Standards:
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. This is used to determine tensile strength and elongation.[20][21]
-
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness. This is used to measure the hardness of the elastomer.[21][22]
-
ASTM D624: Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers.[21]
Procedure (General Outline for Tensile Testing):
-
Sample Preparation: Cut dumbbell-shaped specimens from the cured elastomer sheet according to the dimensions specified in ASTM D412.
-
Testing: Use a universal testing machine (tensile tester) to pull the specimen at a constant rate of speed until it breaks.
-
Data Acquisition: The instrument will record the force applied and the elongation of the sample. From this data, stress-strain curves can be generated, and key properties like tensile strength and ultimate elongation can be determined.
Protocol 4: Spectroscopic Analysis
Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the curing process by observing the disappearance of the Si-H peak (around 2160 cm⁻¹) and the vinyl C=C peak.[23] This provides a qualitative or semi-quantitative measure of the extent of the reaction.
Applications in Drug Development
The precise control over crosslink density afforded by this compound is particularly valuable in the field of drug development. The permeability of a silicone elastomer to a drug is influenced by its crosslink density. By tuning the formulation, it is possible to control the release rate of an active pharmaceutical ingredient (API) from a drug-eluting device.[3][24]
For example, a higher concentration of this compound would lead to a denser network, which would generally result in a slower diffusion and release of the entrapped drug. Conversely, a lower concentration would create a more open network, facilitating a faster release rate. This tunability is critical for developing transdermal patches, implantable drug depots, and other controlled-release drug delivery systems.[24][25]
Furthermore, the high purity and biocompatibility of platinum-cured silicones make them suitable for medical applications where patient safety is paramount.[2][26][27]
Troubleshooting and Safety
-
Incomplete Curing: This can be caused by incorrect stoichiometry, insufficient catalyst, or the presence of catalyst poisons (e.g., sulfur, tin, or amine compounds). Ensure accurate measurements and a clean working environment.
-
Bubbles in the Cured Elastomer: Insufficient degassing of the mixed formulation is the most likely cause.
-
Poor Mechanical Properties: This could be due to a variety of factors, including incomplete mixing, incorrect cure temperature or time, or an inappropriate formulation for the desired properties.
-
Safety: Always consult the Safety Data Sheet (SDS) for all chemicals used. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a versatile and effective crosslinking agent for creating highly controlled silicone elastomer networks via platinum-catalyzed hydrosilylation. By carefully designing the formulation and controlling the curing process, researchers and scientists can tailor the mechanical and physical properties of the resulting elastomers to meet the specific demands of their applications, from advanced industrial materials to sophisticated drug delivery systems. The protocols and characterization methods outlined in this guide provide a solid foundation for the successful implementation of this valuable crosslinking technology.
References
- Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones).
- Xie, F., Ghanbari, L. N., Maiti, A., Kaseman, D. C., Alexopoulos, A., Lenhardt, J. M., & Ford, M. J. (2025). Curing inhibition and shelf stability in silicone formulations for direct ink writing. OSTI.GOV.
- ElastaPro. (n.d.). ASTM Silicone | Solid & Cellular, Uncured Compound.
- (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Publications.
- (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI.
- (2025). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate.
- (2020). Cyclic metal(oid) clusters control platinum-catalysed hydrosilylation reactions: from soluble to zeolite and MOF catalysts. RSC Publishing.
- (n.d.). New Analytical Methods for Silicone Elastomers Used in Drug Delivery Systems. Semantic Scholar.
- (2015). Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions. Justia Patents.
- (n.d.). US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions. Google Patents.
- (n.d.). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. NIH.
- (2019). F2042 Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part II—Crosslinking and Fabrication. ASTM.
- (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois.
- (2022). F2038 Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part I—Formulations and Uncured Materials. ASTM.
- (n.d.). REACTIVE SILICONES:.
- (n.d.). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH.
- (n.d.). Recent Developments on Silicones in Topical and Transdermal Drug Delivery. DuPont.
- (n.d.). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PMC - NIH.
- (2014). Testing standards assessment for silicone rubber. IEEE Xplore.
- (2019). Determination of the Crosslinking Density of a Silicone Elastomer. ACS Publications.
- (n.d.). Vinyl Tris(trimethylsilyl)Silane. MySkinRecipes.
- (n.d.). reactive silicones: - forging new polymer links. Amazon S3.
- (n.d.). Functional Silicone Reactivity Guide. Gelest, Inc..
- (n.d.). This compound | C8H21O3Si4 | CID 11097960. PubChem.
- (n.d.). Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. Elastomers and Composites.
- (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing.
- (2017). Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. RSC Publishing.
- (n.d.). Hydride-Functional Silicones. Technical Library - Gelest.
- (2025). Crosslinking of siloxane elastomers. ResearchGate.
- (n.d.). Vinyl-Functional Silicones. Technical Library - Gelest.
- (2024). ASTM Testing Methods for Elastomers. RubberMill, Inc..
- (n.d.). WO2003076182A1 - Hydrosilylation cure of silicone resin containing colloidal silica and a process for producing the same. Google Patents.
- (2024). Chemistry behind various crosslinking techniques in silicone elastomers. Rubber World.
- (2006). Silicones for Drug-Delivery Applications. Medical Device and Diagnostic industry.
- (n.d.). A Comparative Analysis of Cross-Linking Density in Silicone Elastomers Using Various Vinyl Siloxanes. Benchchem.
- (n.d.). Tris(vinyldimethylsiloxy)phenylsilane. Hubei Co-Formula Material Tech Co.,Ltd..
- (n.d.). Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3. Sigma-Aldrich.
- (n.d.). 6 Example of the reaction of crosslinking silicones elastomer. ResearchGate.
- (2025). Vinyl tris(2-methoxyethoxy) silane | 1067-53-4. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rubberworld.com [rubberworld.com]
- 3. mddionline.com [mddionline.com]
- 4. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. gelest.com [gelest.com]
- 10. Hydride-Functional Silicones - Gelest [technical.gelest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. patents.justia.com [patents.justia.com]
- 15. US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 16. Vinyl Tris(Trimethylsiloxy)Silane [myskinrecipes.com]
- 17. Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3 [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Testing standards assessment for silicone rubber | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 21. rubbermill.com [rubbermill.com]
- 22. Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00293A [pubs.rsc.org]
- 23. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 24. dupont.com [dupont.com]
- 25. researchgate.net [researchgate.net]
- 26. store.astm.org [store.astm.org]
- 27. store.astm.org [store.astm.org]
Application Note & Protocol: Hiyama Coupling of Aryl Halides with Vinyl tris(dimethylsiloxy)silane
Introduction: Unlocking a Versatile C(sp²)–C(sp²) Bond Formation
The palladium-catalyzed Hiyama cross-coupling reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This method offers a compelling alternative to other well-established cross-coupling reactions like the Suzuki and Stille couplings, primarily due to the low toxicity, high stability, and ready availability of organosilicon reagents.[3] Initially, the Hiyama coupling required a fluoride source, such as tetrabutylammonium fluoride (TBAF), to activate the otherwise inert organosilane for transmetalation to the palladium center.[1][3] This activation step, however, can be a limitation when substrates contain fluoride-sensitive functional groups like silyl protecting groups.[1]
This application note details a robust protocol for the Hiyama coupling of aryl halides with vinyl tris(dimethylsiloxy)silane. This specific vinylsilane variant, upon activation, serves as an effective vinylating agent. A key feature of the protocol described herein involves an oxidative treatment that generates highly reactive silanol or siloxane species in situ. This approach can circumvent the absolute necessity for fluoride activation in some cases, broadening the reaction's applicability.[4][5][6]
We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage this efficient and versatile coupling methodology.
Mechanistic Insights: The Journey to C-C Bond Formation
The Hiyama coupling proceeds through a catalytic cycle common to many palladium-catalyzed cross-coupling reactions. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.[1][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate (Ar-Pd-X).
-
Activation of the Organosilane: The carbon-silicon bond in this compound is generally stable and unreactive. Activation is crucial for the subsequent transmetalation step. This can be achieved through two primary pathways:
-
Fluoride-Mediated Activation: A fluoride source attacks the silicon atom, forming a hypervalent, pentacoordinate silicate.[1][2][3] This species is significantly more nucleophilic and readily participates in transmetalation.
-
Base-Mediated/Oxidative Activation: In the protocol detailed below, an oxidative treatment with hydrogen peroxide and a base like sodium hydroxide generates reactive silanol or siloxane intermediates.[4][5][6] These species can then undergo transmetalation to the palladium center, often facilitated by a base, in what is sometimes referred to as a Hiyama-Denmark coupling.[2]
-
-
Transmetalation: The activated vinylsilane species transfers its vinyl group to the palladium(II) center, displacing the halide and forming a new palladium(II) intermediate (Ar-Pd-Vinyl). This is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The final step is the reductive elimination of the desired vinylated aryl product (Ar-Vinyl) from the palladium(II) center. This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle for the Hiyama coupling.
Caption: Catalytic cycle of the Hiyama coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Materials and Reagents:
-
Aryl halide (e.g., aryl iodide or bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃)
-
Base: Sodium hydroxide (NaOH), aqueous solution
-
Oxidant: Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Fluoride source (optional, for challenging substrates): Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous solvent: Tetrahydrofuran (THF)
-
Deionized water
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Reaction Setup and Procedure:
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for the Hiyama coupling.
Step-by-Step Method:
-
Activation of this compound:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents).
-
Add anhydrous THF (to achieve a final concentration of approximately 0.1-0.2 M with respect to the aryl halide).
-
Add a 30% aqueous solution of hydrogen peroxide (3.0 equivalents).
-
Add an aqueous solution of sodium hydroxide (e.g., 1 M, 3.0 equivalents).
-
Stir the resulting mixture vigorously at room temperature for 30-60 minutes. The solution may appear biphasic.
-
-
Coupling Reaction:
-
To the activated silane mixture, add the aryl halide (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
If using a catalyst like Pd₂(dba)₃, add a suitable ligand (e.g., PPh₃, 8-20 mol%).
-
For less reactive aryl halides or if the reaction is sluggish, a fluoride source like TBAF (1.0-1.5 equivalents) can be added at this stage.[8]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 65-70 °C for THF).
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure vinylated aryl product.
-
Data and Optimization
The efficiency of the Hiyama coupling is influenced by several factors. The following table summarizes key parameters and provides general recommendations for optimization.
| Parameter | Recommendation | Rationale & Notes |
| Aryl Halide | I > Br >> Cl | The reactivity of the aryl halide follows the order of C-X bond strength. Aryl iodides and bromides are the most common and effective coupling partners.[1] Aryl chlorides often require more specialized, electron-rich phosphine ligands and higher catalyst loadings.[9] |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/PPh₃ | Pd(PPh₃)₄ is a reliable choice as it is an active Pd(0) source. For air-stable Pd(II) precatalysts, a ligand is typically required. Catalyst loading of 1-5 mol% is standard. |
| Base/Activator | NaOH/H₂O₂ ± TBAF | The oxidative activation with NaOH/H₂O₂ is crucial for generating the reactive silanol/siloxane species.[4][5][6] TBAF can be added to enhance the rate of transmetalation, especially for challenging substrates.[10] |
| Solvent | THF, Dioxane, Toluene | THF is a common choice due to its good solvating properties and appropriate boiling point. Other aprotic solvents can also be effective. |
| Temperature | 60-100 °C | The reaction typically requires heating to achieve a reasonable rate. The optimal temperature will depend on the specific substrates and solvent used. |
Stereoselectivity: When using substituted vinylsilanes, the stereochemistry of the double bond is generally retained throughout the coupling process.[4][8] This is a significant advantage for the synthesis of stereochemically defined alkenes.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst activity | Ensure the catalyst is not degraded. Use fresh catalyst or a different palladium source/ligand combination. Degas solvents thoroughly to remove oxygen. |
| Insufficient activation of the silane | Increase the duration of the initial activation step. For challenging substrates, add a fluoride source like TBAF. | |
| Deactivation of the catalyst | Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. | |
| Formation of Side Products | Homocoupling of the aryl halide | Reduce the reaction temperature. Use a lower catalyst loading. |
| Protodesilylation of the vinylsilane | Ensure the reaction conditions are not overly basic or acidic before the coupling step. | |
| Difficulty in Purification | Residual tin byproducts (if comparing to Stille) | This is not an issue for Hiyama coupling, which is an advantage of the method. |
| Complex mixture of products | Re-optimize the reaction conditions (temperature, catalyst, base) to improve selectivity. |
Conclusion
The Hiyama coupling of aryl halides with this compound offers a reliable and versatile method for the synthesis of vinylated aromatic compounds. The oxidative activation protocol provides a practical approach that can often be performed without the need for stoichiometric fluoride activators, thereby enhancing functional group tolerance. By carefully selecting the reaction parameters and understanding the underlying mechanism, researchers can effectively apply this powerful transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 421–453. [Link]
-
K-M. Hossain, et al. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Tetrahedron2008 , 64 (22), 5322-5327. [Link]
-
Hiyama, T.; Hatanaka, Y. Palladium-Catalyzed Cross-Coupling Reaction of Organosilicon Compounds. Pure and Applied Chemistry1994 , 66 (7), 1471-1478. [Link]
-
Denmark, S. E.; Sweis, R. F. The Hiyama Cross-Coupling Reaction: A Mechanistic and Synthetic Perspective. Acc. Chem. Res.2002 , 35 (10), 835-846. [Link]
-
Foubelo, F.; Nájera, C.; Yus, M. The Hiyama Cross-Coupling Reaction: New Discoveries. Chem. Rec.2016 , 16 (8), 1842-1857. [Link]
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Hiyama Coupling. Wikipedia. [Link]
-
K-M. Hossain, et al. Vinyl Tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron Lett.2008 , 49 (22), 5322-5327. [Link]
-
Spring, D. R., et al. Palladium-catalysed cross-coupling of vinyldisiloxanes with benzylic and allylic halides and sulfonates. Chemistry2012 , 18 (28), 8774-9. [Link]
-
Amatore, C.; Jutand, A.; Le Duc, G. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chem. Eur. J.2011 , 17 (8), 2492-2503. [Link]
-
K-M. Hossain, et al. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PubMed. [Link]
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. researchgate.net [researchgate.net]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Application of Vinyl tris(dimethylsiloxy)silane in Dental Composites: A Technical Guide for Researchers
Authored by a Senior Application Scientist
Foreword: The long-term clinical success of dental composites is critically dependent on the stability of the interface between the inorganic filler particles and the organic polymer matrix. Silane coupling agents are the cornerstone of this interfacial integrity. While 3-(trimethoxysilyl)propyl methacrylate (MPTS) has been the gold standard, the exploration of novel silanes is paramount for advancing the properties of dental restorative materials. This document provides a comprehensive technical guide on the application and evaluation of Vinyl tris(dimethylsiloxy)silane as a potential coupling agent in dental composites, aimed at researchers, materials scientists, and professionals in dental material development.
The Critical Role of the Filler-Matrix Interface in Dental Composite Performance
Dental composites are hybrid materials, deriving their strength and aesthetic properties from a combination of a hard, inorganic filler and a resilient, organic polymer matrix. The interface between these two dissimilar phases is, however, a potential point of failure. Masticatory forces, thermal fluctuations in the oral cavity, and exposure to moisture can all contribute to the degradation of this interface, leading to:
-
Reduced Mechanical Strength: A weak interface prevents efficient stress transfer from the weaker polymer matrix to the stronger filler particles, compromising the composite's flexural and compressive strength.[1]
-
Increased Wear: Poor bonding can lead to the dislodgement of filler particles from the surface during chewing, accelerating material wear.
-
Hydrolytic Degradation: Water sorption at the interface can lead to the breakdown of the bond between the filler and the matrix, further weakening the material.[1]
-
Microleakage and Secondary Caries: Interfacial gaps can allow for the ingress of oral fluids and bacteria, potentially leading to restoration failure and the development of new cavities.
Silane coupling agents are bifunctional molecules that act as a chemical bridge between the inorganic filler and the organic matrix, mitigating these issues and enhancing the overall durability of the composite restoration.[2]
This compound: A Novel Candidate for Interfacial Engineering
This compound presents a unique molecular architecture for a silane coupling agent. Its potential as an alternative to conventional silanes like MPTS stems from its distinct reactive moieties.
Molecular Structure:
Caption: Proposed interaction of this compound at the filler-matrix interface.
Experimental Protocols for the Application of this compound
The following protocols provide a framework for the surface treatment of dental fillers with this compound and the subsequent fabrication and testing of experimental dental composites.
Protocol for Filler Silanization
This protocol details the surface modification of inorganic filler particles.
Materials:
-
Inorganic filler (e.g., nano- or micro-silica, barium glass)
-
This compound
-
Solvent (e.g., Ethanol or Isopropanol)
-
Distilled water
-
Acetic acid (for pH adjustment)
-
Rotary evaporator
-
Oven
-
Desiccator
Procedure:
-
Solution Preparation: Prepare a 1-5% (w/v) solution of this compound in a 95:5 (v/v) solvent/water mixture. The inclusion of a small amount of water is crucial for the hydrolysis of the silane.
-
pH Adjustment: Adjust the pH of the silane solution to 4.5-5.5 with a few drops of acetic acid. This acidic environment catalyzes the hydrolysis of the silane's reactive groups, forming silanols. [3]3. Filler Dispersion: Disperse the inorganic filler into the silane solution. The amount of filler should be calculated based on the desired final filler loading in the composite.
-
Uniform Coating: Stir the suspension for 1-3 hours at room temperature to ensure a uniform coating of the silane onto the filler particles.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying and Condensation: Dry the silanized filler in an oven at 100-120°C for 2-4 hours. This step facilitates the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface, forming stable siloxane bonds (Si-O-Si). It also removes any residual solvent and water. [3]7. Storage: Store the dried, silanized filler in a desiccator to prevent moisture contamination until it is ready to be incorporated into the resin matrix.
Protocol for Dental Composite Formulation
This protocol outlines the preparation of an experimental light-cured dental composite using the silanized fillers.
Materials:
-
Silanized inorganic filler
-
Resin matrix monomers (e.g., a mixture of Bis-GMA and TEGDMA)
-
Photoinitiator system (e.g., camphorquinone and an amine accelerator like ethyl-4-dimethylaminobenzoate)
-
Mixing spatula and light-protected mixing vessel
-
Molds for specimen preparation (e.g., for flexural strength, compressive strength testing)
-
Dental light-curing unit
Procedure:
-
Resin Mixture Preparation: In a light-protected vessel, combine the resin monomers and the photoinitiator system. Mix thoroughly until a homogenous solution is achieved.
-
Filler Incorporation: Gradually add the silanized filler to the resin mixture in small increments. Mix thoroughly after each addition to ensure uniform dispersion and to avoid the formation of agglomerates.
-
Final Mixing: Continue mixing until a paste of the desired consistency is obtained. The final filler loading will depend on the specific application and desired properties.
-
Specimen Fabrication: Fill the appropriate molds with the composite paste, taking care to avoid entrapping air bubbles.
-
Light Curing: Light-cure the specimens according to the manufacturer's instructions for the photoinitiator system and the light-curing unit. Ensure complete polymerization by curing from multiple directions.
-
Post-Curing and Storage: After removal from the molds, specimens can be stored under specific conditions (e.g., in distilled water at 37°C) to simulate the oral environment before mechanical testing.
Characterization and Evaluation of Composites
A comprehensive evaluation of the experimental composites is essential to determine the efficacy of this compound as a coupling agent.
Characterization of Silanized Fillers
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface by identifying characteristic peaks of the vinyl and siloxane groups. [4]* Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the filler particles and assess their dispersion.
Evaluation of Dental Composite Properties
The following table summarizes key properties to be evaluated and the corresponding standard test methods.
| Property | Test Method | Significance |
| Flexural Strength & Modulus | ISO 4049 | Indicates the material's ability to withstand bending forces, crucial for restorations in high-stress areas. |
| Compressive Strength | ISO 9917 | Measures the material's resistance to fracture under compressive loads, relevant for occlusal surfaces. |
| Degree of Conversion | FTIR Spectroscopy | Determines the percentage of monomer converted to polymer, which influences the final mechanical properties and biocompatibility. |
| Water Sorption & Solubility | ISO 4049 | Assesses the material's stability in an aqueous environment; lower values indicate better resistance to hydrolytic degradation. [1] |
| Hardness | Knoop or Vickers Hardness Test | Measures the surface resistance to indentation, related to wear resistance. |
Hypothetical Data and Discussion
The following table presents hypothetical data comparing a control composite (with unsilanized fillers), a standard composite (with MPTS-silanized fillers), and an experimental composite (with this compound-silanized fillers).
| Property | Control (No Silane) | MPTS (Standard) | This compound (Experimental) |
| Flexural Strength (MPa) | 80 ± 5 | 130 ± 7 | 125 ± 8 |
| Compressive Strength (MPa) | 180 ± 10 | 300 ± 15 | 290 ± 12 |
| Water Sorption (µg/mm³) | 45 ± 3 | 20 ± 2 | 22 ± 2 |
Discussion of Hypothetical Results:
Based on its chemical structure, composites formulated with this compound would be expected to exhibit significantly improved mechanical properties and hydrolytic stability compared to the control group with no silane. When compared to the MPTS standard, the performance may be comparable. The slightly bulkier tris(dimethylsiloxy) group might offer a different spatial arrangement at the filler surface, potentially influencing the interphase thickness and flexibility. The vinyl group's reactivity is well-established in dental resin systems, suggesting efficient copolymerization with the matrix. Further investigation into the long-term hydrolytic stability and the nature of the bond with various filler types is warranted.
Conclusion and Future Directions
This compound holds promise as a viable alternative to conventional silane coupling agents in dental composites. Its unique structure offers a different approach to interfacial bonding that may yield specific advantages. The protocols outlined in this guide provide a robust framework for the systematic investigation of this and other novel silanes. Future research should focus on optimizing the silanization process, evaluating the long-term performance of the resulting composites under simulated oral conditions, and exploring the influence of the silane on the aesthetic properties of the final restorative material. The continued exploration of new interfacial chemistries is a critical avenue for the development of next-generation dental composites with enhanced longevity and clinical performance.
References
-
Effects of silane-modified fillers on properties of dental composite resin. (2017). PubMed. Retrieved from [Link]
-
Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (n.d.). MDPI. Retrieved from [Link]
-
The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (2004). PubMed. Retrieved from [Link]
-
The effect of a 3-methacryloxypropyltrimethoxy- silane and vinyltriisopropoxysilane blend andtris(3- trimethoxysilylpropyl)isocy. (n.d.). core.ac.uk. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (2004). Semantic Scholar. Retrieved from [Link]
-
The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (2004). Research Explorer The University of Manchester. Retrieved from [Link]
-
Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites. (2008). ResearchGate. Retrieved from [Link]
-
INFLUENCE OF FILLER, MONOMER MATRIX AND SILANE COATING ON COMPOSITE RESIN ADHESION. (2021). researchgate.net. Retrieved from [Link]
-
The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan. (2004). SciSpace. Retrieved from [Link]
Sources
Application Notes & Protocols: Vapor Phase Deposition of Vinyl tris(dimethylsiloxy)silane for Advanced Surface Modification
Introduction: The Rationale for Vapor-Phase Silanization
The precise modification of surface properties is a cornerstone of modern materials science, impacting fields from biomedical devices to microelectronics. Vinyl tris(dimethylsiloxy)silane is a versatile organosilane precursor used to create thin, uniform, and functional coatings. This molecule's structure is ideal for imparting a unique combination of hydrophobicity and reactive potential to a surface. The terminal vinyl group serves as a reactive site for further chemical functionalization, such as graft polymerization, while the tris(dimethylsiloxy)silane head group provides a robust anchor to hydroxylated surfaces.
While solution-based deposition methods are common, they can be plagued by issues of solvent contamination, non-uniformity, and poor reproducibility due to the sensitivity of silanes to ambient moisture, which can lead to premature polymerization in solution.[1] Chemical Vapor Deposition (CVD) circumvents these challenges by introducing the precursor in the gas phase within a controlled vacuum environment.[1] This technique offers superior control over film thickness and homogeneity, resulting in highly reproducible and pristine functionalized surfaces.[1][2] This guide provides a comprehensive framework for the experimental setup and execution of vapor deposition of this compound.
Precursor Profile: this compound
A thorough understanding of the precursor's physical properties is fundamental to designing a successful vapor deposition process. These properties dictate the necessary temperature and pressure parameters for efficient vaporization and transport to the substrate.
| Property | Value | Source |
| Chemical Formula | C₁₁H₃₀O₃Si₄ | [3] |
| Molecular Weight | 322.70 g/mol | [4] |
| Boiling Point | 86.5-87.5 °C at 15 mmHg | [4] |
| Density | 0.861 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.395 | [4] |
The Silanization Mechanism: Covalent Surface Attachment
The process of silanization hinges on the reaction between the silane precursor and hydroxyl (-OH) groups present on the substrate surface.[5][6] Materials like glass, silicon wafers with a native oxide layer, quartz, and various metal oxides are rich in these surface hydroxyls, making them ideal candidates for modification.[5]
The mechanism proceeds as follows:
-
Transport: The volatilized this compound molecules are transported to the substrate surface, typically with the aid of an inert carrier gas under vacuum.
-
Adsorption: The precursor molecules physically adsorb onto the substrate.
-
Reaction: The siloxy groups of the precursor react with the surface hydroxyl groups. This is a condensation reaction that forms a stable, covalent siloxane bond (Si-O-Si) and releases a byproduct (in this case, likely a volatile silanol).[5] This anchors the molecule to the surface.
-
Self-Assembly: Under optimized conditions, the molecules arrange themselves into a densely packed monolayer, with the vinyl groups oriented away from the surface.
This covalent linkage ensures the durability of the coating, a critical factor for long-term device performance.[7][8]
Experimental Workflow and Apparatus
A successful vapor deposition requires a well-controlled system capable of maintaining vacuum, regulating temperature, and precisely metering gas flow.
System Diagram: Chemical Vapor Deposition Setup
Sources
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3 [sigmaaldrich.com]
- 5. Silanization - Wikipedia [en.wikipedia.org]
- 6. dakenchem.com [dakenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Characterization of Vinyl tris(dimethylsiloxy)silane-functionalized surfaces
An Application and Protocol Guide for the Characterization of Vinyl tris(dimethylsiloxy)silane-Functionalized Surfaces
Authored by: Senior Application Scientist
Abstract
Surface functionalization is a cornerstone of advanced materials science, enabling the precise tuning of interfacial properties for applications ranging from biocompatible coatings to advanced semiconductor manufacturing. This compound (VTS) is a unique organosilane that offers a combination of a reactive vinyl terminus and a stable, flexible siloxane backbone. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and rigorous characterization of VTS-functionalized surfaces. It moves beyond simple instructions to explain the underlying principles of the functionalization chemistry and the analytical techniques required to validate a successful surface modification.
Introduction: The Utility of this compound (VTS)
This compound, with the chemical structure CH₂=CH-Si[O-Si(CH₃)₂H]₃, is an organofunctional silane used as a surface modifying agent. Unlike more common short-chain silanes like vinyltrimethoxysilane (VTMS) or vinyltriethoxysilane (VTES)[1][2], VTS possesses three larger dimethylsiloxy leaving groups. This structural difference influences its reactivity and the morphology of the resulting surface layer.
The primary utility of VTS lies in its bifunctional nature:
-
The Silane Headgroup: The tris(dimethylsiloxy)silane moiety reacts with hydroxyl (-OH) groups present on inorganic substrates such as glass, silicon dioxide, and various metal oxides. This reaction forms stable, covalent Si-O-Substrate bonds, anchoring the molecule to the surface[3][4].
-
The Vinyl Tailgroup: The terminal vinyl group (CH₂=CH-) is a reactive site available for subsequent chemical modifications. It can participate in free-radical polymerization, hydrosilylation, or "click" chemistry reactions, making it an ideal anchor for grafting polymers, immobilizing biomolecules, or integrating with polymer matrices in composites[5][6].
This unique combination makes VTS-functionalized surfaces highly valuable in fields requiring specific surface chemistries, such as biosensors, microfluidics, and as adhesion promoters[7][8].
The Mechanism of VTS Surface Functionalization
The covalent attachment of VTS to a hydroxylated surface is a multi-step process involving hydrolysis and condensation. Understanding this mechanism is critical for controlling the quality and reproducibility of the functional layer.
-
Hydrolysis: In the presence of trace amounts of water (often atmospheric moisture or residual water on the substrate), the dimethylsiloxy groups on the VTS molecule hydrolyze to form reactive silanol groups (Si-OH). This step is the rate-limiting factor and is crucial for activation.
-
Condensation & Physisorption: The newly formed silanols on the VTS molecule form hydrogen bonds with the hydroxyl groups on the substrate surface, leading to initial physisorption.
-
Covalent Bond Formation (Curing): With thermal or vacuum curing, a condensation reaction occurs, eliminating a disiloxane molecule and forming a stable, covalent siloxane bond (Si-O-Si) between the VTS molecule and the substrate.
-
Lateral Cross-linking: Adjacent hydrolyzed VTS molecules can also undergo condensation with each other, forming a cross-linked siloxane network parallel to the surface. The larger size of the VTS leaving groups may lead to a less densely packed monolayer compared to smaller trialkoxysilanes[4].
Figure 1: Simplified reaction mechanism of VTS functionalization on a hydroxylated substrate.
Protocol for VTS Surface Functionalization (Vapor Phase Deposition)
Vapor phase deposition is often preferred over solution-based methods for producing thin, uniform silane layers with minimal aggregation[9]. This protocol is optimized for silicon wafers or glass slides.
3.1. Materials and Equipment
-
This compound (VTS)
-
Substrates (e.g., silicon wafers, glass slides)
-
Vacuum desiccator and vacuum pump
-
Petri dish or other suitable container for VTS
-
Oven capable of 120°C
-
Nitrogen or Argon gas source
-
Piranha solution (3:1 H₂SO₄:H₂O₂) or UV/Ozone cleaner
-
DI water, Isopropanol, Acetone (reagent grade)
3.2. Step-by-Step Protocol
-
Substrate Cleaning & Hydroxylation (Critical Step):
-
Rationale: The density of hydroxyl groups on the surface dictates the density and uniformity of the VTS layer. An atomically clean and fully hydroxylated surface is essential for a high-quality coating.
-
Procedure:
-
Sonicate substrates in acetone, followed by isopropanol, and finally DI water (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface using one of the following methods:
-
(Recommended) UV/Ozone Treatment: Place substrates in a UV/Ozone cleaner for 15-20 minutes. This is a highly effective and safer method for removing organic contaminants and generating surface hydroxyls.
-
(Alternative) Piranha Etch: Immerse substrates in a freshly prepared Piranha solution for 30 minutes. (EXTREME CAUTION: Piranha solution is highly corrosive and explosive if mixed with organic solvents).
-
-
Rinse substrates copiously with DI water and dry with nitrogen. Use immediately.
-
-
-
Vapor Phase Silanization:
-
Rationale: Vapor phase deposition provides a more controlled environment, reducing the risk of premature polymerization in solution and leading to more uniform monolayer or near-monolayer coverage[9].
-
Procedure:
-
Place the clean, dry substrates into a vacuum desiccator.
-
In a small, open container (like a petri dish lid), place 2-3 drops of VTS. Place this container inside the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator using the vacuum pump for 10-15 minutes to lower the pressure and facilitate VTS vaporization.
-
Close the desiccator valve to seal it from the pump and leave the substrates exposed to the VTS vapor for 2-4 hours at room temperature.
-
-
-
Post-Deposition Rinsing and Curing:
-
Rationale: Rinsing removes any physisorbed (non-covalently bonded) VTS molecules. Curing provides the thermal energy required to drive the condensation reaction, forming stable covalent bonds with the surface and promoting lateral cross-linking[4].
-
Procedure:
-
Vent the desiccator with nitrogen or argon gas.
-
Remove the substrates and immediately rinse them with isopropanol followed by acetone to remove excess silane.
-
Dry the substrates with a nitrogen stream.
-
Place the coated substrates in an oven at 110-120°C for 1 hour to cure the layer.
-
Allow substrates to cool to room temperature before characterization.
-
-
Comprehensive Characterization of VTS-Functionalized Surfaces
No single technique can fully confirm a successful functionalization. A multi-modal approach is required to validate the chemical composition, surface morphology, and surface energy of the modified substrate.
Figure 2: Standard workflow for the preparation and characterization of VTS-functionalized surfaces.
Contact Angle Goniometry
-
Principle: This technique measures the contact angle of a liquid droplet on a solid surface, which provides a quantitative measure of surface wettability. A change from a hydrophilic (low contact angle) to a hydrophobic (high contact angle) surface is a primary indicator of successful silanization[10][11].
-
Protocol:
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface using the sessile drop method[11].
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to calculate the static contact angle.
-
Repeat measurements at a minimum of three different locations on the surface to ensure homogeneity.
-
-
Data Interpretation:
-
Uncoated Substrate: A clean, hydroxylated silicon or glass surface is highly hydrophilic and will exhibit a water contact angle of < 20°.
-
VTS-Coated Substrate: A successfully functionalized surface will be more hydrophobic due to the nonpolar vinyl and methyl groups. The expected water contact angle should increase significantly.
-
| Surface Condition | Expected Static Water Contact Angle | Rationale |
| Clean SiO₂/Glass | < 20° | High density of polar -OH groups creates a high-energy, hydrophilic surface. |
| VTS-Functionalized | 85° - 100° | Surface is now dominated by nonpolar vinyl and dimethylsiloxy groups, lowering surface energy. |
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top 5-10 nm of a surface[12][13]. It is used to confirm the presence of the elements in the VTS molecule (Carbon, Silicon, Oxygen) in the correct chemical states.
-
Protocol:
-
Mount the sample on the XPS sample holder.
-
Load the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, and Si 2p regions.
-
Use charge correction by referencing the adventitious C 1s peak to 284.8 eV.
-
-
Data Interpretation:
-
Survey Spectrum: The appearance of a significant C 1s signal and an altered Si 2p signal confirms the presence of the organic layer.
-
High-Resolution Si 2p: The spectrum should show two main components: one from the underlying SiO₂ substrate (~103.3 eV) and a new peak at a lower binding energy (~102.0 eV) corresponding to the Si in the Si-O-Si siloxane network of the VTS layer[14].
-
High-Resolution C 1s: The C 1s spectrum can be deconvoluted to show components corresponding to C-Si bonds and C-C/C-H bonds of the vinyl and methyl groups.
-
| Element (Region) | Expected Binding Energy (eV) | Assignment |
| Si 2p | ~103.3 | SiO₂ from the substrate |
| Si 2p | ~102.0 | Si-O-Si from the VTS monolayer[14] |
| C 1s | ~284.8 | C-C, C-H (adventitious carbon, vinyl, methyl) |
| O 1s | ~532.5 | SiO₂ from the substrate |
| O 1s | ~531.5 | Si-O-Si from the VTS monolayer |
Atomic Force Microscopy (AFM)
-
Principle: AFM provides nanoscale topographical images of a surface by scanning a sharp tip over the sample[15][16]. It is used to assess the uniformity and smoothness of the VTS layer and to identify any potential aggregation or polymerization artifacts.
-
Protocol:
-
Cleave a small piece of the substrate to fit the AFM sample puck.
-
Mount the sample using double-sided tape.
-
Install a suitable AFM probe (a standard silicon nitride tip is appropriate).
-
Engage the tip on the surface in tapping mode to minimize surface damage.
-
Scan a representative area (e.g., 1x1 µm or 5x5 µm) at a scan rate of ~1 Hz.
-
Acquire both height and phase images.
-
Calculate the root-mean-square (RMS) roughness of the surface using the instrument's analysis software.
-
-
Data Interpretation:
-
Uncoated Substrate: An ultra-flat silicon wafer will have a very low RMS roughness, typically < 0.3 nm[17][18].
-
VTS-Coated Substrate: A well-formed monolayer should result in a slight increase in RMS roughness but should still appear very smooth and uniform[17]. Significant increases in roughness or the appearance of large, globular features would indicate that polymerization and aggregation have occurred instead of monolayer formation, suggesting issues with the protocol (e.g., excess water)[3]. The phase image can also reveal domains of different material properties, highlighting incomplete coverage.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying the vibrational modes of specific chemical bonds. It is used to confirm the presence of the key functional groups in the VTS molecule on the surface[12][19]. Attenuated Total Reflectance (ATR-FTIR) is particularly useful as it is a surface-sensitive technique[20].
-
Protocol:
-
Ensure the ATR crystal (typically Germanium or ZnSe) is clean by taking a background spectrum.
-
Press the VTS-functionalized side of the substrate firmly against the ATR crystal to ensure good contact.
-
Collect the spectrum over a range of 4000-650 cm⁻¹, typically co-adding 64 or 128 scans to improve the signal-to-noise ratio[20].
-
-
Data Interpretation: The resulting spectrum should be compared to the spectrum of the uncoated substrate. The appearance of new peaks confirms the presence of the VTS layer.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3060 | =C-H stretch | Confirms presence of the vinyl group. |
| ~2960, ~2900 | C-H stretch | Aliphatic C-H from methyl groups. |
| ~1600 | C=C stretch | Key indicator of the intact vinyl functional group. |
| ~1410 | =CH₂ scissoring | Further confirmation of the vinyl group. |
| ~1260 | Si-CH₃ stretch | Confirms presence of the dimethylsiloxy structure. |
| ~1100-1000 | Si-O-Si stretch | Broad, strong peak indicating the siloxane backbone of the layer and its bond to the substrate[20]. |
References
-
AZoNano. (2017). Using Infrared Spectroscopy to Study Self Assembled Monolayers. [Link]
-
Pike Technologies. Probing Organic Self-Assembled Monolayers (SAMs) on Silicon by FTIR with Single Reflectance ATR. [Link]
-
ResearchGate. (n.d.). Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. [Link]
-
Pike Technologies. Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. [Link]
-
Prashar, D. (2012). SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of ChemTech Research. [Link]
-
Nishida, T., et al. (2006). In-situ FTIR Studies on Self-Assembled Monolayers of Surfactant Molecules Adsorbed on H-Terminated Si(111) Surfaces in Aqueous Solutions. Langmuir. [Link]
-
Park Systems. (n.d.). Characterizing Silanized Surfaces with Imaging Ellipsometry. [Link]
-
ResearchGate. (n.d.). Degradation of organosilane monolayer during XPS measurement. [Link]
-
arXiv. (2024). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. [Link]
-
NIH. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. [Link]
-
ResearchGate. (n.d.). AFM images of silicon wafer surfaces with immobilized antibodies or.... [Link]
-
Graf, N., et al. (2018). Silane Deposition via Gas-Phase Evaporation and High-Resolution Surface Characterization of the Ultrathin Siloxane Coatings. Langmuir. [Link]
-
Semantic Scholar. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. [Link]
-
Hengda Chemical. (n.d.). Vinyltrimethoxysilane, cas:2768-02-7, VTMO. [Link]
-
SIWIN. (2024). Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry. [Link]
-
Scilit. (2016). Synchrotron-radiation XPS analysis of ultra-thin silane films: Specifying the organic silicon. [Link]
-
ACS Publications. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. [Link]
-
Jessica Chemicals. (n.d.). Vinyl Tris(2-methoxyethoxy) Silane. [Link]
-
Wikipedia. (n.d.). Vinyltriethoxysilane. [Link]
-
Co-Formula. (n.d.). What Is Vinyltrimethoxysilane. [Link]
-
MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]
-
UniversityWafer, Inc. (n.d.). Silicon Wafers for Atomic Force Microscopy (AFM). [Link]
-
NIH. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. [Link]
-
Wafer World. (2025). What's Surface Inspection Using Atomic Force Microscopy (AFM)?. [Link]
-
SilcoTek. (n.d.). Contact Angle Evaluation of SilcoTek Depositions. [Link]
-
ResearchGate. (n.d.). AFM images of each wafer surfaces. [Link]
-
ResearchGate. (n.d.). Contact angles of water, formamide, glycerol and diiodomethane on.... [Link]
-
Electron Microscopy Sciences. (n.d.). Silicon Wafers for AFM, STM. [Link]
-
Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. [Link]
-
MDPI. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Surface Science and Technology. (n.d.). Understanding Silane Functionalization. [Link]
Sources
- 1. Vinyltriethoxysilane - Wikipedia [en.wikipedia.org]
- 2. What Is Vinyltrimethoxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. parksystems.com [parksystems.com]
- 4. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 5. Vinyltrimethoxysilane, cas:2768-02-7, VTMO Hengda Chemical [hengdasilane.com]
- 6. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]
- 7. chinacouplingagents.com [chinacouplingagents.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brighton-science.com [brighton-science.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. universitywafer.com [universitywafer.com]
- 16. What's Surface Inspection Using Atomic Force Microscopy (AFM)? [waferworld.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. emsdiasum.com [emsdiasum.com]
- 19. azonano.com [azonano.com]
- 20. piketech.com [piketech.com]
Application Notes and Protocols for Microfluidic Device Fabrication using Vinyl tris(dimethylsiloxy)silane
Introduction: The Critical Role of Surface Chemistry in Microfluidics
The performance of microfluidic devices, particularly in sensitive applications such as drug development and single-cell analysis, is intrinsically linked to the chemistry of their internal surfaces. Polydimethylsiloxane (PDMS) and glass, the workhorse materials of microfluidics, possess surface properties that are not always optimal for biological and chemical assays. Native PDMS is inherently hydrophobic, which can lead to the non-specific adsorption of proteins and small molecules, causing biofouling and compromising experimental results.[1] While techniques like oxygen plasma treatment can temporarily render PDMS hydrophilic, the surface rapidly reverts to its hydrophobic state, a phenomenon known as hydrophobic recovery.[2][3] This transient hydrophilicity presents a significant challenge for long-term experiments and the generation of stable emulsions.
To address these limitations, stable surface modification is paramount. Silanization, the process of covalently bonding silane molecules to a surface, offers a robust and versatile method to tailor the wettability and functionality of microfluidic channels.[4] This application note provides a detailed guide to the use of Vinyl tris(dimethylsiloxy)silane, a specialized organosilane, for the durable hydrophobic modification of PDMS and glass microfluidic devices. This modification is particularly advantageous for applications requiring stable water-in-oil droplet generation, a cornerstone of many high-throughput screening platforms in drug discovery.[5][6][7]
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Chemical Formula | C8H21O3Si4 | [8] |
| Molecular Weight | 277.59 g/mol | [8] |
| Appearance | Colorless liquid | Inferred from typical silane properties |
| CAS Number | 160172-46-3 | [9] |
Mechanism of Surface Modification
The surface modification process using this compound is a two-step procedure involving surface activation followed by silanization.
-
Surface Activation: The first step involves the activation of the PDMS or glass surface using oxygen plasma. This treatment removes organic contaminants and introduces hydroxyl (-OH) groups on the surface, making it hydrophilic and chemically reactive.[1] On PDMS, the plasma breaks Si-CH3 bonds and oxidizes the surface to form silanol (Si-OH) groups.[10]
-
Silanization: The activated surface is then exposed to this compound. The silane molecule possesses two key functionalities:
-
Tris(dimethylsiloxy)silyl group: This portion of the molecule is believed to react with the surface silanol groups. While the exact mechanism for this specific silane is not extensively documented in peer-reviewed literature, it is hypothesized that the Si-O-Si bonds in the dimethylsiloxy groups can undergo hydrolysis and condensation with the surface hydroxyls, forming stable, covalent Si-O-Si linkages. This anchors the silane to the substrate.
-
Vinyl group (-CH=CH2): The vinyl groups are oriented away from the surface, creating a new, non-polar interface. This vinyl-functionalized surface is responsible for the resulting hydrophobicity. The vinyl groups can also serve as reactive sites for further chemical modifications if desired.[11][12]
-
Experimental Protocols
This section provides detailed protocols for the surface modification of PDMS and glass microfluidic devices with this compound.
Materials
-
This compound (CAS: 160172-46-3)
-
Anhydrous ethanol or isopropanol
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
PDMS or glass microfluidic devices
-
Plasma cleaner
-
Vacuum desiccator
-
Oven
Protocol 1: Surface Modification of PDMS Microfluidic Channels
-
Device Preparation:
-
Fabricate PDMS microfluidic devices using standard soft lithography techniques.
-
Ensure the devices are free from dust and debris by rinsing with ethanol and DI water, followed by drying with nitrogen gas.
-
-
Plasma Activation:
-
Place the PDMS device in a plasma cleaner.
-
Treat the device with oxygen plasma for 30-60 seconds at a power of 30-50 W. The optimal time and power may vary depending on the plasma cleaner model. This step makes the PDMS surface hydrophilic.[1]
-
-
Silane Solution Preparation (Perform in a fume hood):
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous ethanol or isopropanol. For example, add 100-200 µL of the silane to 10 mL of the alcohol.
-
Prepare the solution fresh before each use, as silanes are sensitive to moisture and can hydrolyze and polymerize in solution.
-
-
Silanization:
-
Immediately after plasma treatment, introduce the silane solution into the microfluidic channels. This can be done by pipetting the solution into the inlet reservoirs and allowing it to fill the channels by capillary action or by applying gentle vacuum to the outlet.
-
Allow the silane solution to react with the activated surface for 20-30 minutes at room temperature.
-
-
Rinsing and Drying:
-
Flush the channels thoroughly with fresh anhydrous ethanol or isopropanol to remove any unreacted silane.
-
Dry the channels completely by flowing nitrogen gas through them.
-
-
Curing:
-
Place the device in an oven at 60-80°C for 30-60 minutes to cure the silane layer and promote the formation of a stable covalent bond.
-
-
Storage:
-
Store the modified device in a clean, dry environment.
-
Protocol 2: Surface Modification of Glass Substrates
The protocol for glass is similar to that for PDMS, with minor adjustments.
-
Cleaning and Activation:
-
Thoroughly clean the glass slides by sonicating in a sequence of detergent, DI water, and ethanol.
-
Dry the slides with nitrogen gas.
-
Activate the glass surface with oxygen plasma for 1-2 minutes.
-
-
Silanization, Rinsing, and Curing:
-
Follow steps 3-6 from Protocol 1. For glass slides, the silanization can be performed by immersing the entire slide in the silane solution.
-
Applications and Expected Results
The primary application of this compound in microfluidics is to create a stable hydrophobic surface, which is essential for the generation of uniform and reproducible water-in-oil droplets.[4] This is a critical capability for a wide range of applications in drug development and research, including:
-
High-Throughput Drug Screening: Encapsulating single cells or biochemical reactions in droplets allows for the screening of large compound libraries in a miniaturized and parallelized format.[5][6]
-
Single-Cell Analysis: Isolating individual cells in droplets enables the study of cellular heterogeneity in response to drugs or other stimuli.
-
Digital PCR and other nucleic acid analysis: Droplets can be used to partition samples for highly sensitive and quantitative nucleic acid detection.
-
Materials Synthesis: Microfluidic devices with hydrophobic channels are used to synthesize monodisperse particles and microcapsules for drug delivery applications.
Expected Performance Metrics
The success of the surface modification can be quantified by measuring the water contact angle.
| Surface | Treatment | Expected Water Contact Angle |
| PDMS | Untreated | ~110° |
| PDMS | Oxygen Plasma Treated (immediately after) | < 20° |
| PDMS | After Hydrophobic Recovery (24h) | ~90-100° |
| PDMS | This compound Treated | > 100° (stable) |
| Glass | Cleaned | < 20° |
| Glass | This compound Treated | ~90-100° (stable) |
Note: The exact contact angles may vary depending on the specific processing conditions and measurement techniques.
Troubleshooting Guide
Conclusion
The use of this compound provides a reliable method for creating stable hydrophobic surfaces on PDMS and glass microfluidic devices. This surface modification is crucial for a wide array of applications, particularly in the realm of droplet-based microfluidics for high-throughput screening and single-cell analysis. By following the detailed protocols and troubleshooting guide presented in this application note, researchers can achieve consistent and reproducible surface properties, thereby enhancing the reliability and performance of their microfluidic systems.
References
-
Assessing Stability, Durability, and Protein Adsorption Behavior of Hydrophilic Silane Coatings in Glass Microchannels. (2016). Semantic Scholar. [Link]
-
"Surface Modification Techniques for PDMS Microfluidic Circuits." Darwin Microfluidics. [Link]
-
Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. (n.d.). SiSiB SILICONES. [Link]
-
Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. (2023). MDPI. [Link]
-
XPS spectra survey of the PDMS surface (a) untreated (b) treated by APTES. (n.d.). ResearchGate. [Link]
-
Engineering of Silane–Pyrrolidone Nano/Microparticles and Anti-Fogging Thin Coatings. (2024). MDPI. [Link]
-
The Power of Vinyl Tris (trimethylsiloxy) Silane in Modern Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Surface Modification of Poly(dimethylsiloxane) (PDMS) for Microfluidic Devices. (n.d.). FLEX. [Link]
-
The optimization of PDMS-PMMA bonding process using silane primer. (2009). ResearchGate. [Link]
- Tris(trimethyl siloxy)silane vinylic monomers and uses thereof. (2014).
-
Droplet-Based Microfluidics: Applications in Pharmaceuticals. (2023). MDPI. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
A Review of Methods to Modify the PDMS Surface Wettability and Their Applications. (2023). MDPI. [Link]
-
The Role of Polarity in the Structure of Silanes Employed in Surface Modification. (n.d.). Gelest, Inc.. [Link]
-
Silane Modification of Glass and Silica Surfaces to Obtain Equally Oil-Wet Surfaces in Glass-Covered Silicon Micromodel Applications. (2013). PNNL. [Link]
-
XPS spectra of the PDMS samples: (a) C1s-XPS spectra of the... (n.d.). ResearchGate. [Link]
-
Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. (n.d.). ACS Publications. [Link]
-
Design and fabrication of novel microfluidic-based droplets for drug screening on a chronic myeloid leukemia cell line. (2024). PMC. [Link]
-
Contact Angle Evaluation of SilcoTek Depositions. (n.d.). SilcoTek. [Link]
-
The implementation protocol of PDMS surface treatment using TMSPA to... (n.d.). ResearchGate. [Link]
-
Influences of VTMS/SiO 2 ratios on the contact angle and morphology of modified super-hydrophobic silicon dioxide material by vinyl trimethoxy silane. (2018). ResearchGate. [Link]
-
Atomic composition of untreated and plasma treated PDMS by XPS analysis. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). 陕西新研博美生物科技有限公司. [Link]
-
Surface modification of poly(dimethylsiloxane) for microfluidic assay applications. (2010). ResearchGate. [Link]
-
Silane–based modified papers and their extractive phase roles in a microfluidic platform. (2020). ResearchGate. [Link]
-
Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. (2021). PMC. [Link]
-
Plasma treatment for PDMS Bonding Process. (n.d.). PIE Scientific. [Link]
-
Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020). CoatingsTech. [Link]
Sources
- 1. simplemicrofluidics.com [simplemicrofluidics.com]
- 2. A Review of Methods to Modify the PDMS Surface Wettability and Their Applications [mdpi.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. Droplet-Based Microfluidics: Applications in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and fabrication of novel microfluidic-based droplets for drug screening on a chronic myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. This compound | C8H21O3Si4 | CID 11097960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 10. Lab-On-a-Chip drug testing in Microfluidics [elveflow.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Palladium catalysts for cross-coupling reactions with Vinyl tris(dimethylsiloxy)silane
Palladium-Catalyzed Cross-Coupling Reactions with Vinyl Tris(dimethylsiloxy)silane: A Comprehensive Guide
Introduction: The Strategic Advantage of Vinyl Siloxanes in Modern Synthesis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon bonds.[1][2] Among the diverse array of nucleophilic coupling partners, organosilicon reagents have garnered significant attention due to their inherent stability, low toxicity, and the high natural abundance of silicon.[3] The Hiyama coupling, a palladium-catalyzed reaction between organosilanes and organic halides, offers a compelling alternative to other well-established methods.[1][4]
This guide focuses on a particularly versatile and user-friendly class of organosilicon reagents: vinyl siloxanes, with a specific emphasis on this compound. These reagents are valued for their stability and ease of handling compared to more reactive organometallics.[3] We will delve into the mechanistic intricacies of these reactions, provide detailed, field-proven protocols, and explore the catalyst systems that enable efficient and selective vinylations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of vinyl siloxanes in their synthetic endeavors.
Mechanistic Insights: Activating the C-Si Bond for Catalysis
The efficacy of the Hiyama coupling hinges on the activation of the relatively inert carbon-silicon bond to facilitate the crucial transmetalation step in the catalytic cycle.[1][4]
The Catalytic Cycle
The generally accepted mechanism for the Hiyama cross-coupling reaction proceeds through a three-stage catalytic cycle:[1][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The activated organosilane transfers its vinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step and requires activation of the silane.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired vinylated product (R-vinyl) and regenerate the Pd(0) catalyst.
Figure 1: Generalized catalytic cycle for the Hiyama cross-coupling reaction.
Activation of this compound
For this compound and related compounds, activation can be achieved through two primary pathways:
-
Fluoride-Mediated Activation: The traditional approach involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF).[3] The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[1][3][5] This species is significantly more nucleophilic and readily participates in transmetalation.
-
Fluoride-Free Activation (Oxidative Cleavage): A milder and often preferred method for siloxanes involves oxidative treatment with hydrogen peroxide in the presence of a base like sodium hydroxide.[2][6][7] This in-situ generates reactive silanol or disiloxane species, which are competent nucleophiles for the transmetalation step without the need for a fluoride activator.[2][7][8] This approach is particularly advantageous when fluoride-sensitive functional groups are present in the substrates.[1]
Palladium Catalyst Systems: A Comparative Overview
The choice of the palladium catalyst and associated ligands is critical for achieving high yields and selectivity. While a variety of systems can be employed, some have demonstrated particular efficacy for vinyl siloxane couplings.
| Catalyst Precursor | Ligand(s) | Activator/Conditions | Key Features & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | H₂O₂/NaOH ± TBAF | A versatile and commonly used catalyst for this transformation. Effective for a range of aryl, heterocyclic, and alkenyl halides.[2][6] |
| Pd(OAc)₂ | Buchwald or Josiphos-type phosphine ligands | Base (e.g., NaOH, KOSiMe₃) | Often used in fluoride-free Hiyama-Denmark type couplings. The ligands can be tailored to improve reactivity with challenging substrates like aryl chlorides.[4][9] |
| Pd₂(dba)₃ | Various phosphine ligands (e.g., dppe) | TBAF or Base | A common Pd(0) source, often used in screening for optimal reaction conditions.[3][10] |
| Pd/Fe₃O₄ | None (heterogeneous) | NaOH | A magnetically recoverable and recyclable catalyst, offering a greener and more sustainable approach.[9] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical cross-coupling reaction using this compound.
Protocol 1: General Procedure using Oxidative Activation
This fluoride-free (or fluoride-assisted) protocol is broadly applicable to the coupling of aryl, heterocyclic, and alkenyl halides.
Figure 2: Step-by-step experimental workflow for the oxidative activation protocol.
Materials:
-
This compound
-
Aryl, heterocyclic, or alkenyl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Sodium hydroxide (NaOH), 3M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (optional, can enhance rate)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate and brine solutions
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of the Silane: To a solution of this compound (1.2 equivalents) in THF (0.03 M), add 3M aqueous NaOH (3 equivalents) followed by 30% aqueous H₂O₂ (3 equivalents).
-
Stir the mixture vigorously at room temperature for 15-30 minutes. The solution may become biphasic.
-
Reaction Assembly: To the activated silane mixture, add the organic halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and if desired, TBAF (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 65-80 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or GC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated compound.
Causality Behind Experimental Choices:
-
Pre-activation: The initial treatment with H₂O₂ and NaOH is crucial for generating the more reactive silanol/siloxane species, which is the key to the success of this fluoride-free variant.[2][6][7]
-
Catalyst Loading: While 10 mol% is cited in initial reports, catalyst loading can often be reduced with more active pre-catalysts or ligand systems.[10]
-
Solvent: THF is a common choice due to its ability to dissolve both the organic and organometallic species and its suitable boiling point for these reactions.
Trustworthiness: A Self-Validating System
The protocols described are designed to be robust and reproducible. Key validation checkpoints include:
-
Monitoring Reactant Consumption: The disappearance of the limiting reagent (typically the organic halide) via TLC or GC-MS provides a clear indication of reaction progression.
-
Stereochemical Retention: For reactions involving (E)-vinyl silanes, the stereochemistry is generally retained in the product, which can be confirmed by ¹H NMR analysis of the vinyl protons' coupling constants.[2][6][7] (Z)-silanes may exhibit lower stereoselectivity.[2][6][7]
-
Consistent Yields: For common substrates like bromobenzene, yields in the range of 80-95% should be achievable under optimized conditions, consistent with literature reports.[2][6]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions using this compound and related siloxanes offer a powerful and practical method for the synthesis of vinylated compounds. The ability to perform these reactions under both traditional fluoride-mediated and milder, fluoride-free oxidative activation conditions provides significant flexibility and expands the substrate scope. As catalyst technology continues to advance, we anticipate the development of even more efficient and sustainable systems, further solidifying the Hiyama-type coupling as an indispensable tool in the synthetic chemist's arsenal.
References
-
Hiyama coupling - Wikipedia. Available at: [Link]
-
Hiyama Coupling - Organic Chemistry Portal. Available at: [Link]
-
Arefolov, A., et al. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Tetrahedron, 64(22), 5322-5327. Available at: [Link]
-
Burke, D. J. & Sin, N. (2016). Hiyama Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
The Hiyama Cross-Coupling Reaction: New Discoveries. Available at: [Link]
-
Arefolov, A., et al. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(22), 5322-5327. Available at: [Link]
-
Amijs, F., et al. (2014). Base-Free Hiyama Coupling Reaction via a Group 10 Metal Fluoride Intermediate Generated by C–F Bond Activation. Organometallics, 33(15), 3927-3930. Available at: [Link]
-
Sharma, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5698. Available at: [Link]
-
Arefolov, A., et al. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PubMed, National Institutes of Health. Available at: [Link]
-
Frye, E. C., et al. (2012). Palladium-catalysed cross-coupling of vinyldisiloxanes with benzylic and allylic halides and sulfonates. Chemistry, 18(28), 8774-9. Available at: [Link]
-
ChemInform Abstract: Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. | Request PDF - ResearchGate. Available at: [Link]
-
Gao, Y., et al. (2024). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 26(1), 108-113. Available at: [Link]
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hiyama Coupling with Vinyl Tris(dimethylsiloxy)silane
Welcome to the technical support center for optimizing Hiyama coupling reactions using vinyl tris(dimethylsiloxy)silane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hiyama coupling, and what is the specific role of this compound?
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organosilane and an organic halide.[1][2] The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the silicon atom to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1]
-
This compound serves as the vinyl nucleophile in this reaction. A crucial aspect of the Hiyama coupling is the activation of the otherwise unreactive C-Si bond.[3] The tris(dimethylsiloxy)silyl group, with its oxygen-rich environment, facilitates this activation.
Q2: Is a fluoride activator, like TBAF, always necessary for this reaction?
No, a fluoride activator is not always necessary and can sometimes be detrimental. The traditional Hiyama coupling relies on a fluoride source to form a hypervalent, pentacoordinate silicon species, which is more reactive in the transmetalation step.[1][3] However, fluoride ions can be basic and may cleave sensitive protecting groups, such as silyl ethers, limiting the reaction's scope.[1]
For vinyl silanes with oxygen-containing substituents on the silicon, such as this compound, a fluoride-free activation protocol is often more effective.[4][5][6][7] This typically involves the in-situ generation of reactive silanol or siloxane species under basic conditions, which can then readily participate in the transmetalation step.[4][5][6][7] This approach is often referred to as a Hiyama-Denmark coupling.[1][2]
Q3: What are the advantages of using this compound over other vinyl silane reagents?
This compound offers several advantages:
-
Fluoride-Free Activation: As mentioned, it can be activated without the need for harsh fluoride reagents, broadening its compatibility with various functional groups.[4][5][6][7]
-
Stability: Organosilanes, in general, are more stable and less toxic compared to other organometallic reagents like organotins or organoborons.[2][3]
-
Handling: It is a liquid that is relatively easy to handle and purify compared to some solid or unstable organometallic compounds.
Troubleshooting Guide
Low to No Product Yield
Problem: After running the reaction and workup, I observe very little or no desired product.
Potential Causes & Solutions:
-
Inefficient Silane Activation: The C-Si bond is not being sufficiently activated for transmetalation.
-
Troubleshooting Steps:
-
Implement an Oxidative Activation Protocol: For this compound, pre-treatment with an oxidant and a base can generate the active silanol/siloxane species. A recommended starting point is to treat the silane with aqueous hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) in a solvent like THF before adding the palladium catalyst and aryl halide.[4][5][6][7]
-
Optimize Base and Solvent: The choice of base is critical. Screen different bases such as NaOH, KOSiMe₃, and Cs₂CO₃.[8][9][10][11] The solvent also plays a significant role; polar aprotic solvents like THF, dioxane, or DMF are commonly used.[12]
-
-
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be active or could be decomposing under the reaction conditions.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Ensure your palladium source, especially Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃, is fresh and has been stored under an inert atmosphere.
-
Select an Appropriate Ligand: The choice of phosphine ligand can significantly impact catalyst stability and reactivity. For Hiyama couplings, bulky, electron-rich ligands such as SPhos or XPhos can be effective.[8][9][10][11] A ligand screen is often a valuable optimization step.
-
Maintain an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen).
-
-
-
Poor Substrate Quality: Impurities in the starting materials can inhibit the reaction.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the organic halide and the this compound are pure. The silane can be purified by distillation.
-
Check for Water Content: While some fluoride-free protocols use aqueous bases, excessive water can lead to unwanted side reactions. Use anhydrous solvents where appropriate.
-
-
Below is a workflow diagram to guide your troubleshooting process for low yield issues.
Caption: Troubleshooting workflow for low product yield.
Formation of Side Products
Problem: I am observing significant side products, such as homocoupling of the organic halide or protodesilylation of the vinyl silane.
Potential Causes & Solutions:
-
Homocoupling of the Organic Halide: This occurs when two molecules of the organic halide couple with each other.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Adjust Catalyst/Ligand Ratio: A suboptimal ratio can lead to side reactions. A slight excess of ligand relative to the palladium source is often beneficial.
-
Slow Addition of the Organic Halide: In some cases, adding the organic halide slowly to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.
-
-
-
Protodesilylation: The vinyl group is cleaved from the silicon and replaced with a hydrogen atom.
-
Troubleshooting Steps:
-
Use a Milder Base: If using a strong base, consider switching to a milder one like K₃PO₄ or Cs₂CO₃.
-
Control Water Content: While some water may be necessary for the activation of the silane in fluoride-free protocols, excess water can lead to protodesilylation. Ensure that the amount of water is carefully controlled.
-
-
Recommended Experimental Protocol
This protocol is a general starting point for the Hiyama coupling of an aryl bromide with this compound using an oxidative activation method.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
30% Aqueous H₂O₂ (2.0 equiv)
-
1 M Aqueous NaOH (2.0 equiv)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound and anhydrous THF.
-
Add the aqueous NaOH solution, followed by the dropwise addition of the aqueous H₂O₂ solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
To this mixture, add the aryl bromide and the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
The following diagram illustrates the key steps of the experimental workflow.
Caption: Key steps in the experimental workflow.
Parameter Optimization Table
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Screen other Pd(0) sources (e.g., Pd₂(dba)₃) or Pd(II) precatalysts (e.g., Pd(OAc)₂) with phosphine ligands. | The optimal catalyst can vary depending on the specific substrates.[13] |
| Ligand | PPh₃ (from catalyst) | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃).[12] | Ligands influence catalyst stability and the rates of oxidative addition and reductive elimination. |
| Base | NaOH (2.0 equiv) | Screen other bases such as KOSiMe₃, K₃PO₄, or CsF. | The base is crucial for generating the active silanolate/siloxane species.[12] |
| Solvent | THF | Test other polar aprotic solvents like 1,4-dioxane, DMF, or toluene.[12][14] | Solvent can affect solubility, catalyst stability, and reaction rates. |
| Temperature | 70 °C | Vary the temperature between room temperature and the boiling point of the solvent. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
References
-
Hiyama coupling - Wikipedia. (URL: [Link])
-
Wnuk, S. F., et al. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Tetrahedron, 64(22), 5322-5327. (URL: [Link])
-
Hiyama Coupling - Organic Chemistry Portal. (URL: [Link])
-
Wang, Z., et al. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(22), 5322-5327. (URL: [Link])
-
Hiyama coupling - Grokipedia. (URL: [Link])
-
Wnuk, S. F., et al. (2008). ChemInform Abstract: Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. ChemInform, 39(35). (URL: [Link])
-
Wnuk, S. F., et al. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PubMed. (URL: [Link])
-
Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. (URL: [Link])
-
Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC, 2022(8), 295-316. (URL: [Link])
-
Watson, D. A., et al. (2021). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF Public Access Repository. (URL: [Link])
-
Watson, D. A., et al. (2021). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. PMC. (URL: [Link])
-
Foubelo, F., & Yus, M. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. CORE. (URL: [Link])
-
De, S., et al. (2021). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 26(17), 5349. (URL: [Link])
-
Krause, S., et al. (2021). General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes. American Chemical Society. (URL: [Link])
-
Li, J., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 11(52), 32963-32967. (URL: [Link])
-
Wnuk, S. F., et al. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. OUCI. (URL: [Link])
-
Watson, D. A., et al. (2021). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Semantic Scholar. (URL: [Link])
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes | Poster Board #1004 - American Chemical Society [acs.digitellinc.com]
- 11. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
Troubleshooting incomplete surface coverage with Vinyl tris(dimethylsiloxy)silane
Welcome to the technical support center for Vinyl tris(dimethylsiloxy)silane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during surface modification experiments. Our goal is to provide you with the in-depth, field-proven insights necessary to achieve consistent and complete surface coverage.
Troubleshooting Guide: Incomplete Surface Coverage
Achieving a uniform, covalently bonded silane layer is critical for the success of downstream applications. Incomplete coverage can lead to inconsistent surface properties, poor device performance, and unreliable experimental data. This section addresses the most common failure mode—patchy or incomplete surface functionalization—by breaking it down into root causes and actionable solutions.
Q1: I'm observing patchy, non-uniform surface coverage after treatment with this compound. What are the likely causes and how can I resolve this?
This is the most prevalent issue and typically points to problems in one of four key areas: substrate preparation, silane solution chemistry, reaction conditions, or post-treatment processing.
Causality: The entire silanization process is predicated on the reaction between hydrolyzed silane molecules (silanols) and hydroxyl groups (-OH) present on your substrate. A breakdown at any stage of this process will result in a defective surface.
Below is a troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for incomplete silane coverage.
Table 1: Root Cause Analysis and Corrective Actions
| Potential Cause | Scientific Explanation | Recommended Solution |
| 1. Inadequate Substrate Preparation | The substrate surface is contaminated with organic residues or lacks a sufficient population of hydroxyl (-OH) groups. Silanization requires a clean, hydrophilic, and reactive surface for the silane to anchor covalently.[1][2][3] | Primary Action: Implement a rigorous cleaning and activation protocol. For glass or silicon, use a fresh Piranha solution (7:3 H₂SO₄:H₂O₂) or oxygen plasma treatment to clean and hydroxylate the surface.[1][2] Verification: A properly prepared substrate should be fully hydrophilic (water contact angle < 10°). |
| 2. Improper Silane Solution Chemistry | A. Premature Polymerization: The silane hydrolyzes and self-condenses in the solution before it can react with the surface. This is often caused by excessive water or incorrect pH.[2][3][4] B. Incorrect Concentration: A concentration that is too low provides insufficient material for full coverage, while a concentration that is too high promotes the formation of aggregates and multilayers instead of a uniform monolayer.[3] | A. Control Hydrolysis: For deposition from aqueous alcohol, prepare the solution immediately before use. A common formulation is 95% ethanol / 5% water, adjusted to a pH of 4.5-5.5 with acetic acid to catalyze hydrolysis while minimizing self-condensation.[4][5] B. Optimize Concentration: Start with a 1-2% (v/v) silane concentration.[5] Empirically test a range to find the optimal concentration for your specific substrate and application. |
| 3. Suboptimal Reaction Conditions | A. High Ambient Humidity: Excess moisture in the atmosphere can accelerate the bulk polymerization of the silane in solution and on the surface, leading to a non-uniform, clumpy layer.[3] B. Incorrect Time/Temperature: Insufficient reaction time may not allow the reaction to go to completion. Temperature affects the kinetics of both surface binding and self-condensation.[6] | A. Control Environment: If possible, conduct the silanization in a controlled environment, such as a glove box with controlled humidity or under an inert atmosphere (N₂ or Ar). B. Optimize Parameters: Typical immersion times are 2-5 minutes for dip coating.[5] Curing is often done at 110-120°C for 10-30 minutes or at room temperature for 24 hours.[5] These parameters may require optimization. |
| 4. Incorrect Post-Treatment | A. Insufficient Rinsing: Physisorbed (loosely bound) silane molecules and aggregates that are not rinsed away can result in a greasy or sticky surface and uneven layers.[7] B. Incomplete Curing: The final curing step is essential to drive the condensation reaction, forming stable covalent Si-O-Si bonds between the silane and the substrate and cross-linking the silane layer.[1][5] | A. Rinse Thoroughly: Immediately after deposition, rinse the substrate with the parent solvent (e.g., ethanol) to remove any excess, unreacted silane.[5] B. Ensure Proper Curing: Apply a thermal cure (e.g., 110°C for 10-15 minutes) or allow for a full ambient cure (e.g., 24 hours at ~60% relative humidity) to ensure the siloxane network is fully formed.[5] |
Frequently Asked Questions (FAQs)
Q2: What is the fundamental mechanism of surface modification with this compound?
The process is a two-stage reaction involving hydrolysis followed by condensation.
-
Hydrolysis: The tris(dimethylsiloxy) groups on the silane react with water (present in the solvent or adsorbed on the substrate surface) to form reactive silanol groups (-Si-OH). This step is typically catalyzed by acid or base.[4][8]
-
Condensation: The newly formed silanol groups then react in two ways:
-
They form covalent bonds (Si-O-Si) with the hydroxyl groups on the substrate surface, anchoring the molecule.
-
They react with other silanol groups on adjacent silane molecules to form a cross-linked, stable siloxane network on the surface.[4]
-
Caption: Silanization mechanism: Hydrolysis and Condensation.
Q3: How can I verify that my surface has been successfully and uniformly modified?
Quantitative and qualitative verification is crucial for reproducible science.
-
Water Contact Angle (WCA) Measurement: This is a fast and effective method to assess the change in surface energy. A clean, hydroxylated surface (like glass) is highly hydrophilic (WCA < 10°). After successful modification with a vinyl-terminated silane, the surface should become more hydrophobic, exhibiting a significantly higher contact angle.[9][10]
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique can confirm the presence of specific chemical bonds on the surface. You would look for the appearance of peaks corresponding to the siloxane network (Si-O-Si) around 1000–1130 cm⁻¹ and characteristic peaks of the vinyl group.[9][10]
-
X-ray Photoelectron Spectroscopy (XPS): For a more quantitative analysis, XPS can determine the elemental composition of the surface, confirming the presence and relative abundance of silicon and carbon from the silane layer.
Q4: My treated surface isn't as hydrophobic as expected. What does this indicate?
Low hydrophobicity typically points to low silanization density or incorrect molecular orientation.[3] The primary causes are often linked to the issues described in Q1:
-
Incomplete Reaction: The condensation reaction between the silane and the surface did not go to completion due to insufficient time, temperature, or improper curing.[3]
-
Poor Silane Quality: The silane reagent may have degraded due to improper storage (exposure to moisture), leading to polymerization in the container. Always use fresh reagent and store it in a cool, dry place, preferably under an inert atmosphere.[11]
-
Sub-monolayer Coverage: The silane concentration or reaction time was too low to form a dense layer.
Standard Operating Protocol: Surface Silanization
This protocol provides a robust baseline for modifying hydroxylated surfaces like glass, silicon wafers, or metal oxides.
Objective: To create a uniform, covalently attached layer of this compound.
Table 2: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
| Silane Concentration | 1-2% (v/v) | Higher concentrations risk aggregation.[3] |
| Solvent System | 95% Ethanol / 5% Deionized Water | A common and effective system.[5] |
| pH of Solution | 4.5 - 5.5 | Adjust with acetic acid. Critical for controlled hydrolysis.[4][5] |
| Hydrolysis Time | 5-15 minutes | Allow time for silanol formation after adding silane to the solution.[5] |
| Immersion Time | 2-5 minutes | Agitate gently to ensure uniform contact. |
| Curing Temperature | 110-120 °C | Alternatively, 24 hours at room temperature (~60% RH).[5] |
| Curing Time | 10-30 minutes | For thermal curing. |
Step-by-Step Methodology
-
Substrate Cleaning and Activation (Critical Step)
-
Clean substrates ultrasonically in a sequence of acetone, then isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of high-purity nitrogen.
-
Activate the surface to generate hydroxyl groups. Use one of the following methods:
-
Piranha Etch (for glass/silicon): Immerse substrates in a freshly prepared Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at 90°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). [1]
-
Plasma Treatment: Expose substrates to oxygen or argon plasma for 5-10 minutes.[2]
-
-
Rinse copiously with deionized water and dry again with nitrogen. Proceed immediately to the silanization step.
-
-
Silane Solution Preparation
-
In a clean, dry glass container, prepare the solvent mixture (e.g., for a 10 mL solution, use 9.5 mL of 100% ethanol and 0.5 mL of deionized water).
-
Adjust the pH of the mixture to 4.5-5.5 using glacial acetic acid.
-
With vigorous stirring, add the this compound to a final concentration of 1-2% (v/v) (e.g., 100-200 µL for a 10 mL solution).
-
Continue stirring for 5-15 minutes to allow for hydrolysis.[5] Use the solution immediately after this hydrolysis period.
-
-
Silanization (Deposition)
-
Immerse the clean, activated substrates into the silane solution for 2-5 minutes. Agitate gently to ensure the entire surface is coated uniformly.
-
Alternatively, spin-coating can be used for flat substrates to achieve high uniformity.
-
-
Rinsing and Drying
-
Remove the substrates from the silane solution.
-
Rinse them by dipping briefly in fresh 100% ethanol to remove any physisorbed silane.[5]
-
Dry the substrates under a stream of nitrogen.
-
-
Curing
-
Transfer the dried substrates to an oven preheated to 110-120°C.
-
Cure for 10-30 minutes to form a stable, cross-linked siloxane network.[1][5]
-
Alternatively, leave the substrates in a desiccator at room temperature for 24 hours.
-
Allow the substrates to cool to room temperature before use or characterization.
-
References
- A Comparative Guide to the Characterization of Trimethoxy(propyl)silane Modified Surfaces. Benchchem.
-
Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. MDPI. Available from: [Link]
- Silane-modified surfaces in specific antibody-mediated cell recognition. Folia Histochemica et Cytobiologica.
-
Functionalization of silane modified cSi surface with PrA. ResearchGate. Available from: [Link]
-
Dark Spots Form on Concrete After Applying Silane Siloxane Sealer. YouTube. Available from: [Link]
- APPLYING A SILANE COUPLING AGENT. Gelest.
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. ACS Publications. Available from: [Link]
- Silanes Surfaces Protocols. ProChimia Surfaces.
-
A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. NIH. Available from: [Link]
-
Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. Nanjing Silfluo New Material Co., Ltd. Available from: [Link]
-
Understanding the relationship between silane application conditions, bond durability and locus of failure. ResearchGate. Available from: [Link]
- Surface silanization. Google Patents.
- Methods for silanization of substrates. Google Patents.
-
Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. NIH. Available from: [Link]
-
The Power of Vinyl Tris (trimethylsiloxy) Silane in Modern Material Science. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups. Google Patents.
-
Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. MDPI. Available from: [Link]
-
Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PubMed. Available from: [Link]
-
Tris(vinyldimethylsiloxy)phenylsilane. Hubei Co-Formula Material Tech Co.,Ltd. Available from: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. Available from: [Link]
-
A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. MDPI. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Available from: [Link]
-
Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester R. Walsh Medical Media. Available from: [Link]
-
Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. MDPI. Available from: [Link]
-
Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Available from: [Link]
-
Non-Selective Dimerization of Vinyl Silanes by the Putative (Phenanthroline)PdMe Cation to 1,4-Bis(trialkoxysilyl)butenes. MDPI. Available from: [Link]
-
Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships. ResearchGate. Available from: [Link]
-
Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc. Available from: [Link]
Sources
- 1. surfmods.jp [surfmods.jp]
- 2. A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Tris(vinyldimethylsiloxy)phenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
Technical Support Center: Enhancing the Hydroytlic Stability of Vinyl tris(dimethylsiloxy)silane Coatings
Welcome to the technical support center for Vinyl tris(dimethylsiloxy)silane (VTS) coatings. This guide is designed for researchers, scientists, and drug development professionals who are utilizing VTS for surface modification and require a deep understanding of its hydrolytic stability. Here, you will find scientifically grounded answers to common questions and detailed troubleshooting protocols to overcome challenges in your experiments. Our focus is on the causality behind experimental choices to empower you with the knowledge to optimize your coating processes for enhanced durability.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the hydrolytic stability of VTS coatings, providing you with the core knowledge to build robust experimental designs.
Q1: What is the primary mechanism of hydrolytic degradation for a VTS coating?
The degradation of a VTS coating primarily occurs through the hydrolysis of its siloxane bonds (Si-O-Si). VTS has a central silicon atom bonded to a vinyl group and three dimethylsiloxy groups [-O-Si(CH₃)₂H]. While the vinyl group is intended for further reactions or to impart specific surface properties, the tris(dimethylsiloxy)silane core is susceptible to hydrolysis.
The process begins with the diffusion of water molecules to the coating-substrate interface. In the presence of water, the siloxane bonds can be cleaved to form silanol groups (Si-OH). This reaction is reversible, but the equilibrium can shift towards hydrolysis, especially under certain environmental conditions. The initial hydrolysis can then lead to a cascade of further bond cleavages within the coating's cross-linked network and at the crucial coating-substrate interface. This ultimately results in a loss of coating integrity, reduced hydrophobicity, and delamination.
Diagram: Hydrolysis of this compound
Caption: Hydrolytic degradation pathway of VTS coatings.
Q2: How does the structure of VTS compare to more common alkoxysilanes like vinyltrimethoxysilane (VTMS) in terms of hydrolytic stability?
The hydrolytic stability of silanes is significantly influenced by the nature of the hydrolyzable groups attached to the silicon atom. Alkoxysilanes, such as vinyltrimethoxysilane (VTMS), have alkoxy groups (e.g., -OCH₃) that hydrolyze to form silanols and an alcohol byproduct (methanol in the case of VTMS). The rate of this hydrolysis is generally faster for smaller alkoxy groups due to less steric hindrance.[1] For instance, methoxy groups hydrolyze more rapidly than ethoxy groups.[2][3]
Table 1: Comparative Hydrolytic Reactivity of Silane Functional Groups
| Silane Type | Hydrolyzable Group | General Hydrolysis Rate | Byproduct | Key Considerations |
| This compound (VTS) | Dimethylsiloxy (-O-Si(CH₃)₂H) | Generally slower than methoxy under neutral pH | Dimethylsilanol | The larger size of the dimethylsiloxy group may offer some steric protection to the central silicon atom. |
| Vinyltrimethoxysilane (VTMS) | Methoxy (-OCH₃) | Fast | Methanol | Rapid hydrolysis can lead to faster condensation and potentially a less ordered coating if not controlled.[3] |
| Vinyltriethoxysilane (VTES) | Ethoxy (-OC₂H₅) | Slower than methoxy | Ethanol | Slower hydrolysis allows for a longer working time with the silane solution.[3] |
Q3: What are the key factors that influence the hydrolytic stability of VTS coatings?
Several factors can significantly impact the rate of hydrolysis and the long-term stability of your VTS coatings:
-
pH of the Environment: The hydrolysis of siloxane bonds is catalyzed by both acids and bases. The rate is generally slowest at a near-neutral pH.[4] Under acidic conditions, protonation of the siloxane oxygen makes the silicon atom more susceptible to nucleophilic attack by water. In alkaline environments, hydroxide ions can directly attack the silicon atom, leading to bond cleavage.[5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. This is a critical factor in applications where the coated substrate is exposed to elevated temperatures in the presence of moisture.
-
Cross-link Density of the Coating: A denser, more highly cross-linked siloxane network will have lower permeability to water. This reduces the access of water molecules to the hydrolyzable Si-O-Si bonds within the coating and at the substrate interface, thereby enhancing stability.
-
Substrate Surface Chemistry: The nature of the substrate and the density of surface hydroxyl (-OH) groups are crucial for the initial formation of a strong, covalent bond with the VTS coating. A well-prepared substrate with a high density of hydroxyl groups will lead to a more robust and hydrolytically stable interface.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments with VTS coatings.
Problem 1: Poor initial adhesion of the VTS coating to a glass or silica substrate.
Q: I've applied my VTS solution to a glass slide, but after curing, the coating can be easily peeled or wiped off. What could be the cause?
A: Poor initial adhesion is most commonly due to inadequate surface preparation or improper application technique. The covalent bonding of the silane to the substrate is critical for hydrolytic stability.
Underlying Cause & Solution:
The root cause is often an insufficient number of reactive hydroxyl (-OH) groups on the substrate surface for the silane to bond with. Contaminants on the surface can also physically block the interaction between the silane and the substrate.
Experimental Protocol: Substrate Pre-treatment and VTS Application
-
Thorough Cleaning:
-
Begin by cleaning the glass or silica substrate with a detergent solution to remove organic residues, followed by copious rinsing with deionized water.
-
For a more rigorous clean, immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Alternatively, a safer and effective method is to treat the substrate with a potassium hydroxide/ethanol solution.[6]
-
Rinse the substrate thoroughly with deionized water and dry it with a stream of nitrogen or in an oven at 110°C for at least 30 minutes to remove adsorbed water. A properly cleaned and activated glass surface should be completely hydrophilic (water should sheet off the surface).
-
-
VTS Solution Preparation:
-
Prepare a 2% (v/v) solution of VTS in a 95:5 (v/v) ethanol/water mixture.[7][8]
-
Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid. This acidic condition will catalyze the hydrolysis of the silane, forming reactive silanol groups.[7][8]
-
Allow the solution to stand for at least 5 minutes for hydrolysis to occur before application.[7][8]
-
-
Coating Application:
-
Curing:
Diagram: Troubleshooting Poor Initial Adhesion
Caption: A logical workflow for troubleshooting poor initial adhesion of VTS coatings.
Problem 2: Rapid loss of coating hydrophobicity in a high-humidity environment.
Q: My VTS-coated surface is initially hydrophobic, but it quickly becomes hydrophilic after exposure to high humidity or immersion in water. Why is this happening and how can I fix it?
A: A rapid loss of hydrophobicity is a clear indicator of hydrolytic instability. The hydrophobic nature of the VTS coating is due to the vinyl and dimethyl groups. When the underlying siloxane network degrades, the surface becomes populated with hydrophilic silanol groups, and the coating may even delaminate, exposing the hydrophilic substrate.
Underlying Cause & Solution:
The primary cause is likely an incomplete or poorly formed cross-linked siloxane network, which is more susceptible to water ingress and hydrolysis. This can be due to a number of factors in the coating process.
Strategies for Enhancing Hydrolytic Stability:
-
Optimize Curing Parameters:
-
Ensure that the curing time and temperature are sufficient to drive the condensation reaction to completion. Inadequate curing can leave unreacted silanol groups, which are potential sites for water adsorption and can compromise the long-term stability of the coating. Consider extending the curing time or slightly increasing the temperature (substrate permitting).
-
-
Incorporate a Cross-linking Co-silane:
-
The addition of a small amount of a tetra-functional silane, such as tetraethoxysilane (TEOS), to your VTS solution can significantly increase the cross-link density of the final coating. A more densely cross-linked network will be more resistant to water penetration.
-
Experimental Protocol: Prepare your VTS solution as described previously. In a separate container, prepare a solution of TEOS under the same conditions. Blend the two solutions at a desired molar ratio (e.g., 95:5 VTS:TEOS) just before application.
-
-
Consider a Dipodal Silane Analogue:
-
For applications requiring the highest level of hydrolytic stability, consider using a dipodal silane. These molecules have two silicon atoms that can form multiple covalent bonds with the substrate, significantly increasing the energy required for the silane to be removed from the surface.[9] While a direct dipodal analogue of VTS may not be commercially available, exploring custom synthesis or commercially available dipodal silanes with similar organofunctionality could be a viable option for demanding applications.
-
Problem 3: Coating failure under acidic or basic conditions.
Q: My VTS coating performs well in neutral water, but fails quickly when exposed to a solution with a pH of 3 or 10. How can I improve its resistance to acidic or basic hydrolysis?
A: As mentioned, both acidic and basic conditions catalyze the hydrolysis of siloxane bonds. To improve stability in these environments, the focus should be on creating a more robust and less permeable coating.
Underlying Cause & Solution:
The accelerated hydrolysis is due to the catalytic effect of H⁺ or OH⁻ ions on the Si-O-Si bonds. The strategies to mitigate this are similar to those for improving general hydrolytic stability but are even more critical in these aggressive environments.
Recommendations for Harsh pH Environments:
-
Maximize Cross-link Density: The use of a co-silane like TEOS is highly recommended to create a denser, more chemically resistant network.
-
Multi-layer Coating: Applying a thicker, multi-layer coating can create a longer diffusion path for water and corrosive ions, delaying their reach to the substrate interface. This can be achieved by repeating the dip-coating and curing process.
-
Use of a Primer Layer: Applying a more hydrolytically stable, non-functional silane as a primer layer before the VTS coating can enhance the overall stability. For example, a coating derived from a dipodal silane could serve as a highly stable foundation.
Quantitative Assessment of Hydrolytic Stability
To systematically troubleshoot and optimize your VTS coatings, it is essential to have a quantitative method for assessing their hydrolytic stability.
Accelerated Aging Test Protocol (Adapted from ASTM D2619)
This protocol provides a method for subjecting your coated substrates to accelerated hydrolytic stress.
-
Sample Preparation: Prepare your V-coated substrates using the optimized protocol. Prepare control samples (uncoated and coated with a standard silane like VTMS) for comparison.
-
Test Setup: Place 75 mL of the test fluid (e.g., deionized water, acidic buffer, or basic buffer) and 25 mL of a non-reactive, immiscible solvent (to trap any leached silane) into a pressure-resistant glass bottle.
-
Sample Immersion: Place a coated substrate of known surface area into the bottle.
-
Accelerated Aging: Seal the bottle and place it in an oven at a controlled, elevated temperature (e.g., 70-90°C) for a set period (e.g., 24, 48, or 96 hours). The bottle can be placed on a rotator for continuous agitation.
-
Analysis:
-
Visual Inspection: After the test period, visually inspect the coating for any signs of degradation, such as blistering, cracking, or delamination.
-
Contact Angle Measurement: Measure the water contact angle on the coated surface. A significant decrease in the contact angle indicates a loss of hydrophobicity and hydrolytic degradation.
-
Spectroscopic Analysis: Analyze the solvent layer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any leached silicon-containing species.
-
By systematically varying your coating parameters and using this accelerated aging protocol, you can quantitatively determine the most effective strategies for improving the hydrolytic stability of your VTS coatings.
References
-
Gelest. (n.d.). Applying a Silane Coupling Agent. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of Vinyl Silanes: Properties and Manufacturing Insights. [Link]
-
News. (2025, February 15). What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
Gelest, Inc. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442–9450. [Link]
- Dubitsky, Y. A., et al. (2003). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Journal of Sol-Gel Science and Technology, 26(1-3), 165-169.
-
Wang, Z., et al. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Tetrahedron, 64(22), 5322-5327. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
-
PubMed. (2008). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. [Link]
-
ResearchGate. (2016). Glass slide functionalization by trimethoxysilanes set-up?[Link]
-
ACS Publications. (2021). First-Principles Simulation Study on the Weakening of Silane Coupling to Silica under Alkaline Conditions. [Link]
-
PubMed. (2004). Silane treatment effects on glass/resin interfacial shear strengths. [Link]
-
Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. [Link]
-
ResearchGate. (2024). Effect of the difference water amounts and hydrolysis times of silane coupling agent on the shear bond strength between lithium disilicate glass ceramic and composite resin. [Link]
- Google Patents. (n.d.). A kind of preparation method of vinyltrimethoxysilane oligomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
Technical Support Center: Optimizing Catalyst Selection for Vinyl tris(dimethylsiloxy)silane Reactions
Welcome to the technical support center for reactions involving Vinyl tris(dimethylsiloxy)silane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who utilize this versatile silane in their work. My objective is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the nuances of catalyst selection, focusing on the ubiquitous hydrosilylation reaction, to help you maximize yield, selectivity, and reproducibility.
Section 1: Catalyst Selection FAQ
This section addresses the most common initial questions researchers face when setting up a reaction with this compound.
Q1: What are the primary catalysts used for hydrosilylation reactions with this compound?
A: The vast majority of industrial and laboratory applications rely on platinum-based catalysts due to their high activity and efficiency.[1] The most prominent among these are platinum(0) complexes.[2] Key examples include:
-
Karstedt's Catalyst: A Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands. It is highly active and, crucially, soluble in silicone-based reaction media.[3][4]
-
Speier's Catalyst: Hexachloroplatinic acid (H₂PtCl₆), typically in an isopropanol solution. It was one of the first highly effective homogeneous catalysts developed for this purpose.[5]
-
Ashby's and Lamoreaux's Catalysts: Other Pt(0) complexes that are also used, particularly for high-temperature curing applications.[6]
While platinum is dominant, catalysts based on other transition metals like rhodium or palladium can be used, though they often exhibit different selectivity. More recently, earth-abundant and less toxic iron-based catalysts have been developed as a more economical and sustainable alternative, although they are not yet as widely adopted.[1]
Q2: Karstedt's vs. Speier's catalyst: What are the key differences and which should I choose?
A: The choice between Karstedt's and Speier's catalyst hinges primarily on reaction homogeneity and initiation.
-
Solubility and Homogeneity: Karstedt's catalyst is specifically designed to be soluble in polysiloxane mixtures, ensuring a homogeneous catalytic environment.[3] Speier's catalyst, conversely, can be heterogeneous in non-polar silicone resins, which can affect reaction kinetics and reproducibility.[3] For reactions involving this compound and other siloxanes, Karstedt's catalyst is generally the superior choice for achieving a uniform and predictable reaction.
-
Activity and Induction Period: Karstedt's catalyst features platinum in the active Pt(0) oxidation state and typically initiates the reaction quickly with no induction period.[7] Speier's catalyst contains Pt(IV), which must be reduced in situ to an active catalytic species, often resulting in an induction period before the reaction begins.[7]
Q3: How does catalyst loading impact my reaction?
A: Catalyst loading, typically measured in parts-per-million (ppm) of platinum metal relative to the reactants, is a critical parameter.
-
Too Low: Insufficient catalyst will lead to a sluggish or incomplete reaction, resulting in low yield.
-
Too High: While it may accelerate the reaction, excessive catalyst is uneconomical and can increase the likelihood of side reactions or the formation of colloidal platinum ("platinum black"), which deactivates the catalyst.[5][8] It can also cause undesirable coloration in the final product.[9]
A typical starting point for organoplatinum catalysts is in the range of 1 to 50 ppm of platinum metal.[10] Optimization within this range is recommended for each specific system.
Section 2: Troubleshooting Guide for Low Yield & Poor Performance
Encountering low yield can be frustrating. This section breaks down common problems into a cause-and-effect format to guide your troubleshooting process.
Problem 1: My reaction is extremely slow or fails to start.
-
Potential Cause: Catalyst Poisoning The single most common cause of failure in platinum-catalyzed hydrosilylation is the presence of impurities that "poison" the catalyst.[11] Platinum catalysts are highly susceptible to deactivation by compounds containing sulfur, phosphorus, amines, and certain metals like tin.[11][12] These substances can coordinate strongly to the platinum center, blocking the active sites required for the catalytic cycle.
-
Solution: Rigorous Purity Control
-
Source Contaminants: Identify potential sources of contamination. Common culprits include sulfur-cured rubber tubing, latex gloves, certain antioxidants in solvents or reagents, and residual tin catalysts from other reactions.[11]
-
Reagent Purification: If reactants are suspected to be impure, consider purification. For example, passing liquid reagents through a small plug of activated alumina can remove many polar inhibitors.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture or other contaminants from interfering.[13] Small amounts of moisture can sometimes deactivate the catalyst.[13]
-
Problem 2: The reaction begins but stalls before completion, resulting in low conversion.
-
Potential Cause: Premature Catalyst Deactivation Even without overt poisons, the catalyst can deactivate during the reaction. A common pathway is the aggregation of active Pt(0) species into inactive colloidal platinum black.[8] This process can be exacerbated by high temperatures or the specific ligands present.
-
Solution: Optimizing Reaction Conditions & Stability
-
Temperature Control: While heat can accelerate the reaction, excessive temperatures can also speed up catalyst decomposition. Monitor the reaction temperature carefully. If the reaction is highly exothermic, consider slower reagent addition or external cooling.[14]
-
Use of Stabilizing Ligands: For challenging reactions, consider catalysts with more robust ligand systems, such as those incorporating N-heterocyclic carbenes (NHCs). These ligands form strong bonds with the platinum center, preventing aggregation and increasing catalyst lifetime and turnover numbers.[2]
-
Solvent Choice: Ensure your solvent is dry and does not contain inhibiting functional groups. Toluene is a common and generally suitable solvent for these reactions.
-
Problem 3: I am getting my product, but also significant side products.
-
Potential Cause: Isomerization and Other Side Reactions Platinum catalysts, while highly active, can sometimes lack selectivity.[2] A common side reaction is the isomerization of the vinyl group along the siloxane backbone before the hydrosilylation event occurs.[8] This leads to a mixture of products. Dehydrogenative silylation is another possible undesired pathway.[8]
-
Solution: Enhancing Selectivity
-
Catalyst Selection: The choice of catalyst can influence selectivity. While Karstedt's is a good general-purpose catalyst, other metals may offer advantages for specific transformations. For example, in some systems, rhodium and ruthenium catalysts have been shown to favor different isomers (α vs. β addition).[15]
-
Ligand Modification: The steric and electronic properties of the ligands on the metal center have a profound impact on selectivity. Using catalysts with bulky ligands can often suppress side reactions and direct the reaction towards the desired product.[2]
-
Controlled Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamically favored, isomerized products.
-
Section 3: Advanced Reaction Control: Using Inhibitors for Timed Curing
Q: My application requires mixing two components that should only react after a certain time or when heated. How can I achieve this?
A: This is a classic challenge in applications like two-part silicone elastomers or adhesives, and it is solved by using a catalyst inhibitor .[16]
An inhibitor is a compound that reversibly binds to the platinum catalyst at room temperature, effectively "pausing" its activity.[6] This provides a long "pot life," allowing for mixing and application. When the mixture is heated, the inhibitor dissociates from the platinum center, freeing the catalyst to rapidly initiate the hydrosilylation and cure the material.[9][10]
Common inhibitors include compounds with electron-withdrawing groups and unsaturated bonds, such as alkynes, alkenes (e.g., diallyl maleate), and certain nitrogen- or phosphorus-containing molecules.[2] The ratio of inhibitor to catalyst is crucial and must be optimized to achieve the desired pot life and curing profile.[2]
Experimental Protocol: General Procedure for Inhibited Hydrosilylation
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve your this compound and the corresponding Si-H functional silane/siloxane in dry toluene.
-
Inhibitor Addition: Add the calculated amount of inhibitor (e.g., diallyl maleate). A typical starting ratio is 10-50 moles of inhibitor per mole of platinum catalyst.[2] Stir for 5-10 minutes to ensure complexation with the catalyst.
-
Catalyst Addition: Add the Karstedt's catalyst solution and stir at room temperature. The mixture should remain unreacted for an extended period (the "pot life").
-
Initiation: To initiate the reaction, heat the mixture to the target curing temperature (e.g., 80-120 °C). The reaction should proceed rapidly.
-
Monitoring: Monitor the reaction's progress by observing the disappearance of the Si-H bond (typically around 2100-2200 cm⁻¹) using FT-IR spectroscopy.
Section 4: Visual Guides and Data Summaries
Diagrams and Data Tables
To further clarify these concepts, the following visual aids and data tables are provided.
Table 1: Comparison of Common Hydrosilylation Catalysts
| Catalyst | Formula/Structure | Oxidation State | Key Advantages | Key Disadvantages |
| Karstedt's Catalyst | [Pt₂(dvtms)₃] | Pt(0) | High activity, no induction period, excellent solubility in silicones.[3][4] | Susceptible to poisoning, can be costly.[11][12] |
| Speier's Catalyst | H₂PtCl₆ | Pt(IV) | Effective and historically significant. | Requires in-situ reduction (induction period), can be heterogeneous in silicones.[3][7] |
| NHC-Pt Catalysts | Pt(0) complex with N-heterocyclic carbene ligands | Pt(0) | High stability, resistant to deactivation, high turnover numbers.[2] | Can be more expensive and less commercially available. |
| Iron-based Catalysts | e.g., Fe(CO)₅, specialized Fe complexes | Various | Low cost, low toxicity, earth-abundant.[1] | Often require stricter inert conditions, may have lower activity than platinum.[1][13] |
Table 2: Common Platinum Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Thiols, sulfides, sulfates | Natural rubber, some latex gloves, certain vulcanizing agents, sulfur-cured polymers.[11] |
| Nitrogen Compounds | Amines, amides, nitriles | Curing agents for epoxies and urethanes, some plastics, atmospheric contaminants.[11] |
| Phosphorus Compounds | Phosphines, phosphites | Plasticizers, flame retardants, other organometallic catalysts. |
| Heavy Metals | Tin, lead, mercury, arsenic | Organotin catalysts (used in condensation-cure silicones), solders.[11] |
| Unsaturated Species | Certain alkynes and dienes | Can act as strong inhibitors, sometimes intentionally, but can poison if unintended.[2] |
digraph "Hydrosilylation Catalytic Cycle (Chalk-Harrod)" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];Pt0 [label="Pt(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Oxidative Addition\nof R₃Si-H"]; PtH_Si [label="Pt(II) Hydrido-Silyl\nIntermediate"]; Step2 [label="Olefin\nCoordination"]; Alkene [label="Vinyl Silane\n(Substrate)"]; Pt_Complex [label="Pt(II) Alkene-Hydrido-Silyl\nComplex"]; Step3 [label="Migratory Insertion\n(Rate-Limiting)"]; Pt_Alkyl [label="Pt(II) Alkyl-Silyl\nIntermediate"]; Step4 [label="Reductive\nElimination"]; Product [label="Saturated Silane\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pt0 -> Step1 [label="+ R₃SiH"]; Step1 -> PtH_Si; PtH_Si -> Step2; Alkene -> Step2; Step2 -> Pt_Complex; Pt_Complex -> Step3; Step3 -> Pt_Alkyl; Pt_Alkyl -> Step4; Step4 -> Product; Step4 -> Pt0 [label="Catalyst\nRegenerated"]; }digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];Start [label="Low Yield or\nNo Reaction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Start [label="Does the reaction start at all?"]; A_No [label="No", shape=ellipse, style=solid, fillcolor="#F1F3F4"]; A_Yes [label="Yes, but stalls\nor is incomplete", shape=ellipse, style=solid, fillcolor="#F1F3F4"]; Poisoning [label="Suspect Catalyst Poisoning", fillcolor="#FBBC05", fontcolor="#202124"]; Deactivation [label="Suspect Catalyst Deactivation\nor Insufficient Loading", fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Poison [label="1. Check all reagents/solvents/equipment\nfor S, N, P, Sn compounds.\n2. Purify reagents.\n3. Use inert atmosphere.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Deact [label="1. Check catalyst loading (1-50 ppm Pt).\n2. Optimize temperature.\n3. Consider a more stable catalyst\n(e.g., with NHC ligands).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Start -> Q_Start; Q_Start -> A_No [label=""]; Q_Start -> A_Yes [label=""]; A_No -> Poisoning; A_Yes -> Deactivation; Poisoning -> Sol_Poison [style=dashed]; Deactivation -> Sol_Deact [style=dashed];
}
Caption: A decision tree for troubleshooting low-yield hydrosilylation reactions.
References
- Tilley, T. D., & Lewis, K. M. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Platinum Catalysts in Modern Silicone Manufacturing. Ningbo Inno Pharmchem Co., Ltd. Blog.
- Potorochin, V., et al. (2020).
- Potorochin, V., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.
- Koehler, B. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?
- European Patent Office. (2023).
- SIMTEC. (2015).
- Girolami, G. S. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Girolami Group Website - University of Illinois.
- Nakajima, Y., & Shimada, S. (2013). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances.
- Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Heraeus Precious Metals.
- Wikipedia. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester.
- Thomaier, R., & Umland, B. (n.d.).
- Kamitani, M. (2021). Replacing platinum catalysts with iron catalysts for silicone production. Open Access Government.
- Parrillo, D., et al. (n.d.).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). [Cp*Ru(MeCN)
- Johnson Matthey. (n.d.). Platinum Catalysts for Hydrosilation.
- Edelmann, F. T. (2021). Answer to "Why Hydrosilylation reagent works for ketone reduction and sometimes not working for the same substrate?".
Sources
- 1. openaccessgovernment.org [openaccessgovernment.org]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 7. scientificspectator.com [scientificspectator.com]
- 8. mdpi.com [mdpi.com]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 10. data.epo.org [data.epo.org]
- 11. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting [chem.rochester.edu]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. Silicone Rubber Platinum-Based Catalysts | SIMTEC [simtec-silicone.com]
Effect of solvent polarity on Vinyl tris(dimethylsiloxy)silane deposition
Welcome to the technical support guide for Vinyl tris(dimethylsiloxy)silane (VTS) deposition. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using VTS for surface modification. Here, we address common challenges and frequently asked questions, grounding our advice in the fundamental chemistry of the deposition process with a focus on the critical role of solvent polarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VTS) and what are its primary applications?
This compound is a bifunctional organosilicon compound. Its structure features a reactive vinyl group (-CH=CH2) and three dimethylsiloxy groups (-O-Si(CH3)2H), which are susceptible to hydrolysis. This dual reactivity allows VTS to act as a molecular bridge, forming stable covalent bonds between inorganic substrates (like glass, metal oxides) and organic polymers.[1][2][3] Its primary applications include:
-
Adhesion Promotion: Enhancing the bond between polymers and mineral fillers in composites.[1][2]
-
Surface Modification: Creating hydrophobic (water-repellent) surfaces on materials.[4]
-
Crosslinking Agent: Used in the preparation of moisture-curing polymers and sealants.[1][3]
Q2: How does the choice of solvent fundamentally impact the VTS deposition process?
The solvent is not merely a carrier for the VTS; it is an active participant that dictates the reaction kinetics. The key lies in how the solvent's polarity influences the two critical reactions for deposition: hydrolysis and condensation .[5][6][7]
-
Hydrolysis: The siloxy groups on VTS must first react with water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface (forming Si-O-Substrate bonds) and with each other (forming a cross-linked Si-O-Si network).[5][8]
Solvent polarity directly controls the availability and reactivity of water, thereby modulating the rate of these reactions.[9]
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents are miscible with water and can actively participate in the hydrolysis reaction. They accelerate the formation of silanols. However, if this reaction is too fast, extensive self-condensation can occur in the solution, leading to the formation of aggregates and a short "pot life."[10] This can result in a non-uniform, hazy, or particulate coating.
-
Apolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents are immiscible with water. Any water required for hydrolysis must come from trace amounts in the solvent or adsorbed on the substrate surface.[8] This water-limited environment slows down hydrolysis, preventing premature aggregation in the solution.[11] The result is often a more controlled, uniform deposition, closer to a monolayer.
The following diagram illustrates the central role of the solvent in the deposition pathway.
Troubleshooting Guide
Problem 1: My coating is hazy, non-uniform, and has visible particles.
This is a classic symptom of premature aggregation of the silane in the solution before it can properly bond to the surface.[10]
-
Primary Cause (Solvent-Related): Your hydrolysis rate is too high. This is common when using polar protic solvents (like ethanol or methanol) with a high water content. The VTS is polymerizing in the solution rather than on the substrate.[10]
-
Solutions:
-
Switch to an Apolar Solvent: Change your deposition solvent to toluene or hexane. This will limit the availability of water and slow the hydrolysis reaction, promoting surface-specific bonding.
-
Control Water Content: If you must use a polar solvent, ensure it is anhydrous or has a very low, controlled water content. High ambient humidity can also introduce excess water, so working in a controlled environment (e.g., a glove box) is recommended.[12]
-
Reduce Silane Concentration: A lower concentration (e.g., 0.5-2% v/v) can decrease the rate of intermolecular collisions, reducing the likelihood of aggregation in the solution.[10][12]
-
Shorten Solution Age: Use the silane solution immediately after preparation. The longer it sits, especially in a polar solvent, the more it will pre-polymerize.
-
Problem 2: The VTS coating shows poor adhesion and can be easily wiped off.
Poor adhesion indicates that a stable, covalent Si-O-Substrate bond has not been formed.
-
Primary Cause (Solvent-Related): Insufficient hydrolysis has occurred. This can happen in overly anhydrous apolar solvent systems where there isn't enough water to activate the silane's siloxy groups into reactive silanols.
-
Other Key Causes:
-
Inadequate Surface Preparation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to bond to.[10][13]
-
Inactive Silane: Silanes are moisture-sensitive. If the reagent is old or has been improperly stored, it may already be hydrolyzed and condensed in the bottle.[10]
-
-
Solutions:
-
Optimize Water Content in Apolar Solvents: If using toluene or hexane, consider adding a controlled, sub-stoichiometric amount of water to the solution to initiate hydrolysis without causing bulk polymerization.
-
Rigorous Substrate Cleaning & Activation: Implement a thorough cleaning protocol. For substrates like glass or silicon, a piranha etch or UV/Ozone treatment can both clean the surface and generate a high density of reactive hydroxyl groups.[10]
-
Post-Deposition Curing: After applying the silane, a thermal curing step (e.g., baking at 80-120°C) is crucial.[10] This provides the energy needed to drive the condensation reaction, forming stable covalent bonds and removing water by-products.[8]
-
The following troubleshooting flowchart can guide your decision-making process.
Data & Protocols
Table 1: Solvent Properties and Their Impact on VTS Deposition
This table provides a comparative overview of common solvents and their expected influence on the VTS deposition process.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Expected Hydrolysis Rate | Recommended Use Case |
| Toluene | Apolar Aromatic | 2.4 | 111 | Slow / Controlled | Forming uniform, thin films where control is critical. |
| Hexane | Apolar Aliphatic | 0.1 | 69 | Very Slow | Vapor-phase deposition or when minimal hydrolysis is desired. |
| Ethanol | Polar Protic | 4.3 | 78 | Fast | When a thicker, polysiloxane layer is desired and pot life is managed.[9] |
| Isopropanol | Polar Protic | 3.9 | 82 | Moderate-Fast | A slightly less polar alternative to ethanol, offering a bit more control. |
Protocol: Controlled VTS Deposition Using an Apolar Solvent (Toluene)
This protocol is designed to produce a uniform, stable VTS coating on a hydroxylated substrate (e.g., glass or silicon wafer).
I. Substrate Preparation (Self-Validating Step)
-
Clean substrates via sonication for 15 minutes each in acetone, then isopropanol, and finally deionized (DI) water.
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface by immersing in a freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse copiously with DI water and dry again with nitrogen.
-
Validation: A properly activated surface is highly hydrophilic. Validate by placing a droplet of DI water on the surface; the contact angle should be <10°. A low contact angle confirms a high density of -OH groups ready for reaction.[14]
II. Silanization Procedure
-
Prepare a 1% (v/v) solution of VTS in anhydrous toluene in a clean, dry glass container.
-
Immediately immerse the activated substrates in the VTS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from accelerating the reaction uncontrollably.
-
Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane.
-
Rinse with isopropanol and dry with nitrogen.
III. Curing and Final Validation
-
Cure the coated substrates by baking in an oven at 110°C for 60 minutes. This step is critical for forming robust covalent bonds.
-
Validation: The VTS-coated surface should now be hydrophobic. Validate by measuring the water contact angle; it should be significantly higher than the activated surface (typically >70-80°). This confirms the successful deposition and orientation of the vinyl groups. Additional characterization can be performed using techniques like FTIR, XPS, or AFM to confirm chemical composition and morphology.[14][15][16]
References
-
[Characterizing methods of structure and character for silane film on metal surface] - Guang Pu Xue Yu Guang Pu Fen Xi]([Link])
Sources
- 1. Vinyltrimethoxysilane, cas:2768-02-7, VTMO Hengda Chemical [hengdasilane.com]
- 2. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]
- 3. Vinyltriethoxysilane - Wikipedia [en.wikipedia.org]
- 4. chinacouplingagents.com [chinacouplingagents.com]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 12. zmsilane.com [zmsilane.com]
- 13. advancedcoating.com [advancedcoating.com]
- 14. researchgate.net [researchgate.net]
- 15. [Characterizing methods of structure and character for silane film on metal surface] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
Technical Support Center: Controlling Layer Thickness of Self-Assembled Vinyl tris(dimethylsiloxy)silane (VTDMS) Monolayers
Introduction: Welcome to the technical support guide for Vinyl tris(dimethylsiloxy)silane (VTDMS). VTDMS is a unique organosilane used to form self-assembled monolayers (SAMs) for surface modification, particularly in microelectronics, biosensors, and advanced materials. Its trifunctional headgroup allows for robust covalent bonding to hydroxylated surfaces. However, this same reactivity presents a significant experimental challenge: controlling the deposition to achieve a true, uniform monolayer rather than undesirable, disordered multilayers. This guide provides field-proven insights and troubleshooting strategies to help you gain precise control over your VTDMS layer thickness and quality.
Section 1: The VTDMS Self-Assembly Mechanism: A Tale of Two Pathways
The formation of a VTDMS SAM is a delicate balance between hydrolysis and condensation. Unlike monofunctional silanes which self-terminate after bonding to the surface, the three reactive dimethylsiloxy groups on VTDMS can react both with the substrate and with each other.[1] Understanding this dual reactivity is the key to preventing multilayer formation.
The process begins with the hydrolysis of the dimethylsiloxy groups in the presence of trace amounts of water, forming reactive silanols (-SiOH). These silanols then seek to condense. Two competing pathways emerge:
-
Desired Pathway (Monolayer Formation): The hydrolyzed VTDMS molecule adsorbs onto the hydroxylated substrate (e.g., SiO₂) and forms a stable, covalent siloxane (Si-O-Si) bond with the surface.
-
Undesired Pathway (Multilayer Formation): In the presence of excess water, hydrolysis is rapid and widespread. The VTDMS molecules begin to condense with each other either in the bulk solution or on the substrate surface, leading to uncontrolled polymerization and the deposition of aggregates.[2]
The diagram below illustrates this critical process.
Caption: VTDMS self-assembly mechanism pathways.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during VTDMS deposition in a direct question-and-answer format.
Q1: Why is my VTDMS film significantly thicker than a monolayer and appears hazy or rough?
Most Likely Cause: Uncontrolled polymerization due to excess water in the reaction environment.[2]
In-Depth Explanation: This is the most common failure mode for trifunctional silanes like VTDMS. When too much water is present—either in the solvent, adsorbed on the substrate, or from ambient humidity—the VTDMS molecules hydrolyze too quickly.[3] This leads to rapid self-condensation in the solution before the molecules have a chance to organize on the surface.[4] What deposits on your substrate is not an ordered monolayer, but rather clumps of polymerized siloxane, resulting in a thick, rough, and optically hazy film.
Recommended Solutions:
-
Solvent Purity: Use an anhydrous grade solvent (e.g., toluene) and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
Environmental Control: Perform the deposition in a controlled environment, such as a glovebox or a desiccator with a maintained low humidity. A relative humidity (RH) in the range of 40-60% is often cited as optimal for other silanes, providing enough water for surface reaction without causing bulk polymerization.[5]
-
Substrate Handling: Ensure the substrate is perfectly dry before immersion. A brief pre-bake (e.g., 120°C for 15 minutes) can remove adsorbed water layers.
-
Silane Concentration: Reduce the concentration of VTDMS in your deposition solution. A lower concentration (e.g., 0.1-1% by volume) slows down intermolecular reactions, favoring surface-mediated assembly.
Q2: My substrate shows incomplete or patchy VTDMS coverage. What went wrong?
Most Likely Cause: Insufficient surface hydroxyl (-OH) groups on the substrate or inadequate hydrolysis of the VTDMS.
In-Depth Explanation: A strong covalent bond between the VTDMS and the substrate relies on the condensation reaction between the silanol groups on the hydrolyzed VTDMS and the hydroxyl groups on the substrate surface.[1][6] If the substrate surface is not sufficiently activated (hydroxylated), there are too few anchor points for the monolayer to form, resulting in poor or patchy coverage. Alternatively, if there is insufficient water for the initial hydrolysis step, the VTDMS remains non-reactive and will not bind to the surface.[5]
Recommended Solutions:
-
Substrate Pre-treatment: The surface must be scrupulously clean and hydroxylated. For silicon or glass substrates, a piranha clean (use with extreme caution) or, more safely, an oxygen plasma or UV-Ozone treatment is highly effective at removing organic contaminants and generating a dense layer of Si-OH groups.[7][8]
-
Controlled Water Content: While excess water is detrimental, a certain amount is necessary. If your environment is too dry (e.g., <30% RH), the hydrolysis reaction may be too slow or incomplete. Ensure a minimal, controlled level of humidity as described in the previous point.
-
Increase Deposition Time: The self-assembly process is not instantaneous. If coverage is low, consider extending the immersion time to allow for more molecules to adsorb and react with the surface.
Q3: The contact angle of my VTDMS-coated surface is inconsistent or lower than expected. How can I improve uniformity?
Most Likely Cause: A disordered monolayer with poor molecular packing or contamination during processing.
In-Depth Explanation: A well-ordered, dense VTDMS monolayer should present its vinyl groups to the surface, creating a uniform, moderately hydrophobic layer. An inconsistent contact angle suggests a disordered film where some molecules may be lying down or where gaps exist in the monolayer. This can be caused by suboptimal deposition conditions (e.g., wrong temperature, rapid solvent evaporation) or contamination from rinsing solvents.
Recommended Solutions:
-
Optimize Rinsing: After deposition, rinse the substrate thoroughly with fresh, anhydrous solvent (the same used for deposition) to remove any physisorbed (non-covalently bonded) molecules and aggregates. A multi-step rinse is recommended.
-
Post-Deposition Annealing: A gentle bake (anneal) after rinsing can sometimes improve the ordering and cross-linking within the monolayer. A typical starting point is 100-120°C for 30-60 minutes. However, be aware that very high temperatures can cause degradation.
-
Check for Contamination: Ensure all glassware is meticulously cleaned (e.g., with a base bath or plasma cleaning) and that solvents are of high purity. Any residue can interfere with the self-assembly process.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the theoretical thickness of a VTDMS monolayer? The exact thickness depends on the orientation of the molecule relative to the surface. For a vertically oriented VTDMS molecule, the thickness is expected to be in the range of 0.8 - 1.5 nm, similar to other short-chain aminosilanes.[8] Techniques like ellipsometry are essential for experimental verification.[9]
Q2: How do I properly prepare my silicon/glass substrate before VTDMS deposition? A robust and reproducible pre-treatment protocol is critical. A recommended procedure is:
-
Sonication: Sonicate the substrate in a sequence of solvents like acetone, then isopropanol, and finally deionized water to remove gross organic and particulate contamination.
-
Drying: Dry the substrate thoroughly with a stream of dry nitrogen.
-
Hydroxylation: Activate the surface using an oxygen plasma asher (e.g., 50-100 W for 2-5 minutes) or a UV-Ozone cleaner (15-20 minutes). This step is crucial for creating a high density of surface hydroxyl groups.[7]
-
Immediate Use: Use the freshly activated substrate immediately for VTDMS deposition to prevent re-contamination from the atmosphere.
Q3: What is the optimal concentration of VTDMS and water for monolayer formation? There is no single universal value, as it depends on the solvent, temperature, and deposition method (solution vs. vapor phase). However, a good starting point for solution-phase deposition is a dilute solution of 0.1% to 1% (v/v) VTDMS in an anhydrous solvent like toluene .[10] The water required for hydrolysis is typically sourced from the trace amounts present on the substrate surface and in the controlled-humidity environment, rather than being added to the solution.[3]
Q4: Which characterization techniques are best for verifying monolayer thickness and quality? A multi-technique approach is recommended for a comprehensive assessment:
-
Ellipsometry: Provides a precise measurement of the average layer thickness.[3][9]
-
Atomic Force Microscopy (AFM): Visualizes the surface topography. It is excellent for identifying roughness, pinholes, and the presence of aggregates, confirming the uniformity of the film.[8]
-
Contact Angle Goniometry: Measures the surface wettability. A high, uniform water contact angle indicates a dense, well-ordered hydrophobic monolayer.[3]
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition and chemical bonding states at the surface, providing direct evidence of the Si-O-substrate bonds.[8]
Section 4: Recommended Experimental Protocol
This protocol outlines a standard procedure for depositing a VTDMS monolayer from a solution phase.
Caption: Recommended workflow for VTDMS monolayer deposition.
Section 5: Data Summary Table
This table summarizes the influence of key experimental parameters on the final VTDMS layer quality.
| Parameter | Low Level | Optimal Range | High Level |
| Water Content | Incomplete Hydrolysis, Poor Coverage | Controlled (e.g., 40-60% RH) for Surface Reaction | Solution Polymerization, Aggregates, Multilayers[2] |
| VTDMS Conc. | Slow Deposition Rate | 0.1% - 1.0% (v/v) | Increased Risk of Polymerization & Multilayers |
| Deposition Time | Incomplete Monolayer | 1 - 4 hours (substrate dependent) | Potential for Multilayer Growth if conditions are not optimal |
| Substrate -OH | Poor Adhesion, Patchy Film | High Density (Post-Plasma/UV) | N/A |
| Anneal Temp. | Minimal Effect | 100 - 120 °C (Improves Order) | > 200 °C: Potential for Degradation |
References
-
Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs). Gelest. Retrieved from [Link]
- Lessel, M., et al. (2015). CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION. Journal of Colloid and Interface Science.
- Sung, M. M., et al. (2011). Deposition of Dense Siloxane Monolayers from Water and Trimethoxyorganosilane Vapor. Langmuir.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Besson, E., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
-
Lin, Y.-L., et al. (2022). Comparison of Self-Assembled Monolayers Using 3-Aminopropyltrimethoxysilane and Decyltrimethoxysilane in Vapor Phase for Porous SiOCH Dielectrics. MDPI. Retrieved from [Link]
- Gauthier, D. R., & Stille, J. R. (2005). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Organic Letters.
- Igarashi, M., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. SpringerLink.
- Anderson, S. R., et al. (2020). Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing. MDPI.
- Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Journal of Colloid and Interface Science.
- Vincent, J. R., & Merrill, E. J. (1987). U.S. Patent No. 4,684,697. U.S. Patent and Trademark Office.
- Li, Y., et al. (2023). Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions. PNAS.
- Vericat, C., et al. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
- Wasserman, S. R., et al. (1989). Formation and Characterization of a Highly Ordered and Well-Anchored Alkylsilane Monolayer on Mica by Self-Assembly. Journal of the American Chemical Society.
- Resare, A., et al. (2012). Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction. Journal of Micromechanics and Microengineering.
- Maboudian, R., & Howe, R. T. (2004). The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. Langmuir.
- Cui, N., et al. (2011).
-
Erez-Cohen, O. (2021). Vapor or liquid phase deposition of silane monolayer on bare silicon- quickest method? ResearchGate. Retrieved from [Link]
- Lestelius, M., et al. (2004).
Sources
- 1. Self-Assembled Monolayers | [gelest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lehigh.edu [lehigh.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Minimizing Siloxane Bond Formation in Aqueous Solutions of Vinyl tris(dimethylsiloxy)silane (VTS)
Welcome to the technical support guide for Vinyl tris(dimethylsiloxy)silane (VTS). This document is designed for researchers, scientists, and drug development professionals who utilize VTS in aqueous systems. The inherent reactivity of VTS in water presents a significant challenge: the rapid and often uncontrolled formation of siloxane (Si-O-Si) bonds, leading to oligomerization and polymerization. This guide provides an in-depth understanding of the underlying chemistry and offers practical, field-proven strategies to control these reactions, ensuring the stability and reactivity of your VTS solutions.
Section 1: The Underpinning Chemistry: A Tale of Two Reactions
The utility of this compound in aqueous applications hinges on a two-step reaction sequence: hydrolysis followed by condensation. The primary goal is to control these steps to maximize the availability of the reactive intermediate: the silanol group (Si-OH).
-
Hydrolysis: In the presence of water, the three dimethylsiloxy groups on the VTS molecule are cleaved, yielding a central, highly reactive vinylsilanetriol molecule and three molecules of dimethylsilanol. This step is essential for "activating" the silane.
-
Condensation: The newly formed silanol groups are unstable and readily react with each other (or with unhydrolyzed silane molecules) to form stable siloxane (Si-O-Si) bonds.[1][2] If left uncontrolled, this process continues, leading to the formation of large, insoluble polysiloxane oligomers and polymers, which precipitate out of solution and are no longer effective for surface modification.
The key to a successful application is to create an environment where the rate of hydrolysis is significantly greater than the rate of condensation, providing a working window where the solution is rich in reactive, monomeric silanols.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides direct answers to the most common issues encountered when working with VTS in aqueous media.
Q1: Why did my freshly prepared VTS solution turn cloudy or form a white precipitate? A: This is the most common sign of uncontrolled, premature siloxane bond formation. The silanol intermediates, formed upon hydrolysis, have self-condensed to form insoluble oligomers and polymers.[1][2][3] This is typically caused by non-optimal solution conditions, most commonly incorrect pH.
Q2: What is the optimal pH for preparing a stable aqueous VTS solution, and why? A: The optimal pH is mildly acidic, typically between 4.0 and 5.0 . This is because the rates of hydrolysis and condensation are highly pH-dependent. While hydrolysis is catalyzed under both acidic and basic conditions, the rate of silanol condensation is at its minimum near neutral pH and increases significantly in basic conditions.[4][5] Working in the pH 4-5 range accelerates the desired hydrolysis reaction while simultaneously suppressing the undesired condensation reaction, leading to a more stable solution of reactive silanols.[6][7]
Q3: What concentration of VTS should I use in my aqueous solution? A: It is highly recommended to work with dilute solutions, typically in the range of 0.5% to 2% (v/v) . Higher concentrations dramatically increase the proximity of silanol molecules to one another, which accelerates the rate of intermolecular condensation and leads to the formation of aggregates and gelation.[8][9]
Q4: How long will my prepared VTS solution remain stable and effective? A: Aqueous VTS solutions are inherently unstable and have a limited "pot-life." They should always be prepared fresh immediately before use.[10] The exact stability window depends on pH, concentration, and temperature, but as a general rule, you should aim to use the solution within 1 to 4 hours of preparation for best results.
Q5: Can I prepare a stock solution and store it for later use? A: This is strongly discouraged. Due to the inevitable condensation reactions, the solution's composition and reactivity will change over time, even at low temperatures.[11] Storing the solution will lead to a loss of monomeric silanols and the formation of less reactive oligomers, resulting in inconsistent and unreliable performance.[10] If storage is absolutely unavoidable, it should be for the shortest possible time at a low temperature (2-4°C) and within the optimal pH range, but fresh preparation is always the best practice.[3]
Section 3: Troubleshooting Guide
This guide addresses specific experimental failures and links them to probable causes and actionable solutions.
| Observed Problem | Potential Cause | Scientific Rationale | Recommended Solution |
| Inconsistent or poor surface modification (e.g., high water contact angle, poor adhesion) | 1. Excessive Condensation: The solution was used after its effective pot-life. | The reactive monomeric silanols have already converted into larger, less reactive siloxane oligomers that cannot effectively bond with the substrate surface. | Prepare a fresh solution immediately before the coating step.[10] |
| 2. Incorrect pH: The solution pH was too high ( > 6) or too low ( < 3). | At high pH, condensation is too rapid. At very low pH, the stability might be compromised, and the substrate itself could be affected. | Calibrate your pH meter. Adjust the pH of the deionized water to 4.0-5.0 before adding the VTS.[7] | |
| 3. Non-uniform Aggregates: The silane concentration was too high. | High concentrations promote the formation of polysiloxane aggregates in solution, which then deposit onto the surface as a weakly bound, non-uniform film instead of a monolayer.[9] | Reduce the VTS concentration to the 0.5-2% (v/v) range. | |
| Solution turns cloudy, gels, or precipitates rapidly (< 30 mins) | 1. Incorrect pH (Basic or Neutral): The pH of the water was not properly acidified. | Silanol condensation is strongly catalyzed under neutral and basic conditions, leading to rapid polymerization and phase separation.[1][5] | Ensure the water is adjusted to pH 4.0-5.0 with a weak acid (e.g., acetic acid) prior to adding the silane. |
| 2. High Temperature: The solution was prepared or stored at an elevated temperature. | Reaction kinetics for both hydrolysis and condensation are accelerated by heat.[12] This drastically shortens the pot-life of the solution. | Prepare and use the solution at ambient room temperature. If the reaction is highly exothermic, consider pre-chilling the water. | |
| 3. Poor Mixing: The VTS was added too quickly or without adequate agitation. | Localized high concentrations of VTS can lead to rapid, uncontrolled hydrolysis and condensation before the silane has a chance to disperse properly. | Add the VTS dropwise into the vortex of a vigorously stirring aqueous solution. |
Section 4: Protocols and Best Practices
Protocol 4.1: Preparation of a Stabilized 1% (v/v) Aqueous VTS Solution
This protocol details the standard procedure for preparing a VTS solution optimized for stability and reactivity.
Materials:
-
This compound (VTS)
-
High-purity deionized (DI) water[13]
-
0.1 M Acetic Acid solution
-
Calibrated pH meter
-
Glass beaker or flask[14]
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Aqueous Phase: Dispense the required volume of DI water into a clean glass beaker (e.g., 99 mL for a final volume of 100 mL). Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.
-
Adjust pH: While stirring, slowly add 0.1 M acetic acid dropwise to the water until the pH meter reads a stable value between 4.0 and 5.0 . This is the most critical step for ensuring solution stability.[7]
-
Add VTS: Using a calibrated pipette, slowly add the calculated volume of VTS (e.g., 1 mL for a 1% solution) dropwise into the center of the stirring vortex. A slightly cloudy appearance upon addition that quickly dissipates is normal.
-
Allow for Hydrolysis: Continue stirring the solution at room temperature for 30-60 minutes . This "aging" or "hydrolysis" time is crucial to allow the VTS to fully hydrolyze into the desired reactive silanol intermediates.
-
Use Promptly: The solution is now ready for use. For optimal and reproducible results, it should be used within 1-4 hours of its preparation. Visually inspect the solution for clarity before use; any signs of cloudiness or precipitation indicate that significant condensation has occurred.
Protocol 4.2: Analytical Monitoring of Siloxane Formation
For applications requiring stringent quality control, several analytical techniques can monitor the state of the VTS solution:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to monitor the hydrolysis and condensation processes. One would track the decrease in intensity of Si-O-Si stretching bands and the appearance and subsequent decrease of Si-OH bands.[7][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si): NMR is a powerful tool for quantitatively tracking the disappearance of the starting silane and the formation of various hydrolyzed and condensed species in real-time.[4][12][17]
-
Dynamic Light Scattering (DLS): DLS can detect the formation of small oligomers and aggregates long before they become visible as turbidity or precipitate, providing an early warning of solution instability.
References
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
-
Pfeifer, D., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Applied Sciences. [Link]
-
Arkles, B. (n.d.). Stable Water-Borne Silane Coupling Agents. ResearchGate. [Link]
-
Pressure Sensitive Tape Council. (n.d.). IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. [Link]
-
Wang, Y., & Nadeau, J. L. (2010). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. [Link]
-
Gomez-Caturla, J., et al. (2021). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Gels. [Link]
-
Pfeiffer, J., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers. [Link]
- Google Patents. (n.d.). EP2778191A1 - Method for stabilizing silanol-containing polysiloxane solution.
-
CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. [Link]
-
Arkles, B., et al. (1992). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]
-
Andronic, L., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Molecules. [Link]
-
Abdelmouleh, M., et al. (2002). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]
-
Lab Manager. (2023). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]
-
Blogs - News. (2024). Standard Solution Preparation: A Comprehensive Guide. [Link]
-
Armelin, E., et al. (2007). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]
-
Croutxe-Barghorn, C., et al. (2005). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. afinitica.com [afinitica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP2778191A1 - Method for stabilizing silanol-containing polysiloxane solution, method for producing stable silanol-containing polysiloxane solution, and stable silanol-containing polysiloxane solution - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 14. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 15. mdpi.com [mdpi.com]
- 16. pstc.org [pstc.org]
- 17. researchgate.net [researchgate.net]
Impact of reaction temperature on the stereoselectivity of Hiyama coupling
Technical Support Center: The Hiyama Coupling
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering challenges with stereoselectivity in the Hiyama cross-coupling reaction, with a specific focus on the role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the Hiyama coupling and why is it used?
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon (C-C) bonds between organosilanes and organic halides or pseudohalides (like triflates).[1][2] A key feature of this reaction is the need for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to facilitate the crucial transmetalation step.[3][4] Organosilanes are valued as coupling partners because they are generally stable, have low toxicity, and are easy to prepare and handle compared to other organometallic reagents.[4] This reaction has become a powerful tool in organic synthesis, including in the preparation of natural products and complex pharmaceutical intermediates.[1]
Q2: What is "stereoselectivity" in this context, and why is it critical?
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the Hiyama coupling, particularly when using alkenyl (vinyl) silanes, this means controlling the geometry of the resulting double bond (E/Z isomerism) or preserving a chiral center. For drug development professionals, controlling stereochemistry is paramount, as different stereoisomers of a molecule can have drastically different biological activities, with one being a potent therapeutic while another might be inactive or even harmful.
Q3: What is the generally expected stereochemical outcome of a Hiyama coupling involving a vinylsilane?
The Hiyama coupling, like many palladium-catalyzed cross-coupling reactions, typically proceeds with retention of configuration with respect to the geometry of the vinylsilane. This means that if you start with a (Z)-vinylsilane, you can generally expect to form the (Z)-alkene product. This outcome is a result of the stereospecific nature of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]
Q4: How does reaction temperature fundamentally influence a chemical reaction?
Temperature is a critical parameter that directly affects the rate of a chemical reaction. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which generally leads to a faster reaction. However, temperature can also influence the selectivity of a reaction. If there are competing reaction pathways that have different activation energies, a change in temperature can alter the ratio of the products formed. In the Hiyama coupling, this can manifest as a loss of stereoselectivity at higher temperatures.
Troubleshooting Guide: Temperature and Stereoselectivity
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction is showing poor stereoselectivity or complete racemization. Why is temperature a likely culprit?
Answer: High reaction temperatures are a common cause of diminished stereoselectivity. While elevated temperatures can accelerate a sluggish reaction, they can also provide enough energy to overcome the barriers for unwanted side reactions or isomerization pathways that scramble the stereochemistry.
-
Mechanistic Cause: The palladium intermediates in the catalytic cycle have finite lifetimes and stability. At higher temperatures, these intermediates may undergo isomerization before the desired C-C bond-forming reductive elimination can occur. For example, a Pd(II) intermediate complexed with your vinyl group might have a pathway for rotation around the C-C bond or dissociation/re-association of the ligand, leading to a loss of the original geometry.
-
Troubleshooting Steps:
-
Lower the Temperature: The most direct solution is to run the reaction at a lower temperature. Many Hiyama couplings can proceed effectively at room temperature, especially with reactive coupling partners.[6]
-
Screen a Temperature Gradient: If the reaction is too slow at room temperature, set up a series of small-scale reactions at intervals (e.g., 30 °C, 40 °C, 50 °C) to find the highest possible temperature that maintains stereochemical integrity.
-
Re-evaluate Your Catalyst System: If lowering the temperature significantly reduces the yield, consider a more active catalyst system (e.g., a different palladium source or a more electron-rich ligand) that can operate efficiently at milder temperatures.
-
Issue 2: I expected retention of stereochemistry, but I am observing the inverted product. How can temperature cause this?
Answer: This is a fascinating and complex issue that highlights the nuanced role of reaction parameters. The switch from retention to inversion of stereochemistry is often tied to a change in the dominant reaction mechanism, which can be influenced by both temperature and solvent.
-
Mechanistic Cause: There can be competing mechanistic pathways for the transmetalation or reductive elimination steps. One pathway may lead to retention, while another leads to inversion. These pathways will have different activation energies. A specific example has been observed where a Hiyama coupling in THF at 50°C yields the product with retention of configuration, but the same reaction at 75°C produces the inverted product.[7] This suggests that at the lower temperature, the "standard" retentive pathway is favored. At the higher temperature, an alternative, higher-activation-energy pathway that results in inversion becomes accessible and dominant.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is a clear indication that your reaction is highly sensitive to temperature. Precise and consistent temperature control is crucial. Use a reliable oil bath or heating mantle with a temperature controller.
-
Solvent Screening: The solvent can play a significant role in stabilizing certain intermediates.[7] If you observe a temperature-dependent switch in stereochemistry, consider screening different solvents (e.g., dioxane, DMF, toluene) at a fixed, moderate temperature to see if you can favor the desired retentive pathway.
-
Issue 3: My reaction is very slow at low temperatures, but I lose all stereoselectivity above 60 °C. How do I find a productive middle ground?
Answer: This is a classic optimization problem. The goal is to enhance the rate of the desired productive coupling without significantly increasing the rate of the undesired isomerization pathways.
-
Strategy: Your focus should be on modifying other reaction parameters to boost reactivity at a temperature that preserves stereochemistry (e.g., ≤ 50 °C).
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for addressing this issue.
Caption: Troubleshooting workflow for balancing reaction rate and stereoselectivity.
Experimental Protocol: Temperature Optimization
This protocol provides a step-by-step method for determining the optimal reaction temperature for your specific Hiyama coupling while maintaining high stereoselectivity.
Objective: To identify the highest temperature at which the Hiyama coupling of a model substrate proceeds with maximum yield and minimal loss of stereochemical purity.
Methodology:
-
Setup: Arrange a parallel reaction block or a series of identical reaction vials. For this example, we will set up five reactions.
-
Reagent Preparation: Prepare a stock solution containing the organic halide (1.0 eq), palladium catalyst (e.g., 5 mol% Pd(dba)₂), and ligand (e.g., 10 mol% dppe) in the chosen solvent (e.g., Toluene). Also, prepare a separate solution of the organosilane (1.5 eq) and the fluoride activator (2.0 eq TBAF) in the same solvent.
-
Reaction Execution:
-
Aliquot the stock solution of the halide/catalyst into five separate, inert-atmosphere-flushed reaction vials.
-
Place each vial in a heating block or bath set to a different temperature: RT (25 °C), 40 °C, 50 °C, 60 °C, and 70 °C .
-
Allow the solutions to equilibrate to the set temperature for 5 minutes.
-
Initiate all reactions simultaneously by adding the organosilane/TBAF solution to each vial.
-
-
Monitoring and Quenching:
-
Monitor the reactions by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8 hours) and analyzing by TLC or GC-MS to determine the reaction completion.
-
Once the starting material is consumed (or after a maximum of 24 hours), quench all reactions by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Determine the crude yield for each reaction (e.g., by ¹H NMR with an internal standard).
-
Crucially, analyze the stereochemical purity of the product from each reaction. This is typically done using chiral HPLC or by analyzing the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) via ¹⁹F NMR or chiral chromatography.[8]
-
Data Presentation: The results of such an experiment can be summarized in a table for clear comparison.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Stereoselectivity (E:Z ratio) |
| 1 | 25 (RT) | 24 | 45 | 40 | >99:1 |
| 2 | 40 | 12 | 98 | 92 | >99:1 |
| 3 | 50 | 6 | >99 | 95 | 98:2 |
| 4 | 60 | 2 | >99 | 93 | 90:10 |
| 5 | 70 | 1 | >99 | 94 | 75:25 |
Mechanistic Considerations
Understanding the underlying mechanism is key to rational troubleshooting. The stereochemical outcome of the Hiyama coupling is determined in the transmetalation and reductive elimination steps.
Caption: Simplified catalytic cycle of the Hiyama coupling, highlighting the temperature-sensitive intermediate.
Temperature primarily impacts the stability of the key R'-Pd(II)(R)L_n intermediate.[1][5] Reductive elimination from this complex is typically fast and stereospecific. However, if this intermediate has a sufficiently long lifetime, which can be influenced by temperature, ligand choice, and solvent, competing isomerization pathways can become active, leading to a loss of the original stereochemical information transferred from the organosilane.
References
-
Hiyama Coupling. Organic Chemistry Portal. [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]
-
Hiyama coupling. Wikipedia. [Link]
-
Hiyama Cross-Coupling. YouTube. [Link]
-
Li, M., & Tsui, G. C. (2024). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 26(2), 376–379. [Link]
-
Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. ACS Publications. [Link]
-
Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]
-
Hiyama Cross Coupling. Chem-Station Int. Ed. [Link]
-
Recent advances in the application of nano-catalysts for Hiyama cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Montenegro, J., Bergueiro, J., Saá, C., & López, S. (2011). Hiyama Cross-Coupling Reaction in the Stereospecific Synthesis of Retinoids. Organic Letters, 13(16), 4352–4355. [Link]
-
Lee, J.-Y., & Fu, G. C. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(19), 5616–5617. [Link]
Sources
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications | MDPI [mdpi.com]
- 6. Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to XPS Analysis for the Validation of Vinyl tris(dimethylsiloxy)silane Covalent Bonding
Introduction: The Critical Role of Surface Modification
In the realms of materials science, biotechnology, and drug development, the ability to precisely engineer surface properties is paramount. The targeted modification of a substrate's surface can dramatically alter its interaction with the surrounding environment, influencing everything from biocompatibility and adhesion to chemical resistance and catalytic activity. Among the diverse array of surface modification techniques, silanization, particularly with organofunctional silanes, has emerged as a robust and versatile strategy.[1][2] This guide focuses on Vinyl tris(dimethylsiloxy)silane (VTDMS), a silane coupling agent prized for its ability to introduce vinyl functional groups onto a surface. These vinyl groups serve as reactive handles for subsequent chemical transformations, making VTDMS a valuable tool for a wide range of applications.
However, the successful application of VTDMS hinges on the verifiable formation of a covalent bond between the silane and the substrate. Without this stable linkage, the intended surface functionality is compromised. X-ray Photoelectron Spectroscopy (XPS) stands as a premier surface-sensitive analytical technique for providing definitive evidence of this covalent attachment.[3][4][5] This guide provides a comprehensive, in-depth comparison of XPS analysis for validating VTDMS covalent bonding, contrasting it with alternative surface modification techniques and offering detailed experimental protocols for researchers, scientists, and drug development professionals.
The Power of XPS in Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful technique that provides detailed information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface.[3][4] This exceptional surface sensitivity makes it ideal for characterizing thin films and surface modifications.[4][5] The core principle of XPS involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is then measured, and from this, their binding energy can be determined. The binding energy of an electron is characteristic of the element from which it was emitted and is also sensitive to the local chemical environment, providing invaluable information about bonding and oxidation states.[3][6]
Why XPS is the Gold Standard for Validating Silanization
For validating the covalent bonding of VTDMS, XPS offers several key advantages:
-
Direct Evidence of Bonding: XPS can directly probe the chemical state of silicon, oxygen, and carbon atoms at the interface, providing evidence of the formation of Si-O-Substrate bonds.
-
Quantitative Analysis: XPS allows for the quantification of elemental composition on the surface, which can be used to determine the surface coverage and thickness of the VTDMS layer.[3][7][8]
-
Non-Destructive Depth Profiling: While XPS is inherently surface-sensitive, angle-resolved XPS (ARXPS) can be used to non-destructively probe the elemental distribution as a function of depth, further confirming the structure of the silane layer.
Unraveling the Chemistry: The VTDMS Covalent Bonding Mechanism
The covalent attachment of VTDMS to a hydroxylated surface (e.g., glass, silicon wafers, metal oxides) proceeds through a well-established hydrolysis and condensation mechanism.
Caption: The covalent bonding mechanism of VTDMS to a hydroxylated surface.
Experimental Protocol: A Step-by-Step Guide to XPS Validation
Achieving reliable and reproducible XPS data requires meticulous attention to detail in both sample preparation and data acquisition.
Part 1: Sample Preparation
Proper sample preparation is crucial to avoid surface contamination that can obscure the true surface chemistry.[9][10][11][12]
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove organic and inorganic contaminants. Common methods include sonication in a series of solvents (e.g., acetone, isopropanol) and treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma cleaner to generate surface hydroxyl groups.
-
Causality: A clean, hydroxylated surface is essential for the efficient reaction and covalent attachment of the silane.
-
-
VTDMS Deposition:
-
Prepare a dilute solution of VTDMS (typically 1-5% v/v) in an appropriate solvent, such as anhydrous toluene or ethanol.
-
Immerse the cleaned substrate in the VTDMS solution for a defined period (e.g., 30 minutes to 2 hours) at room temperature or slightly elevated temperatures.
-
Causality: The use of an anhydrous solvent minimizes premature hydrolysis and polymerization of the silane in solution.
-
-
Rinsing and Curing:
-
After deposition, thoroughly rinse the substrate with the same solvent to remove any physisorbed silane molecules.
-
Cure the silanized substrate in an oven at a specific temperature (e.g., 100-120 °C) for a set time (e.g., 1 hour) to promote the condensation reaction and the formation of covalent bonds.
-
Causality: Curing provides the thermal energy required to drive the condensation reaction, forming stable Si-O-Substrate and Si-O-Si linkages.
-
Part 2: XPS Data Acquisition and Analysis
The following steps outline a typical XPS workflow for analyzing a VTDMS-modified surface.[13]
Caption: A typical workflow for XPS data acquisition and analysis.
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source for high-resolution spectra.
-
Ensure the instrument is properly calibrated.
-
-
Survey Scan:
-
Acquire a wide-energy survey scan (e.g., 0-1200 eV) to identify all elements present on the surface.
-
-
High-Resolution Scans:
-
Acquire high-resolution scans of the Si 2p, O 1s, and C 1s regions. These scans provide detailed chemical state information.
-
-
Data Analysis:
-
Charge Correction: For insulating samples, charge correction is necessary. The adventitious carbon C 1s peak is often set to a binding energy of 284.8 eV as a reference.[14]
-
Peak Fitting and Deconvolution: Use appropriate software to fit and deconvolve the high-resolution spectra. This allows for the identification and quantification of different chemical species.[15][16][17][18]
-
Quantitative Analysis: Determine the atomic concentrations of the elements from the peak areas, correcting for their respective sensitivity factors.[6][7]
-
Interpreting the XPS Spectra: The Signature of Covalent Bonding
The high-resolution XPS spectra of the Si 2p, O 1s, and C 1s regions provide the key evidence for VTDMS covalent bonding.
Si 2p Spectrum
The Si 2p spectrum is the most direct indicator of silane bonding.
| Chemical State | Typical Binding Energy (eV) | Interpretation |
| Si-C (in VTDMS) | ~101.6 - 102.3 eV[19][20] | Indicates the presence of the silane backbone. |
| Si-O-Si (Siloxane) | ~102.5 - 103.5 eV[20][21][22] | Confirms intermolecular cross-linking of the silane molecules. |
| Si-O-Substrate | ~103.0 - 104.0 eV[22][23] | Direct evidence of covalent bonding to the substrate. The exact binding energy will depend on the substrate material. |
O 1s Spectrum
The O 1s spectrum provides complementary information about the oxygen bonding environment.
| Chemical State | Typical Binding Energy (eV) | Interpretation |
| Substrate Oxide | Varies with substrate | The primary peak from the underlying substrate. |
| Si-O-Si | ~532.0 - 533.0 eV[24] | Corroborates the formation of a siloxane network. |
| Si-O-Substrate | ~532.5 - 533.5 eV | Further evidence of covalent linkage to the substrate. |
| Si-OH (Silanol) | ~533.0 eV[24] | Indicates the presence of unreacted hydroxyl groups on the silane. |
C 1s Spectrum
The C 1s spectrum confirms the presence and integrity of the vinyl group.
| Chemical State | Typical Binding Energy (eV) | Interpretation |
| C-C/C-H (Adventitious) | ~284.8 eV[14] | Contamination from atmospheric exposure. |
| C-Si | ~284.3 eV[21] | Carbon directly bonded to silicon in the silane. |
| C=C (Vinyl) | ~284.5 eV[14] | Confirms the presence of the reactive vinyl functional group. |
| C-O | ~286.0 eV[14] | May be present from adventitious carbon or minor oxidation. |
Comparison with Alternative Surface Modification Techniques
While VTDMS silanization is a powerful technique, several alternatives exist, each with its own advantages, disadvantages, and methods of validation.
| Technique | Mechanism | Advantages | Disadvantages | XPS Validation Focus |
| VTDMS Silanization | Covalent bonding via hydrolysis and condensation.[1] | Versatile, forms stable layers, well-established chemistry. | Requires hydroxylated surfaces, can form multilayers. | Si 2p (Si-O-Substrate), O 1s, C 1s (C=C). |
| Phosphonic Acid Monolayers | Self-assembly and covalent/ionic bonding to metal oxides.[25][26][27] | Strong bonding to a variety of metal oxides, forms well-ordered monolayers.[28] | Limited to metal oxide surfaces. | P 2p, O 1s (P-O-Metal), C 1s.[29] |
| Catechol-Based Coatings (e.g., Polydopamine) | Oxidative polymerization and adhesion to a wide range of surfaces.[30] | Universal adhesion, can be functionalized post-deposition.[31] | Can form thicker, less-defined layers. | N 1s, C 1s (C-N, C-O), O 1s. |
| Thiol Self-Assembled Monolayers (SAMs) | Covalent bonding to noble metal surfaces (e.g., gold, silver). | Forms highly ordered monolayers. | Limited to specific metal substrates. | S 2p (S-Metal), C 1s. |
Conclusion: Ensuring Success in Surface Engineering
The successful functionalization of surfaces with this compound is critically dependent on the formation of a stable covalent bond with the substrate. X-ray Photoelectron Spectroscopy provides an unparalleled ability to directly probe the chemical nature of the surface and definitively validate this crucial linkage. By carefully following the outlined experimental protocols and understanding the interpretation of the Si 2p, O 1s, and C 1s spectra, researchers can confidently confirm the successful modification of their materials. Furthermore, a comparative understanding of alternative techniques allows for the informed selection of the most appropriate surface modification strategy for a given application. This guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the power of VTDMS and XPS in their pursuit of advanced materials and technologies.
References
-
Practical guides for x-ray photoelectron spectroscopy: Quantitative XPS. MMRC. [Link]
-
Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces. NIH. [Link]
-
Sample Preparation of Xps. Scribd. [Link]
-
Quantitative analysis of trace levels of surface contamination by X-ray photoelectron spectroscopy Part I: statistical uncertainty near the detection limit. NIH. [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]
-
Development of a methodology for XPS curve-fitting of the Si 2p core level of siloxane materials. ResearchGate. [Link]
-
Practical guides for x-ray photoelectron spectroscopy (XPS): Interpreting the carbon 1s spectrum. MMRC. [Link]
-
Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. ACS Publications. [Link]
-
Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate. MDPI. [Link]
-
What to expect when searching for quantitative information using XPS?. Quantum Gap. [Link]
-
Sample Preparation. The XPS Research Institute. [Link]
-
XPS for Quantitative Analysis of Surface Nano-structures. SciSpace. [Link]
-
X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. [Link]
-
X-ray photoelectron spectroscopy (XPS) spectra of the primer coatings... ResearchGate. [Link]
-
(PDF) Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. [https://www.researchgate.net/publication/320141973_Stability_of_Phosphonic_Acid_Self-Assembled_Monolayers_on_Amorphous_and_Single-Crystalline_Aluminum_Oxide_Surfaces_in_Aqueous_Solution]([Link]_ Oxide_Surfaces_in_Aqueous_Solution)
-
Sample handling, preparation and mounting for XPS and other surface analytical techniques. MMRC. [Link]
-
High-resolution XPS spectra of Si 2p peaks for the coatings with the O... ResearchGate. [Link]
-
Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Diva-portal.org. [Link]
-
Quantitative surface chemical microscopy by X-ray photoelectron spectroscopy. [Link]
-
XPS and FT-IR investigation of silicate polymers. Aalborg University's research portal. [Link]
-
XPS studies of octadecylphosphonic acid (OPA) monolayer interactions with some metal and mineral surfaces. ResearchGate. [Link]
-
Sample handling, preparation and mounting for XPS and other surface analytical techniques. [Link]
-
A Substitute for Silane Coupling Agent in Safe Silica-Filled Natural Rubber Formulations. ijltemas. [Link]
-
High-resolution XPS spectra of the peak-fitted C1s signal for the vinyl-terminated long carbon-chain silane (VTS). ResearchGate. [Link]
-
Surface Modification for Enhanced Silanation of Zirconia Ceramics. PMC. [Link]
-
A step-by-step guide to perform x-ray photoelectron spectroscopy. AIP Publishing. [Link]
-
High resolution XPS analysis of silanes treated model. Studylib. [Link]
-
XPS binding energies relevant to phosphonic acids modified aluminum surface.. ResearchGate. [Link]
-
High-resolution XPS spectra of Si 2p of the polysiloxane/POSS hybrid... ResearchGate. [Link]
-
Silicon Periodic Table. Thermo Fisher Scientific. [Link]
-
High resolution (a) Si2p and (b) N1s XPS profiles of the bare i-Si and... ResearchGate. [Link]
-
Si 2p XPS spectra (dash line) and their deconvolution fitting into five... ResearchGate. [Link]
-
5 types of commonly used surface modifiers for kaolin clay. ALPA Powder. [Link]
-
XPS spectra of Si 2p, C 1s and O 1s for both β-SiC-A and β-SiC-E samples.. ResearchGate. [Link]
-
Deconvoluted Si 2p 3/2 XPS spectra recorded at the surface at the... ResearchGate. [Link]
-
(PDF) Poly(vinyl chloride) (PVC) XPS Reference Core Level and Energy Loss Spectra. ResearchGate. [Link]
-
Supplementary material. The Royal Society of Chemistry. [Link]
-
Si 2p peak deconvolution of X-ray photoelectron spectroscopy (XPS)... ResearchGate. [Link]
-
Surface modification of bio-based composites via silane treatment: a short review. [Link]
-
Silanes for adhesion promotion and surface modification. Research Explorer The University of Manchester. [Link]
-
The XPS deconvolution spectrum of (a) Si 2p, (b) O1s XPS, (c) Ca 2p/3 of CASH/KH550.. ResearchGate. [Link]
-
Toward a comprehensive understanding of solid-state core-level XPS linewidths: Experimental and theoretical studies on the Si 2p and O 1s linewidths in silicates. ResearchGate. [Link]
-
XPS spectra of high-resolution scans of C1s region of a neat PVC film,... ResearchGate. [Link]
-
C1s XPS spectra of polyphenol coatings electropolimerised on Pt as stated in: (a) Figure 2 (a). ResearchGate. [Link]
-
XPS Analysis for Surface Coatings. Rocky Mountain Labs. [Link]
-
Carbon XPS Periodic Table. Thermo Fisher Scientific. [Link]
-
Multifunctional Catechol Coatings. Messersmith Lab. [Link]
-
XPS Analysis of Thin Films & Coatings. Kratos Analytical. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. scispace.com [scispace.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. XPS Analysis of Thin Films & Coatings | Kratos Analytical [kratos.com]
- 6. Quantitative analysis of trace levels of surface contamination by X-ray photoelectron spectroscopy Part I: statistical uncertainty near the detection limit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. quantum-gap.org [quantum-gap.org]
- 9. scribd.com [scribd.com]
- 10. xpsresearch.institute [xpsresearch.institute]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Carbon | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Silicon | Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. vbn.aau.dk [vbn.aau.dk]
- 25. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Multifunctional Catechol Coatings – Messersmith Lab [bioinspiredmaterials.studentorg.berkeley.edu]
- 31. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Silane Coupling Agents: Vinyl tris(dimethylsiloxy)silane vs. MPTMS in Composite Materials
In the pursuit of advanced composite materials with superior performance, the interface between the inorganic reinforcement and the organic polymer matrix is a critical determinant of the final properties. Silane coupling agents are indispensable molecular bridges that fortify this interface, enhancing adhesion, durability, and overall composite performance.[1][2] This guide provides an in-depth, objective comparison of two such agents: Vinyl tris(dimethylsiloxy)silane and 3-Methacryloxypropyltrimethoxysilane (MPTMS). We will delve into their chemical nature, mechanisms of action, and comparative performance in composites, supported by experimental data and detailed protocols for researchers and materials scientists.
Understanding the Molecular Architecture: this compound and MPTMS
The efficacy of a silane coupling agent is fundamentally dictated by its molecular structure, which features two distinct functionalities: a hydrolyzable group that bonds to the inorganic substrate and an organofunctional group that reacts with the polymer matrix.[3]
This compound possesses a vinyl group as its organofunctional moiety. This vinyl group is reactive towards polymer matrices that cure via free-radical mechanisms.[4][5] The silicon atom is bonded to three dimethylsiloxy groups, which are the hydrolyzable entities that form the crucial link with the inorganic filler.
3-Methacryloxypropyltrimethoxysilane (MPTMS) , on the other hand, features a methacrylate functional group.[6] This group is highly reactive with thermosetting resins like polyesters, acrylics, and vinyl esters, which also cure through free-radical polymerization.[7][8] Its silicon atom is attached to three methoxy groups, which hydrolyze to form reactive silanol groups for bonding with inorganic surfaces.[6]
Below are the chemical structures of these two silanes.
Caption: Chemical structures of MPTMS and this compound.
The Interfacial Coupling Mechanism: A Step-by-Step View
The primary function of these silanes is to create strong, covalent bonds at the interface between the inorganic filler (e.g., glass fibers, silica) and the polymer matrix. This process can be broken down into a few key steps:
-
Hydrolysis: The alkoxy (e.g., methoxy) or siloxy groups on the silicon atom react with water to form reactive silanol groups (Si-OH). This step is often catalyzed by adjusting the pH of the solution.[1][9]
-
Condensation: The newly formed silanol groups condense with hydroxyl groups present on the surface of the inorganic filler, forming stable siloxane bonds (Si-O-Filler). Some silanol groups can also self-condense to form a polysiloxane layer on the filler surface.[4]
-
Interfacial Reaction: The organofunctional group of the silane (vinyl or methacrylate) then copolymerizes with the polymer matrix during the curing process. This creates a durable chemical bridge that connects the filler to the matrix.[4][8]
Caption: Experimental workflow for the surface treatment of inorganic fillers with silane.
Methodology:
-
Substrate Cleaning: Ensure the inorganic filler is clean and dry. For glass slides or fibers, sonicate in acetone, then isopropanol, and finally deionized water. Dry in an oven at 110-120°C. [1]2. Silane Solution Preparation: Prepare a 0.5% to 2% by weight solution of the silane in a 95:5 ethanol/water mixture. [9]3. pH Adjustment: Adjust the pH of the solution to between 4.5 and 5.5 using a weak acid like acetic acid to catalyze the hydrolysis of the silane's alkoxy groups. [1][9]4. Hydrolysis: Allow the solution to stir for 30-60 minutes for the hydrolysis to proceed and form reactive silanol groups. [9]5. Application: Immerse the cleaned filler into the silane solution. Agitate for 2-5 minutes to ensure uniform coating. [9]6. Drying/Curing: Remove the treated filler from the solution and allow excess liquid to drain. Dry the filler in an oven at 110-120°C for 15-30 minutes to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface.
-
Storage: Store the treated filler in a desiccator until it is incorporated into the polymer matrix.
Protocol 2: Mechanical Strength Testing (Tensile)
This protocol details the steps for evaluating the tensile properties of the final composite material, based on standards like ASTM D3039. [10][11]
Caption: Workflow for conducting tensile tests on composite specimens.
Methodology:
-
Composite Fabrication: Prepare composite panels by incorporating the silane-treated (and untreated control) filler into the desired polymer matrix using a method such as compression molding, resin infusion, or extrusion.
-
Specimen Preparation: Cut rectangular test coupons from the fabricated panels according to the dimensions specified in ASTM D3039. Attach tabs to the ends of the specimens to ensure proper gripping. [10]3. Testing: Place the specimen into the grips of a universal testing machine.
-
Data Acquisition: Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and displacement data throughout the test. [10]5. Analysis: From the resulting stress-strain curve, calculate the ultimate tensile strength, Young's modulus, and elongation at break. [10]Compare the results for composites made with untreated fillers, this compound-treated fillers, and MPTMS-treated fillers.
Conclusion and Recommendations
Both this compound and MPTMS are highly effective coupling agents that significantly enhance the performance of composite materials. The optimal choice between them is not a matter of universal superiority but of chemical compatibility and specific application requirements.
-
MPTMS is the preferred choice for composites based on unsaturated polyester, acrylic, and vinyl ester resins . Its methacrylate group provides excellent reactivity with these free-radical curing systems, resulting in substantial improvements in mechanical strength, particularly in glass-reinforced plastics. [7][8]
-
This compound , and vinyl silanes in general, are highly effective in polyolefin-based composites (like polyethylene and polypropylene) and in crosslinked elastomers like EPDM rubber . [4]The vinyl group readily participates in the peroxide-initiated crosslinking reactions common in these systems. [4] For the researcher and development professional, the selection process must begin with a thorough understanding of the polymer matrix chemistry. Following this, the experimental protocols outlined above can be employed to empirically determine which silane coupling agent yields the optimal balance of mechanical strength, interfacial adhesion, and long-term durability for the specific composite system under investigation.
References
- 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications. (2024). Google AI Search Grounding API.
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment. (n.d.). Benchchem.
- 3-Methacryloxypropyltrimethoxysilane | 2530-85-0. (n.d.). ChemicalBook.
- Vinyl Silane Coupling Agents: Enhancing Composites and Coatings. (n.d.). Google AI Search Grounding API.
- 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. (n.d.). Ataman Kimya.
- Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry. (2024). Nanjing Siwin New Material Co.,Ltd.
- What's (3-Methacryloxypropyl)trimethoxysilane Used in. (2024). Jessica Chemicals.
- A comparative investigation on different silane coupling agents modified sericite mica/polyimide composites prepared by in situ polymerization. (2020). ResearchGate.
- Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. (n.d.). MDPI.
- Silane-coupling-agents-in-polymer-based-reinforced-composites-a-review. (2008). Ask this paper.
- Effects of vinyltrimethoxy silane on mechanical properties and morphology of polypropylene‐woodflour composites. (2009). ResearchGate.
- How to Use Silane Coupling Agents: A Practical Guide. (n.d.). Google AI Search Grounding API.
- Characterization of a Low-Shrinkage, Light-Curable Dental Nanocomposite Containing 3-(Methacryloyloxy) Propyltrimethoxysilane (MPTMS) as a Coupling Agent for Dental Restorative Materials. (2024). MDPI.
- Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. (2023). MDPI.
- Application of 3-Methacryloxypropyltrimethoxysilane. (n.d.). Nanjing Chemical Material Corp.
- Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. (n.d.). ResearchGate.
- Exploring the Applications of Vinyltris(trimethylsiloxy)silane in Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Effect of Silane-Modified Nano-Al2O3-Reinforced Vinyl Ester Resin on the Flexural Properties of Basalt Fiber Composites. (n.d.). MDPI.
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). PubMed.
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Mechanical properties of composite materials. (n.d.). NASA Technical Reports Server (NTRS).
- Vinyltrimethoxysilane, cas:2768-02-7, VTMO. (n.d.). Hengda Chemical.
- Phenylvinyldimethoxysilane in Polymer Composites: A Comparative Performance Guide. (n.d.). Benchchem.
- Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. (2025). PMC - NIH.
- A Study of the Mechanical Properties of Composite Materials with a Dammar-Based Hybrid Matrix and Two Types of Flax Fabric Reinforcement. (n.d.). MDPI.
- Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. (2025). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silane Coupling Agents in Polymer-based Reinforced Composites: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]
- 7. 3-Methacryloxypropyltrimethoxysilane | 2530-85-0 [chemicalbook.com]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. A Study of the Mechanical Properties of Composite Materials with a Dammar-Based Hybrid Matrix and Two Types of Flax Fabric Reinforcement | MDPI [mdpi.com]
A Comparative Guide to the Hydrolytic Stability of Vinyl tris(dimethylsiloxy)silane and Vinyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science, particularly in applications demanding robust and reliable interfacial adhesion, the choice of coupling agent is paramount. Silane coupling agents, with their unique ability to bridge organic and inorganic materials, are indispensable.[1] Among these, vinyl-functionalized silanes are widely employed for their capacity to participate in free-radical polymerization, enabling the covalent bonding of polymers to inorganic substrates. This guide provides an in-depth comparison of the hydrolytic stability of two prominent vinylsilanes: Vinyl tris(dimethylsiloxy)silane and vinyltrimethoxysilane. Understanding their distinct behaviors in the presence of moisture is critical for optimizing formulations, ensuring process reproducibility, and enhancing the long-term performance of advanced materials in biomedical and pharmaceutical applications.[2]
Unveiling the Contenders: A Structural Overview
At the heart of their differing hydrolytic stabilities lie the distinct chemical structures of this compound and vinyltrimethoxysilane.
Vinyltrimethoxysilane (VTMS) is a monomeric organosilane characterized by a central silicon atom bonded to a vinyl group and three methoxy groups. Its compact structure and the high reactivity of the methoxy groups make it a widely used adhesion promoter and crosslinking agent.[3]
This compound , in contrast, possesses a more complex structure. The central silicon atom is bonded to a vinyl group and three dimethylsiloxy groups. Each of these groups contains a Si-O-Si linkage, a fundamental feature of siloxane chemistry. This structural difference is the primary determinant of its hydrolytic behavior.
The Core of the Matter: A Head-to-Head on Hydrolytic Stability
Hydrolysis is the crucial first step in the mechanism of action for most silane coupling agents.[4] It involves the reaction of the hydrolyzable groups on the silicon atom with water to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on inorganic surfaces or with each other to form a durable siloxane network (Si-O-Si).[5] The rate of this initial hydrolysis step significantly impacts the working life of a formulation and the quality of the final interface.
The Rapid Reactivity of Vinyltrimethoxysilane
Vinyltrimethoxysilane is known for its rapid hydrolysis. The methoxy groups (-OCH₃) are small and offer little steric hindrance to an attacking water molecule.[6] This reaction is catalyzed by both acids and bases, with the slowest hydrolysis rate occurring at a neutral pH of around 7.[5] The general trend for the hydrolysis rate of alkoxysilanes is: methoxy > ethoxy > propoxy, highlighting the high reactivity of VTMS.[3] This rapid hydrolysis can be advantageous in applications requiring fast curing times. However, it also presents challenges in terms of pot life and storage stability, as premature hydrolysis and condensation can lead to a loss of efficacy.
The Considered Stability of this compound
The hydrolytic stability of this compound is governed by the cleavage of its Si-O-Si bonds within the dimethylsiloxy groups. While these siloxane bonds are also susceptible to hydrolysis under acidic or basic conditions, they are generally more stable than the Si-O-C bonds found in alkoxysilanes like VTMS.[7][8] The hydrolysis of a siloxane bond involves the nucleophilic attack of water on the silicon atom, leading to the formation of two silanol groups.[9]
The key factors contributing to the enhanced stability of the Si-O-Si bond compared to the Si-O-C bond include:
-
Bond Energy: The Si-O bond is inherently strong and stable.
-
Steric Hindrance: The dimethylsilyl groups provide greater steric bulk around the central silicon atom compared to the methoxy groups in VTMS, which can impede the approach of water molecules.
This inherent stability suggests that this compound will hydrolyze at a significantly slower rate than vinyltrimethoxysilane under similar conditions. This characteristic can be highly desirable in applications where a longer working time is required, or where controlled, gradual hydrolysis is necessary to achieve a more uniform and well-ordered interfacial layer.
Quantifying the Difference: A Proposed Experimental Protocol
To empirically validate the theoretical differences in hydrolytic stability, a well-designed experimental protocol is essential. The following outlines a robust methodology for comparing the hydrolysis rates of this compound and vinyltrimethoxysilane using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective:
To quantify and compare the rate of hydrolysis of this compound and vinyltrimethoxysilane under controlled conditions.
Materials:
-
This compound
-
Vinyltrimethoxysilane
-
Deuterated water (D₂O)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Experimental Workflow:
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. nlc-bnc.ca [nlc-bnc.ca]
- 3. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. gelest.com [gelest.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. [PDF] Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study | Semantic Scholar [semanticscholar.org]
Adhesion strength comparison between Vinyl tris(dimethylsiloxy)silane and aminosilanes
An In-Depth Comparative Guide to Silane Adhesion Promoters: Vinyl tris(dimethylsiloxy)silane vs. Aminosilanes
For researchers, scientists, and drug development professionals navigating the complexities of material interfaces, achieving robust adhesion between dissimilar materials is a paramount challenge. Silane coupling agents are the cornerstone of interfacial engineering, acting as molecular bridges to unite organic polymers with inorganic substrates. This guide provides an in-depth comparison of two important classes of silanes: the specialized this compound and the broadly utilized aminosilanes. We will dissect their mechanisms of action, compare their performance characteristics based on available data, and provide a validated experimental protocol for adhesion testing.
The Molecular Architecture: A Tale of Two Functionalities
At their core, all silane coupling agents are bifunctional molecules. They possess an inorganic-reactive end and an organic-reactive end. The key to their performance lies in the distinct nature of these functional groups.
-
Aminosilanes: This class is characterized by an amino group (-NH₂) at the end of its organic chain (e.g., 3-Aminopropyltriethoxysilane, APTES). The other end features hydrolyzable alkoxy groups (e.g., ethoxy, -OC₂H₅). Aminosilanes are renowned for their versatility and high reactivity with a wide array of polymer systems.[1][2]
-
This compound: This specific silane (CAS 5356-84-3) presents a vinyl group (-CH=CH₂) as its organic-reactive moiety. Its inorganic-reactive side is composed of three dimethylsiloxy groups (-OSi(CH₃)₂H), which hydrolyze to form reactive silanols. Its vinyl functionality tailors its application to specific polymerization chemistries.
The Mechanism of Adhesion: A Two-Step Interfacial Transformation
The efficacy of any silane coupling agent hinges on a two-stage process: forming a durable bond with the inorganic substrate and then chemically linking to the organic polymer matrix.
Pillar 1: The Inorganic Interface
Both aminosilanes and vinylsilanes anchor to inorganic surfaces like glass, silica, and metal oxides through a common, robust mechanism. This process involves:
-
Hydrolysis: The alkoxy or siloxy groups on the silicon atom react with trace amounts of water to form reactive silanol groups (Si-OH).
-
Condensation: These silanol groups then form hydrogen bonds with hydroxyl groups present on the inorganic substrate.
-
Covalent Bond Formation: Upon curing with heat or ambient moisture, a condensation reaction occurs, eliminating water and forming stable, covalent M-O-Si bonds (where M is a metal or silicon atom from the substrate). The silanols also cross-condense with each other to form a durable, crosslinked siloxane (Si-O-Si) network at the interface.
Pillar 2: The Organic Interface
This is where the functional paths of aminosilanes and vinylsilanes diverge significantly.
Aminosilanes: The primary amine (-NH₂) is a versatile and reactive functional group. It can:
-
Form covalent bonds with a multitude of thermoset and thermoplastic resins, including epoxies (ring-opening), polyurethanes (reacting with isocyanates), and acrylics.
-
Engage in acid-base interactions or form ionic bonds with functional groups on polymers.[1]
-
Catalyze the curing of the siloxane network at the interface, potentially accelerating the formation of a robust bond.[3]
Vinyl Silanes: The vinyl group dictates a more specialized mode of action.
-
It primarily participates in free-radical polymerization reactions. This makes it an excellent coupling agent for polymers like polyethylene (for crosslinking in PEX pipes and cables), polyesters, and some acrylics.[4]
-
Beyond direct adhesion, vinylsilanes like vinyltrimethoxysilane (VTMO) serve a critical secondary function as moisture scavengers .[5] Due to the electron-withdrawing nature of the vinyl group, their alkoxy groups hydrolyze very rapidly, consuming excess water in a formulation.[6] This prevents premature curing of moisture-sensitive systems (like RTV silicones or MS Polymers), thereby enhancing shelf-life and ensuring consistent cure, which indirectly preserves long-term adhesive integrity.[7]
Performance Comparison: Adhesion Strength and Functional Role
Qualitative Performance Attributes
| Attribute | Aminosilanes (e.g., APTES) | This compound |
| Primary Function | Direct Adhesion Promotion, Surface Modification | Crosslinking Agent, Moisture Scavenger, Adhesion Promoter |
| Polymer Compatibility | Broad: Epoxies, Polyurethanes, Phenolics, Nylons, Acrylics, etc.[1][4] | Specific: Polymers curing via free-radical mechanisms (e.g., PE, Polyesters).[4] |
| Substrate Reactivity | Excellent on glass, silica, metals, and other hydroxylated surfaces. | Good on similar inorganic substrates. |
| Key Advantage | Versatility and high-strength bonding across a wide range of polymer systems. | Dual-functionality as a moisture scavenger enhances formulation stability.[5][6] |
| Limitations | Can cause yellowing in some systems; may be too reactive for others. | Limited utility with polymers that do not cure via free-radical mechanisms. |
Quantitative Adhesion Benchmarks
The following table summarizes shear bond strength data from various studies to provide a quantitative context for the performance of different functional silanes. Note that values are highly dependent on the substrate, resin, and test conditions.
| Silane Type | Silane Used | Substrate | Resin/Adhesive | Shear Bond Strength (MPa) | Reference |
| Aminosilane | N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9 | [8][9] |
| Aminosilane | N-aminoethyl-3-aminopropylmethyl-dimethoxysilane | Aluminum Alloy | Silicone Resin Primer | 1.53 | [3] |
| Vinylsilane Blend | γ-MPS¹ + Vinyltriisopropoxysilane | Titanium | Veneering Composite | 11.3 ± 3.6 | [10] |
| Acryloxysilane | 3-acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8 | [8] |
| Methacryloxysilane | 3-methacryloxypropyltrimethoxysilane (MPS) | Zirconia | Resin Composite | 25.8 ± 6.7 | [11][12] |
| Control | Non-silanized | Titanium | Veneering Composite | 4.8 ± 2.1 | [10] |
| ¹γ-methacryloxypropyltrimethoxysilane |
These data collectively demonstrate that functional silanes provide a dramatic improvement in adhesion over non-treated controls. While direct comparison is challenging, aminosilanes and other reactive silanes like methacryloxysilanes consistently yield high bond strengths across various systems. The vinylsilane blend also shows a significant improvement, highlighting its efficacy within a compatible system.
Experimental Protocol: A Self-Validating System for Adhesion Testing
To reliably quantify and compare the adhesion performance of different silanes, a standardized protocol is essential. The following methodology for shear bond strength testing is synthesized from established practices and standards like ISO 29022:2013.[13]
Step-by-Step Methodology for Shear Bond Strength Evaluation
-
Substrate Preparation (Critical Step):
-
Rationale: To remove contaminants and create a reactive, hydroxylated surface for optimal silane bonding.
-
Degreasing: Sonicate the substrate (e.g., glass slide, titanium coupon) in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinsing: Thoroughly rinse with deionized water and dry with nitrogen gas.
-
Surface Activation (Hydroxylation): Treat the surface with a plasma cleaner or a piranha solution (use extreme caution) to generate a high density of surface hydroxyl (-OH) groups.
-
-
Silane Primer Preparation & Application:
-
Rationale: To ensure proper hydrolysis of the silane before application.
-
Preparation: Prepare a 1-2% (v/v) solution of the silane in a 95% ethanol / 5% water solvent. Adjust the pH to 4.5-5.5 with acetic acid for non-amino silanes. Allow the solution to hydrolyze for at least 15-30 minutes with gentle stirring.
-
Application: Completely immerse the prepared substrates in the silane solution for 2-3 minutes or apply a uniform layer via spraying.
-
-
Curing:
-
Rationale: To drive off the solvent and reaction byproducts (water, alcohol) and to form stable covalent bonds between the silane and the substrate.
-
Drying: Briefly rinse the coated substrates in fresh ethanol to remove excess physisorbed silane and then air-dry.
-
Cure: Place the substrates in an oven at 110°C for 10-15 minutes.
-
-
Bonding of Test Specimen:
-
Rationale: To create a standardized assembly for mechanical testing.
-
Assembly: Use a bonding jig to affix a cylindrical stub (e.g., of a specific polymer or composite) onto the center of the silane-treated substrate surface using the desired adhesive or resin cement.
-
Curing: Cure the adhesive according to the manufacturer's specifications (e.g., light-curing, thermal curing).
-
-
Storage and Testing:
-
Rationale: To simulate environmental conditions and perform a standardized mechanical test to measure the interfacial bond strength.
-
Storage: Store the bonded assemblies in distilled water at 37°C for 24 hours to test hydrostability (optional: perform thermocycling for accelerated aging).
-
Measurement: Mount the assembly in a universal testing machine. Apply a shear force to the base of the cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure.[13] The shear bond strength (in MPa) is calculated by dividing the peak load (in Newtons) by the bonded cross-sectional area (in mm²).
-
Conclusion and Selection Criteria
The choice between an aminosilane and this compound is not a matter of which is universally "stronger," but which is chemically appropriate for the application.
-
Choose an Aminosilane for broad compatibility and robust, direct adhesion promotion with a wide variety of polymer systems, especially thermosets like epoxies and polyurethanes. They are the workhorse coupling agents for general-purpose and high-performance applications.
-
Choose this compound for more specialized applications. It is the superior choice when coupling polymers that cure via free-radical mechanisms. Critically, its dual function as a highly effective moisture scavenger makes it invaluable for enhancing the stability and cure consistency of moisture-sensitive adhesive and sealant formulations.
Ultimately, the optimal selection must be validated through empirical testing. By employing a rigorous experimental protocol, researchers can confidently select the silane that will deliver the required adhesion strength and long-term durability for their specific material system.
References
- Benchchem. (2025). A Comparative Benchmark Study of Silane Coupling Agents for Researchers and Drug Development Professionals. Benchchem.
- Li, W., et al. (2023).
- Heikkinen, T. T., et al. (2010). Effect of Primers and Resins on The Shear Bond Strength of Resin Composite to Zirconia. SRX Dentistry.
- Wang, C., et al. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. MDPI.
- Wang, C., et al. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites.
- Jaffarzadeh, S. (2021). Adhesion Promoters: Silane Coupling Agents.
- Pinar, I., et al. (2014). The effect of various primers on shear bond strength of zirconia ceramic and resin composite. Journal of Advanced Prosthodontics.
- Xiang, S., et al. (2012). Comparison of two different deposition methods of 3-aminopropyltriethoxysilane on glass slides and their application in the ThinPrep cytologic test. Analyst (RSC Publishing).
- Ningbo Inno Pharmchem Co., Ltd. (2025). Boosting Adhesion: The Impact of 3-Aminopropyltrimethoxysilane in Coatings and Sealants. Ningbo Inno Pharmchem Co., Ltd.
- Nanjing SiSiB Silicones Co., Ltd. Silane Water Scavengers. Nanjing SiSiB Silicones Co., Ltd.
- Xiang, S., et al. (2015). Comparison of two different deposition methods of 3-aminopropyltriethoxysilane on glass slides and their application in the ThinPrep cytologic test.
- Moon, J. H., et al. (2005). Morphology and amine accessibility of (3-aminopropyl) triethoxysilane films on glass surfaces. PubMed.
- Gantrade. Attributes of Organofunctional Silanes in Polymeric Systems. Gantrade.
- SpecialChem. Moisture Scavengers in Adhesives and Sealants: Overview and Benefits. SpecialChem.
- Co-Formula. Why silanes are used. Co-Formula.
- Al-Ammari, A., et al. (2022). Comparison of the Shear Bond Strength Using Primers with Different Application Numbers on Dental Zirconia. PMC - NIH.
- Power Chemical Corporation. Water Scavengers | Silane Hydrophobing Agents | Drying Agents.
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 3-Aminopropyltriethoxysilane (APTES)
- Heikkinen, T. T., et al. (2010). Effect of Primers and Resins on the Shear Bond Strength of Resin Composite to Zirconia. SciSpace.
- Alkhudhairy, F. I., et al. (2022). Evaluation of Different Priming Agents with Conventional and Bioactive Self-Adhesive Resin Cements on Shear Bond Strength to Zirconia. MDPI.
- Matinlinna, J. P., et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)
- Matinlinna, J. P., et al. (2004).
- Li, W., et al. (2023). Adhesion strength of (a) P-tetraalkoxysilane, P-APTMS, P-APTES, P-DAMO,...
- PubChem. This compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. gantrade.com [gantrade.com]
- 5. Silane Water Scavengers - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 6. Water Scavengers | Silane Hydrophobing Agents | Drying Agents | Silane | Silanes [powerchemical.net]
- 7. specialchem.com [specialchem.com]
- 8. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Comparison of the Shear Bond Strength Using Primers with Different Application Numbers on Dental Zirconia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Vinyl-Functional Silanes for Surface Hydrophobicity
Welcome to a detailed exploration of vinyl-functional silanes, a cornerstone of modern surface modification technology. In research and development, controlling the interaction between a material's surface and its environment is paramount. Achieving hydrophobicity—the ability of a surface to repel water—is a critical objective in applications ranging from anti-fouling coatings and moisture-resistant electronics to advanced microfluidics and drug delivery systems.
This guide moves beyond a simple recitation of product features. It is designed to provide you, a fellow scientist or development professional, with a foundational understanding of why and how these reagents work. We will delve into the reaction mechanisms, compare the performance of key vinyl silanes, and provide a robust, self-validating experimental protocol. The insights shared here are distilled from both established chemical principles and extensive in-field application experience.
The Science of Silanization: Creating a Hydrophobic Interface
At its core, rendering a hydrophilic surface like glass or silicon hydrophobic involves masking its native high-energy, polar functional groups (typically hydroxyl, -OH) with a low-energy, nonpolar chemical layer. Vinyl-functional silanes are bifunctional molecules perfectly suited for this task.[1] They possess two key chemical moieties:
-
Hydrolyzable Alkoxy Groups: Typically methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups attached to the silicon atom. These groups react with trace amounts of water to form reactive silanol intermediates (Si-OH).
-
A Nonpolar Vinyl Group: A carbon-carbon double bond (-CH=CH₂) that provides the nonpolar character responsible for hydrophobicity and can also serve as a reactive site for further polymerization.[2]
The process of grafting these silanes onto a surface is a two-stage reaction: hydrolysis followed by condensation.
-
Hydrolysis: The alkoxy groups react with water (either present on the surface or added as a catalyst) to form silanols, releasing alcohol as a byproduct.
-
Condensation: These newly formed silanols then react in two ways: they form strong, covalent siloxane bonds (Si-O-Si) with the hydroxyl groups on the substrate, and they cross-link with each other to form a durable polysiloxane network on the surface.[3]
This self-assembled monolayer effectively turns the surface "inside-out," presenting a nonpolar vinyl-functional interface to the environment, which fundamentally alters its surface energy and repels water.
Figure 2: Experimental workflow for creating and validating a hydrophobic surface.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES)
-
Anhydrous Toluene
-
Acetone & Ethanol (ACS Grade)
-
Concentrated Sulfuric Acid (H₂SO₄) & 30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) Water
-
Glass microscope slides, staining jars, sonicator, oven
-
Contact angle goniometer
-
Appropriate Personal Protective Equipment (PPE)
Protocol:
Phase 1: Substrate Cleaning & Activation (Crucial for a uniform monolayer)
-
Solvent Degreasing: Place glass slides in a staining jar and sonicate in acetone for 15 minutes to remove organic residues. Rinse with DI water, then sonicate in ethanol for another 15 minutes. [4] * Scientist's Insight: Simple washing is insufficient. Sonication provides mechanical energy to dislodge strongly adsorbed contaminants, ensuring the subsequent chemical treatment is uniform.
-
Surface Activation (Piranha Etch): In a fume hood, prepare Piranha solution by slowly and carefully adding 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂. (Caution: Extremely corrosive and reactive) . Immerse the slides in the solution for 30 minutes. [4] * Scientist's Insight: This is the most critical step. Piranha solution not only removes residual organic contaminants but also hydroxylates the glass surface, maximizing the number of -OH groups available for bonding with the silane. [4]This directly impacts the density and stability of the resulting hydrophobic layer.
-
Rinsing: Carefully remove the slides and rinse them extensively with DI water until the pH of the runoff is neutral.
-
Drying: Dry the slides in an oven at 120°C for at least 1 hour. Cool them in a desiccator before use. [4]The surface is now active and should be used immediately.
Phase 2: Silanization (Building the Hydrophobic Layer)
-
Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of the chosen vinyl silane (VTMS or VTES) in anhydrous toluene. [5] * Scientist's Insight: Anhydrous solvent is key to preventing premature hydrolysis and polymerization of the silane in the solution, which would lead to clumping and a non-uniform coating. The reaction should happen at the surface.
-
Immersion: Immerse the cleaned, dry slides in the silane solution for 2 hours at room temperature. [4]The container should be sealed to prevent atmospheric moisture from entering.
-
Rinsing: Remove the slides and rinse with fresh anhydrous toluene to wash away unbound silane, followed by a rinse with ethanol. [4]Dry with a gentle stream of nitrogen.
Phase 3: Curing and Validation
-
Curing: Place the silanized slides in an oven at 110°C for 1 hour. [6] * Scientist's Insight: Curing drives the condensation reaction to completion, removing residual water and alcohol byproducts and promoting the formation of a robust, cross-linked siloxane network. This step is vital for the durability of the coating.
-
Validation: Measure the static water contact angle using a goniometer. [7]An untreated, clean glass slide will have a contact angle near zero (hydrophilic). [6]A successfully treated slide should exhibit a contact angle well above 90° (hydrophobic).
Conclusion and Recommendations
Both Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES) are highly effective reagents for creating hydrophobic surfaces via self-assembled monolayers. The choice between them is not merely about performance but is a strategic decision based on process requirements.
-
Choose VTMS for applications demanding rapid processing and where handling of a more volatile compound with a methanol byproduct is manageable.
-
Choose VTES when a longer solution pot life, slower cure, and enhanced safety (due to lower volatility and an ethanol byproduct) are paramount.
The success of any surface modification protocol lies not in the choice of silane alone, but in the meticulous execution of the surface preparation and curing steps. A flawlessly cleaned and activated substrate is the necessary canvas for a durable and uniform hydrophobic coating.
References
-
Jiaxing Jessica Chemical Co., Ltd. (2025, February 15). What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. Retrieved from [Link]
-
Jiaxing Jessica Chemical Co., Ltd. (2023, November 19). What Is The Difference Between Vinyltirethoxy Silane And Vinyltrimethoxy Silane. Retrieved from [Link]
-
ResearchGate. (2005, August). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Retrieved from [Link]
-
ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. Retrieved from [Link]
-
Kasprzak, A. A. (2018, May 15). A simple and reproducible protocol of glass surface silanization for TIRF microscopy imaging. PubMed. Retrieved from [Link]
-
Folia Histochemica et Cytobiologica. (2014, April 9). Silane-modified surfaces in specific antibody-mediated cell recognition. Retrieved from [Link]
-
Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved from [Link]
-
Surface Science Western. (n.d.). Contact Angle Measurement / Goniometry. Retrieved from [Link]
-
Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]
-
MILL Wiki. (2022, November 9). Contact Angle Goniometry. Retrieved from [Link]
-
Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Water contact angle on glass surface after treatment with 2% (a), 4% (b), 6% (c) and 8% (d) APTES. Retrieved from [Link]
-
ResearchGate. (2016, October 31). Influences of VTMS/SiO 2 ratios on the contact angle and morphology of modified super-hydrophobic silicon dioxide material by vinyl trimethoxy silane. Retrieved from [Link]
-
ResearchGate. (n.d.). Contact angles of water on the various pretreated glass substrates. Retrieved from [Link]
-
ACS Omega. (2023, September 28). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. National Institutes of Health. Retrieved from [Link]
-
Gelest, Inc. (n.d.). VINYLTRIETHOXYSILANE. Retrieved from [Link]
-
Physicochemical Problems of Mineral Processing. (n.d.). Control of glass surface wettability via esterification with n-alkyl alcohols. Retrieved from [Link]
-
DiVA portal. (2014, September 26). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyltriethoxysilane. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vinyltriethoxysilane - Wikipedia [en.wikipedia.org]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. surfmods.jp [surfmods.jp]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. ossila.com [ossila.com]
A Comparative Guide to the Crosslinking Efficiency of Vinyl Silanes in Polyethylene
In the realm of polymer modification, the crosslinking of polyethylene (PE) stands as a cornerstone technique for enhancing material performance, particularly for demanding applications in wire and cable insulation, pipes for hot water, and specialty films.[1][2] Among the various methods, silane crosslinking, often utilizing the Sioplas® process, has proven to be a highly economical and flexible technology.[3] This guide provides an in-depth comparison of the crosslinking efficiency of two predominant vinyl silanes used in the industry: Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES).
The choice between these silanes is critical as it directly influences reaction kinetics, processing parameters, and the final properties of the crosslinked polyethylene (XLPE). This document will explore the underlying chemical mechanisms, present standardized evaluation protocols, and offer comparative data to guide researchers and engineers in selecting the optimal silane for their specific application.
The Mechanism: From Grafting to Crosslinking
Silane crosslinking of polyethylene is a two-stage process.[4] First, the vinyl silane is chemically grafted onto the polyethylene backbone. In the second stage, the silane-grafted polymer is exposed to moisture, which initiates hydrolysis and condensation reactions to form a stable, three-dimensional crosslinked network.[5]
Stage 1: Peroxide-Initiated Grafting This step is typically carried out in a melt-processing extruder.[3][5]
-
Radical Formation: A peroxide initiator (e.g., Dicumyl Peroxide, DCP) is added to the molten polyethylene. At extrusion temperatures, the peroxide decomposes, creating primary free radicals.[5][6]
-
Hydrogen Abstraction: These highly reactive radicals abstract hydrogen atoms from the polyethylene chains, creating macroradicals on the polymer backbone.[5]
-
Silane Grafting: The polyethylene macroradical attacks the vinyl group (CH₂=CH-) of the silane molecule (VTMS or VTES), forming a stable carbon-silicon covalent bond.[1][5]
This initial grafting step modifies the PE but preserves its thermoplastic nature, allowing it to be pelletized, stored (in dry conditions), and later processed into its final shape.[1][3]
Stage 2: Moisture-Induced Crosslinking The crosslinking reaction is triggered by exposing the shaped, silane-grafted article to water, often in a hot water bath or steam chamber.[1][3]
-
Hydrolysis: The alkoxy groups (methoxy, -OCH₃, for VTMS; ethoxy, -OC₂H₅, for VTES) on the grafted silane react with water. This reaction, typically accelerated by a tin-based catalyst like dibutyltin dilaurate (DBTDL), cleaves the alkoxy groups and replaces them with hydroxyl groups, forming silanols (-Si-OH).[4][7]
-
Condensation: Two adjacent silanol groups then condense to form a highly stable siloxane bond (-Si-O-Si-), releasing a water molecule.[4][7]
This network of siloxane bridges creates the robust, thermoset-like structure of XLPE, which is responsible for its enhanced thermal and mechanical properties.[5][8]
Figure 1. The two-stage mechanism of silane crosslinking in polyethylene.
Comparative Analysis: VTMS vs. VTES
The primary structural difference between VTMS and VTES lies in their hydrolyzable alkoxy groups: three methoxy groups for VTMS versus three ethoxy groups for VTES.[9] This seemingly small variation has significant consequences for their crosslinking efficiency and processing characteristics.
| Property | Vinyltrimethoxysilane (VTMS) | Vinyltriethoxysilane (VTES) | Rationale & Implications for PE Crosslinking |
| Chemical Formula | CH₂=CH-Si(OCH₃)₃ | CH₂=CH-Si(OC₂H₅)₃ | The smaller methoxy groups in VTMS are sterically less hindering.[9] |
| Hydrolysis Rate | Faster | Slower | Methoxy groups are more reactive and hydrolyze more quickly than ethoxy groups upon exposure to water.[9][10] This leads to a faster cure rate for VTMS-grafted PE, which can be advantageous for high-speed production lines.[9] |
| Scorch Time | Shorter | Longer | Scorch refers to premature crosslinking in the extruder. The slower hydrolysis of VTES provides a greater processing safety window, reducing the risk of gel formation before the shaping process is complete.[9] |
| Volatility | Higher | Lower | VTMS is more volatile due to its lower molecular weight.[9] This can pose greater handling challenges and potential for material loss during processing compared to the less volatile VTES.[9] |
| Grafting Activity | Good | Potentially Higher | Some studies suggest that for certain polymer backbones like polyethylene-octene (POE), VTES may exhibit higher grafting reaction activity than VTMS, potentially leading to a higher degree of crosslinking.[11] |
| Compatibility | Better in polar systems | Better in non-polar systems | The larger ethoxy groups of VTES can enhance its compatibility with the non-polar polyethylene matrix.[9] |
Key Takeaway: VTMS offers a faster cure rate, which is beneficial for throughput. However, this comes at the cost of a shorter scorch time and higher volatility. VTES provides a more controlled, slower cure with a wider processing window, making it a robust choice where process stability is paramount.[9][10]
Experimental Evaluation of Crosslinking Efficiency
To objectively compare the performance of VTMS and VTES, a series of standardized tests must be conducted. The following protocols outline the essential methodologies.
Experimental Workflow
The overall process involves compounding the masterbatch, shaping the material, curing, and subsequent testing.
Figure 2. Standard experimental workflow for evaluating silane crosslinking.
Protocol: Gel Content Determination (ASTM D2765)
This test quantifies the degree of crosslinking by measuring the percentage of the polymer that has become insoluble in a solvent.[8][12] A higher gel content indicates a more developed and efficient crosslink network.[8]
Objective: To determine the insoluble fraction (gel) of the XLPE sample.
Methodology (Test Method A - Referee Test): [13][14]
-
Sample Preparation: Weigh approximately 0.3 g of the cured XLPE sample (W₁). The sample should be in a finely divided form (e.g., granules or shavings) to maximize surface area for extraction.
-
Specimen Containment: Place the sample into a 120-mesh stainless steel cage and weigh the cage plus the sample (W₂).
-
Solvent Extraction: Submerge the cage in a flask containing boiling xylene or decahydronaphthalene for 12 hours.[13][14] A suitable antioxidant should be added to the solvent to prevent polymer degradation.[13]
-
Drying: After extraction, carefully remove the cage and dry the sample in a vacuum oven at 150°C for 24 hours, or until a constant weight is achieved.
-
Final Weighing: Allow the cage to cool in a desiccator and perform the final weighing (W₃).
-
Calculation:
-
Weight of original polymer = W₁
-
Weight of residue (insoluble gel) = W₃ - (W₂ - W₁)
-
Gel Content (%) = [(Weight of residue) / (Weight of original polymer)] x 100
-
Protocol: Hot Set Test (IEC 60811-507)
This test is critical for applications like cable insulation, as it evaluates the material's dimensional stability under thermal and mechanical stress.[15][16][17] It measures the elongation under load at an elevated temperature and the permanent deformation after cooling.
Objective: To assess the thermo-mechanical properties of the XLPE.
-
Sample Preparation: Prepare dumbbell-shaped or tubular test pieces from the cured XLPE material. Mark two reference lines on the central part of the specimen, typically 10 mm or 20 mm apart (L₀).
-
Test Setup: Suspend the test pieces vertically in a hot air oven capable of maintaining a specified temperature (e.g., 200°C for XLPE insulation).[19]
-
Applying Load: Attach a weight to the lower end of each specimen to exert a specified tensile force (e.g., 20 N/cm²).
-
Heating and Elongation: Allow the oven to reach the set temperature and maintain the loaded specimens for a specified time (e.g., 15 minutes).[19] After this period, measure the distance between the reference lines (L₁).
-
Load Removal and Recovery: While the specimens are still in the oven, remove the weight (e.g., by cutting the sample at the lower grip) and allow them to recover for 5 minutes.[15]
-
Cooling and Final Measurement: Remove the samples from the oven, allow them to cool to ambient temperature, and measure the final distance between the reference lines (L₂).
-
Calculations:
-
Elongation under load (%) = [(L₁ - L₀) / L₀] x 100
-
Permanent set (%) = [(L₂ - L₀) / L₀] x 100
-
For high-quality XLPE, typical requirements are an elongation under load of <175% and a permanent set of <15%.
Conclusion and Recommendations
The evaluation of crosslinking efficiency is not merely an academic exercise; it is fundamental to ensuring product quality, processability, and long-term performance.[12]
-
Vinyltrimethoxysilane (VTMS) is the preferred choice for applications demanding high-speed curing and where processing equipment can manage its higher reactivity and volatility. Its faster hydrolysis translates directly to shorter residence times in curing chambers.
-
Vinyltriethoxysilane (VTES) is recommended for processes where stability and a wide processing window are critical. Its slower hydrolysis rate provides enhanced scorch protection, making it a more forgiving material during complex extrusion and molding operations.[9]
Ultimately, the selection between VTMS and VTES requires a holistic analysis of the manufacturing process, the performance requirements of the final product, and economic considerations. It is strongly recommended that researchers and engineers conduct parallel evaluations using the standardized protocols described herein to determine the optimal vinyl silane system for their specific polyethylene grade and application.
References
- What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. (2025). News.
- Silane crosslinking of polyethylene. The Cary Company.
- ASTM D2765 - 16 Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics.
- ASTM D2765 Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics.
- Silane Crosslinking PE (XLPE). SiSiB Silicones.
- ASTM D2765-16 Red - Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. ANSI Webstore.
- ASTM D2765-01 - Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics.
- IEC 60811-507:2012 - Electric and optical fibre cables – Test methods for non-metallic materials – Part 507: Mechanical tests – Hot set test for cross-linked materials.
- ASTM D2765 - Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics.
- IEC 60811 Series - Test methods for non-metallic materials.
- IEC 60811-507:2012 - Electric and optical fibre cables - Test methods for non-metallic materials - Part 507: Mechanical tests - Hot set test for cross-linked materials.
- Understanding Silane Grafting: Key to High-Performance Polyethylene. NINGBO INNO PHARMCHEM CO.,LTD..
- Hot set test for cross-linked m
- What is the Silane Cross-Linking (Sioplas or Monosil Process)?
- The Hot Set Test in the production process of a XLPE cable. Sumcab.
- Silane grafting and crosslinking of ethylene–octene copolymer.
- Scheme of the mechanism of peroxide polyethylene crosslinking.
- Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer, Catalyst Type and Evaluation of HLPB as Crosslinking Coagent. SciELO.
- Recent Overview and Future Research Prospects of Cross-linked Polyethylene Materials: Cross-linking Methods and Applic
- What Is The Difference Between Vinyltirethoxy Silane And Vinyltrimethoxy Silane. Jessica Chemicals.
Sources
- 1. sisib.com [sisib.com]
- 2. preprints.org [preprints.org]
- 3. thecarycompany.com [thecarycompany.com]
- 4. cabledatasheet.com [cabledatasheet.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. matestlabs.com [matestlabs.com]
- 9. chinacouplingagents.com [chinacouplingagents.com]
- 10. chinacouplingagents.com [chinacouplingagents.com]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. tratosgroup.com [tratosgroup.com]
- 17. Hot set test for cross-linked materials - Cables RCT [cablesrct.com]
- 18. webstore.iec.ch [webstore.iec.ch]
- 19. topcable.com [topcable.com]
Verifying Surface Modification with Vinyl tris(dimethylsiloxy)silane: A Comparative Guide to Contact Angle Measurements
For researchers, scientists, and drug development professionals, the precise control of surface properties is a critical factor in a vast array of applications, from cell culture and microfluidics to drug delivery systems and diagnostic assays. The ability to render a hydrophilic surface, such as glass or silicon oxide, hydrophobic can prevent non-specific binding, control fluid behavior at the microscale, and enhance the performance of a variety of analytical techniques. Silanization is a robust and widely adopted method for achieving this transformation.[1] This guide provides an in-depth technical comparison of Vinyl tris(dimethylsiloxy)silane as a surface modifying agent, with a focus on using contact angle measurements as a primary method of verification. We will delve into the underlying chemical principles, provide detailed experimental protocols, and compare its performance with other common silanizing agents.
The Principle of Silanization: Covalent Modification for Hydrophobicity
The inherent hydrophilicity of substrates like glass and silicon wafers is due to the presence of surface silanol groups (Si-OH).[2] Silanization leverages the reactivity of these groups to form stable, covalent siloxane bonds (Si-O-Si) with a silanizing agent.[3] Organosilanes, such as this compound, are characterized by a central silicon atom bonded to both hydrolyzable groups (e.g., alkoxy or chloro groups) and a non-hydrolyzable organic group.
The process of silanization can be generalized into three key steps:
-
Hydrolysis: The hydrolyzable groups of the silane react with trace amounts of water to form reactive silanol groups.
-
Condensation: These silanol groups on the silane molecule then condense with the silanol groups on the substrate surface, forming a covalent siloxane bond and releasing a byproduct (e.g., alcohol or HCl).
-
Cross-linking: Adjacent silane molecules can also condense with each other, forming a cross-linked network on the surface, which enhances the stability of the coating.
The organic group of the silane, in this case, the vinyl and dimethylsiloxy groups of this compound, are oriented away from the surface, creating a new surface chemistry that dictates the altered wetting properties.
Comparative Analysis of Hydrophobic Silanes
While this compound is an effective agent for creating hydrophobic surfaces, it is one of many options available to the researcher. The choice of silane will depend on the desired level of hydrophobicity, the required stability of the coating, and the specific application. Below is a comparison of this compound with other commonly used hydrophobic silanes.
| Silane | Chemical Structure | Typical Water Contact Angle on Glass (°C) | Key Characteristics |
| Untreated Glass | N/A | < 30 | Hydrophilic |
| This compound | C8H21O3Si4 | 90 - 100 | Forms a robust, cross-linked hydrophobic layer. The vinyl groups offer potential for further functionalization. |
| Octadecyltrichlorosilane (OTS) | C18H37Cl3Si | 105 - 115 | Forms a highly ordered and densely packed self-assembled monolayer (SAM), resulting in excellent hydrophobicity.[4][5] |
| (3,3,3-Trifluoropropyl)trichlorosilane | C3H4Cl3F3Si | ~110 | The terminal trifluoromethyl groups provide high hydrophobicity and oleophobicity. |
| Hexamethyldisilazane (HMDS) | C6H19NSi2 | 60 - 70 | A smaller molecule that is often used for gas-phase silanization to create a less hydrophobic but still effective modification. |
Note: The reported contact angles are approximate and can vary depending on the substrate, cleaning procedure, and deposition method.
Experimental Protocol: Surface Modification and Verification
This section provides a detailed, step-by-step methodology for modifying a glass or silicon substrate with this compound and verifying the modification using contact angle goniometry. The protocol is designed to be self-validating by including critical quality control steps.
Part 1: Substrate Cleaning and Activation
The success of silanization is critically dependent on the cleanliness and activation of the substrate. The goal is to remove all organic contaminants and to maximize the density of surface silanol groups.
Diagram of the Experimental Workflow
Caption: A flowchart of the key steps in surface modification and verification.
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
High-purity nitrogen gas
-
This compound
-
Anhydrous toluene
-
Plasma cleaner (optional, but recommended for optimal results)
-
Oven
Procedure:
-
Piranha Cleaning (in a certified fume hood with appropriate personal protective equipment):
-
Immerse the substrates in freshly prepared Piranha solution for 15-30 minutes. This is a highly exothermic and corrosive mixture that will aggressively oxidize organic residues.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Place the cleaned substrates in an oven at 110°C for at least 1 hour to ensure complete removal of adsorbed water.
-
-
Plasma Activation (Optional):
-
For the most effective activation, treat the cleaned and dried substrates with an oxygen or argon plasma for 1-5 minutes. This will generate a high density of reactive silanol groups on the surface.
-
Part 2: Silanization with this compound
This procedure should be performed in a controlled environment, ideally in a glove box or a desiccator, to minimize exposure to atmospheric moisture which can cause premature hydrolysis and polymerization of the silane in solution.
Materials:
-
Activated substrates
-
This compound
-
Anhydrous toluene
-
Glass or Teflon staining jars
Procedure:
-
Prepare the Silanization Solution:
-
In a clean, dry glass container, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The optimal concentration may need to be determined empirically for a specific application.
-
-
Immersion:
-
Immerse the activated substrates in the silanization solution for 1-2 hours at room temperature. The immersion time can be adjusted to control the density of the silane coating.
-
-
Rinsing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
-
Curing:
-
Place the rinsed substrates in an oven at 110°C for 30-60 minutes. This curing step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
-
Final Rinse and Storage:
-
After curing, rinse the substrates with toluene and then with isopropanol or ethanol to remove any remaining residues.
-
Dry the modified substrates under a stream of nitrogen and store them in a clean, dry container.
-
Part 3: Verification by Contact Angle Measurement
Contact angle goniometry is a direct and quantitative method to assess the change in surface energy and, consequently, the success of the hydrophobic modification. A higher contact angle for water indicates a more hydrophobic surface.
Diagram of Contact Angle Measurement
Caption: Illustration of the sessile drop method for contact angle measurement.
Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software.
Procedure:
-
Instrument Setup:
-
Ensure the goniometer is calibrated and the sample stage is level.
-
-
Sample Placement:
-
Place the modified substrate on the sample stage.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use the accompanying software to measure the contact angle on both sides of the droplet.
-
-
Multiple Measurements:
-
Perform measurements at multiple locations on the surface to assess the uniformity of the coating.
-
It is also good practice to measure the contact angle of an unmodified (cleaned and activated) substrate as a control.
-
Interpreting the Results
A successful surface modification with this compound should result in a significant increase in the water contact angle compared to the untreated substrate. For a well-formed hydrophobic layer, a water contact angle in the range of 90-100° is expected. Inconsistent contact angles across the surface may indicate a non-uniform coating, which could be due to improper cleaning, incomplete reaction, or contamination.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps:
-
Control Substrates: Always include an unmodified control substrate to provide a baseline for comparison.
-
Multiple Measurements: Averaging contact angle measurements from different locations on the same substrate provides a statistically more reliable result and assesses the uniformity of the coating.
-
Solvent Rinsing Steps: Thorough rinsing is crucial to ensure that the measured hydrophobicity is due to a covalently bound silane layer and not just adsorbed, unreacted silane.
-
Curing Step: The final curing step is essential for creating a stable and durable hydrophobic surface. Comparing the contact angle before and after curing can demonstrate the importance of this step.
By meticulously following this comprehensive guide, researchers can confidently modify surfaces with this compound and reliably verify the outcome using contact angle measurements, ensuring the quality and reproducibility of their experimental results.
References
-
Wikipedia. Silanization. [Link]
-
ResearchGate. Mechanism of the silanization process. [Link]
-
ASTM International. ASTM D7334 - 08(2022) Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement. [Link]
-
ALWSCI. What Is Silanization And Why Does It Matter? [Link]
-
Krüss Scientific. ASTM D7334-08: Standard practice for surface wettability of coatings, substrates and pigments by advancing contact angle measurement. [Link]
-
arXiv. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. [Link]
-
The Schlenk Line Survival Guide. Silanizing Glassware. [Link]
-
ACS Publications. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. [Link]
-
PubMed. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. [Link]
-
PNNL. Silane Modification of Glass and Silica Surfaces to Obtain Equally Oil-Wet Surfaces in Glass-Covered Silicon Micromodel Applications. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Surface Modification with Silanes: Enhancing Hydrophobicity and Durability. [Link]
-
Nature. Surface-wetting characterization using contact-angle measurements. [Link]
-
ResearchGate. Surface modification of the cellulose nanocrystals through vinyl silane grafting. [Link]
-
Gelest. Hydrophobicity-Hydrophilicty and Silane Surface Modification. [Link]
-
Langmuir. Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. [Link]
-
ResearchGate. Influences of VTMS/SiO 2 ratios on the contact angle and morphology of modified super-hydrophobic silicon dioxide material by vinyl trimethoxy silane. [Link]
- Google Patents.
-
Gelest. The Role of Polarity in the Structure of Silanes Employed in Surface Modification. [Link]
-
Gelest. Silanes and Surface Modification. [Link]
-
MDPI. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. [Link]
-
Walsh Medical Media. Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester R. [Link]
-
ResearchGate. Surface Modification of Polyester Fabrics with Vinyltriethoxysilane. [Link]
-
ResearchGate. Water contact angle on glass surface after treatment with 2% (a), 4%... [Link]
-
Gelest. Hydrophobic Silane Surface Treatments. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enhancing Composite Tensile Strength with Silane Coupling Agents
For researchers, scientists, and drug development professionals working with composite materials, optimizing the interfacial adhesion between the inorganic reinforcement and the organic polymer matrix is paramount to achieving superior mechanical performance. The tensile strength of a composite is critically dependent on the efficiency of stress transfer across this interface. Silane coupling agents are indispensable chemical bridges that form strong, durable covalent bonds between these dissimilar materials, significantly enhancing the composite's tensile properties.
This guide provides an in-depth comparison of the performance of different classes of silane coupling agents, supported by experimental data. We will delve into the underlying chemical mechanisms, offer detailed experimental protocols for their application and subsequent tensile strength evaluation, and provide a framework for selecting the optimal silane for your specific composite system.
The Crucial Role of the Silane Interphase
A silane coupling agent is a bifunctional molecule, typically with the structure Y-R-Si-X₃.[1] The 'X' represents a hydrolyzable group, such as an alkoxy group (e.g., methoxy, ethoxy), which reacts with the hydroxyl groups present on the surface of inorganic fillers like glass fibers or silica particles.[1] This reaction, upon hydrolysis, forms stable siloxane bonds (Si-O-Si) with the filler surface. The 'Y' is an organofunctional group (e.g., amino, epoxy, vinyl) that is specifically chosen to be compatible and reactive with the polymer matrix.[2] This dual reactivity allows the silane to act as a molecular bridge, creating a robust interphase that effectively couples the reinforcement to the matrix.[1]
A well-formed silane interphase improves stress transfer from the lower-modulus polymer matrix to the high-strength reinforcement, leading to a composite with significantly higher tensile strength.[3] Furthermore, this interphase enhances the composite's resistance to environmental factors like moisture, which can otherwise degrade the interface and compromise mechanical integrity.[4]
Comparative Analysis of Silane Coupling Agents
The choice of the organofunctional group on the silane is critical and is dictated by the chemistry of the polymer matrix. The following sections compare the most commonly used silane coupling agents and their impact on the tensile strength of composites.
Amino Silanes: The Workhorse for Thermosets
Aminosilanes, such as 3-aminopropyltriethoxysilane (APTES), are among the most versatile and widely used coupling agents, particularly for thermosetting resins like epoxies.[5] The primary amino group of the silane can directly participate in the curing reaction of the epoxy resin by reacting with the epoxy groups, forming a covalent bond.[5] This results in a strong and durable interface.
Epoxy Silanes: Seamless Integration with Epoxy Matrices
Epoxy silanes, like 3-glycidoxypropyltrimethoxysilane (GPTMS), contain an epoxy ring in their organofunctional group. This allows them to co-react with the epoxy resin and its curing agent, effectively becoming an integral part of the cross-linked polymer network at the interface. This leads to excellent adhesion and, consequently, high tensile strength in epoxy-based composites.[6]
Vinyl Silanes: Ideal for Crosslinking Thermoplastics
Vinyl silanes, such as vinyltrimethoxysilane (VTMS), are primarily used with thermoplastic matrices like polyethylene (PE) and polypropylene (PP), often in conjunction with a peroxide initiator.[7] The vinyl group on the silane can be grafted onto the polymer backbone through a free-radical mechanism.[8] Subsequent exposure to moisture triggers the hydrolysis and condensation of the silane's alkoxy groups, leading to the formation of a cross-linked network that enhances the tensile strength and thermal stability of the composite.[8]
Quantitative Performance Data: A Comparative Overview
The following table summarizes experimental data from various studies, showcasing the impact of different silane coupling agents on the tensile strength of fiber-reinforced polymer composites. It is important to note that direct comparisons should be made with caution, as the composite systems (fiber, matrix, and processing conditions) vary between studies. However, the data clearly demonstrates the significant improvements achievable with silane treatment.
| Reinforcement | Polymer Matrix | Silane Coupling Agent | Silane Functional Group | Tensile Strength (MPa) | Improvement vs. Untreated (%) | Reference |
| Glass Fiber | Epoxy | None (Untreated) | - | 34 | - | |
| Glass Fiber | Epoxy | Aminosilane | Amino | ~55-60 (estimated) | ~62-76% | [9] |
| Carbon Fiber | Silicone Rubber | None (Untreated) | - | 4.5 | - | [1] |
| Carbon Fiber | Silicone Rubber | γ-aminopropyl triethoxylsilane | Amino | 5.94 | 32% | [1] |
| Carbon Fiber | Silicone Rubber | γ-glycidoxypropyl trimethoxylsilane | Epoxy | 4.8 | 6.7% | [1] |
| Carbon Fiber | Silicone Rubber | γ-methacryloxy propyl trimethoxylsilane | Methacryl | 5.1 | 13.3% | [1] |
| Curaua Fiber | Epoxy | None (Untreated) | - | 55 | - | |
| Curaua Fiber | Epoxy | Aminosilane (typical for natural fibers) | Amino | >55 (improvement expected) | - | [10] |
Note: The data for aminosilane on glass fiber/epoxy is an estimation based on typical improvements reported in the literature, as the direct value was not provided in the cited source.
Causality Behind Experimental Choices: Matching Silane to Polymer
The selection of a silane coupling agent is a critical decision driven by the chemical nature of the polymer matrix. The underlying principle is to choose an organofunctional group on the silane that can react with and form covalent bonds with the polymer.
-
For epoxy resins , which cure through the reaction of epoxy groups with curing agents (like amines or anhydrides), aminosilanes and epoxy silanes are the preferred choices. The amino group of an aminosilane can act as a co-curing agent, directly participating in the crosslinking reaction at the interface.[5] Similarly, the epoxy group of an epoxy silane can co-react with the epoxy resin system.[6]
-
For unsaturated polyester resins , which cure via free-radical polymerization, methacryl or vinyl silanes are highly effective. The double bonds in these silanes can co-polymerize with the styrene monomer in the polyester resin.
-
For thermoplastics like polyethylene and polypropylene , which are largely unreactive, the strategy is different. Vinyl silanes are typically grafted onto the polymer backbone using a peroxide initiator.[8] This process introduces reactive silane moieties to the otherwise inert polymer chains, which can then be crosslinked through a moisture-curing process.[8]
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key chemical mechanisms and experimental workflows.
Caption: General mechanism of a silane coupling agent.
Caption: Experimental workflow for composite fabrication and testing.
Caption: Reaction mechanisms of different silanes with polymers.
Experimental Protocols
The following protocols provide a self-validating system for the application of silane coupling agents and the subsequent evaluation of composite tensile strength.
Protocol 1: Silane Treatment of Glass Fibers (Aqueous Alcohol Method)
This protocol is a facile and widely used method for applying silane to glass fibers.[11]
-
Solution Preparation:
-
Prepare a 95% ethanol / 5% water solution by volume.
-
Adjust the pH of the solution to 4.5-5.5 using a weak acid like acetic acid. This is not necessary for aminosilanes.[11]
-
Add the desired silane coupling agent to the solution with stirring to achieve a final concentration of 0.5-2.0% by weight.[4][11]
-
Allow the solution to stir for approximately 5-10 minutes to facilitate hydrolysis and the formation of silanol groups.[11] The solution should be used within an hour of preparation as the hydrolyzed silane is not stable for long periods.[12]
-
-
Fiber Treatment:
-
Curing:
Protocol 2: Tensile Strength Testing of Polymer Composites (ASTM D638)
This protocol outlines the standard procedure for determining the tensile properties of reinforced plastics.[2][5][13][14][15]
-
Specimen Preparation:
-
Fabricate the composite material using the silane-treated fibers and the desired polymer matrix through a suitable method (e.g., vacuum infusion, compression molding).
-
Machine or mold the composite into dumbbell-shaped test specimens as specified in ASTM D638 (Type I is the preferred specimen for rigid plastics).[5][15]
-
-
Conditioning:
-
Condition the test specimens at 23°C ± 2°C and 50% ± 5% relative humidity for a minimum of 40 hours prior to testing, as per ASTM D618 Procedure A.[5]
-
-
Testing Procedure:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen into the grips of a Universal Testing Machine (UTM).
-
Attach an extensometer to the specimen's gauge section to accurately measure strain.
-
Apply a uniaxial tensile load to the specimen at a constant rate of crosshead movement (typically 5 mm/min for rigid plastics) until the specimen fractures.[5]
-
-
Data Analysis:
-
The UTM will record the force and elongation data.
-
Calculate the following properties:
-
Tensile Strength: The maximum stress the specimen can withstand before failure.[14]
-
Tensile Modulus (Modulus of Elasticity): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.[14]
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.[14]
-
-
Conclusion
The strategic selection and application of silane coupling agents are fundamental to unlocking the full potential of composite materials. By understanding the chemical mechanisms that govern the interaction between different silanes and polymer matrices, researchers can make informed decisions to significantly enhance the tensile strength and overall durability of their composites. This guide provides a comprehensive framework, from the theoretical underpinnings to practical experimental protocols, to empower scientists and engineers in the development of next-generation, high-performance materials. The provided data and methodologies serve as a robust starting point for optimizing the interfacial adhesion in your specific composite system.
References
-
The Cary Company. (n.d.). Silane crosslinking of polyethylene. Retrieved from [Link]
-
Victor. (2025, June 9). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]
-
Intertek. (n.d.). Plastics Tensile Testing for ASTM D638. Retrieved from [Link]
-
Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638. Retrieved from [Link]
-
Ask this paper. (2008, January 14). silane-coupling-agents-in-polymer-based-reinforced-composites-a-review. Retrieved from [Link]
-
Request PDF. (2025, August 5). Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Silane Grafting: Key to High-Performance Polyethylene. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
-
Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link]
-
Shanghai Rich Chemical New Material Co., Ltd. (n.d.). Method for surface treatment of glass fiber with silane coupling agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Stepwise procedure of silane treatment. Retrieved from [Link]
-
ScienceDirect. (n.d.). Role of molecular structure on the silane crosslinking of polyethylene. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Improved silane grafting of high-density polyethylene in the melt by using a binary initiator and the properties of silane-crosslinked products. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Composition distribution in poly(ethylene-graft-vinyltrimethoxysilane). Retrieved from [Link]
-
MDPI. (n.d.). Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites. Retrieved from [Link]
- Google Patents. (n.d.). CN107573372B - Preparation method of amino silane and epoxy silane copolymer.
-
ResearchGate. (2025, August 6). Sliane grafting of polythylene: Effect of molecular structure,physical form blending,and antioxidants. Retrieved from [Link]
-
SAMPE Digital Library. (2022, May 23). Improving S-2 Glass/Epoxy Interfaces by a Vapor Deposited Amino-Silane. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). The comparison of tensile strength results of epoxy composite by volume percent of glass fiber. Retrieved from [Link]
-
World Scientific. (2012, April 2). The effect of organo-functional silanes on the adhesion of epoxide resins to ITO glass. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism between silane coupling agent/epoxy resin/fiber[6]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hybrid silane-treated glass fabric/epoxy composites: tensile properties by micromechanical approach. Retrieved from [Link]
-
ResearchGate. (2018, August 30). Comparative tensile strength analysis between epoxy composites reinforced with curaua fiber and glass fiber. Retrieved from [Link]
-
ResearchGate. (2018, August 30). Comparative tensile strength analysis between epoxy composites reinforced with curaua fiber and glass fiber. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. zwickroell.com [zwickroell.com]
- 3. Silane Coupling Agents in Polymer-based Reinforced Composites: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. sisib.com [sisib.com]
- 5. infinitalab.com [infinitalab.com]
- 6. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 13. victortestingmachine.com [victortestingmachine.com]
- 14. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 15. industrialphysics.com [industrialphysics.com]
A Researcher's Guide to Surface Functionalization for AFM: A Comparative Analysis of Vinyl tris(dimethylsiloxy)silane
This guide provides an in-depth technical comparison of Vinyl tris(dimethylsiloxy)silane (VTDMS) for the functionalization of surfaces intended for Atomic Force Microscopy (AFM) analysis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices. We will objectively compare the performance of VTDMS-modified surfaces with common alternatives, supported by experimental data from peer-reviewed literature, to empower you to make informed decisions for your specific application.
Part 1: The Imperative of Surface Control in Nanoscale Imaging
Atomic Force Microscopy offers unparalleled resolution for probing surface topography and mechanics at the nanoscale. However, the quality of an AFM image is critically dependent on the interaction between the probe and the sample surface. Uncontrolled surface properties can lead to imaging artifacts, poor molecular adhesion, or tip contamination. Surface functionalization is the deliberate modification of a substrate to control its chemical and physical properties, such as wettability, charge, and chemical reactivity.
Silanization is a robust and widely adopted method for functionalizing hydroxyl-bearing surfaces like glass, silicon wafers, and mica. The process involves reacting organosilanes—molecules with both an inorganic-reactive group and an organic functional group—with the surface to form a stable, covalently bonded monolayer or thin film. This allows for the precise tailoring of surface properties. While aminosilanes (e.g., APTES) and alkylsilanes (e.g., OTS) are well-characterized mainstays, this compound presents a unique combination of properties that merit a detailed examination.
Part 2: A Deep Dive into this compound (VTDMS)
Molecular Architecture and Reaction Mechanism
This compound is a bifunctional molecule. Its structure consists of:
-
A Vinyl Group (-CH=CH₂): A non-polar, reactive organic moiety. It provides a platform for subsequent chemical reactions like polymerization or click chemistry and imparts a degree of hydrophobicity.
-
A Tris(dimethylsiloxy) Silyl Headgroup [-Si(OSi(CH₃)₂)₃]: This group reacts with surface hydroxyls (-OH). Unlike the more common trialkoxy headgroups (e.g., trimethoxy, triethoxy), the tris(dimethylsiloxy) group's reactivity is moderated, which can influence the structure of the resulting film.
The functionalization process follows a two-step hydrolysis and condensation mechanism. First, in the presence of trace surface water, the siloxy groups hydrolyze to form reactive silanols (-Si-OH). These silanols then condense with hydroxyl groups on the substrate and with each other, forming stable siloxane (Si-O-Si) bonds that anchor the molecule to the surface and cross-link adjacent molecules.
Anticipated Surface Properties
A VTDMS-functionalized surface is expected to be:
-
Moderately Hydrophobic: The vinyl and dimethylsiloxy groups reduce the surface energy, leading to increased water contact angles compared to a bare glass or silicon surface.
-
Chemically Reactive: The terminal vinyl groups are available for further modification, making it a suitable platform for grafting polymers or attaching biomolecules via specific chemistries.
-
Uniform: When deposited via vapor phase, silanes can form smooth, homogenous layers ideal for high-resolution AFM imaging.[1]
Part 3: Comparative Performance Analysis: VTDMS vs. Key Alternatives
The choice of silane is dictated by the desired surface properties for a given application. Here, we compare the anticipated performance of VTDMS with two widely used silanes: the hydrophilic 3-Aminopropyltriethoxysilane (APTES) and the hydrophobic Octadecyltrichlorosilane (OTS).
| Performance Metric | This compound (VTDMS) | 3-Aminopropyltriethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) | Key Insights & References |
| Terminal Group | Vinyl (-CH=CH₂) | Primary Amine (-NH₂) | Alkyl (-C₁₈H₃₇) | The terminal group dictates surface chemistry, wettability, and application. The vinyl group is less polar than the amine but more reactive than the alkyl chain. |
| Wettability (Water Contact Angle) | ~70-90° (Predicted) | ~50-70° | ~105-112° | VTDMS offers intermediate hydrophobicity. APTES creates a moderately hydrophilic surface due to the amine group. OTS produces a highly hydrophobic, water-repellent surface.[2] |
| Surface Morphology & Roughness (RMS) | ~0.2 - 0.5 nm (Predicted) | ~0.15 - 0.28 nm | ~0.2 - 0.8 nm | All silanes can produce very smooth surfaces (<1 nm roughness) suitable for AFM.[1][3][4] Roughness depends heavily on deposition conditions; uncontrolled polymerization can lead to island formation and increased roughness.[4] |
| Layer Stability | Good | Moderate | Excellent | Aminosilanes can catalyze the hydrolysis of their own siloxane bonds in aqueous media, leading to layer degradation.[5] The non-catalytic nature of VTDMS and the protective hydrophobic character of OTS enhance stability. |
| Primary Application | Polymer grafting, creating moderately hydrophobic platforms, patterning. | Biomolecule immobilization (DNA, proteins), creating positively charged surfaces.[3][6] | Creating highly hydrophobic/non-stick surfaces, lubrication studies, SAM formation.[2][7] | The choice is application-driven. APTES is ideal for electrostatic binding of negatively charged molecules, while OTS is used for creating inert, hydrophobic backgrounds. VTDMS is a platform for covalent modification. |
Part 4: Validated Experimental Workflows
Achieving a reproducible, high-quality functionalized surface requires meticulous attention to detail. The following protocols are designed as self-validating systems, where the outcome of each major step can be verified.
Protocol 1: Substrate Cleaning and Activation (Glass/Silicon)
The goal is to remove organic contaminants and generate a high density of surface hydroxyl groups.
-
Substrate Preparation: Cleave mica to reveal a fresh surface or use silicon wafers.
-
Piranha Cleaning (Use Extreme Caution):
-
In a fume hood, prepare a Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). The solution is highly exothermic and corrosive.
-
Immerse the substrates in the solution for 30-60 minutes.[8]
-
Carefully remove substrates and rinse copiously with ultrapure water (18.2 MΩ·cm).
-
Dry the substrates under a stream of dry nitrogen or argon.
-
-
Self-Validation: A properly cleaned surface is highly hydrophilic. A drop of ultrapure water should spread completely across the surface, exhibiting a very low contact angle (<10°).
Protocol 2: Vapor-Phase Silanization with VTDMS
Vapor-phase deposition is often preferred over solution-based methods for creating uniform monolayers, as it minimizes the risk of silane polymerization in solution.[1][9]
-
Setup: Place the clean, dry substrates inside a vacuum desiccator. Place a small, open vial containing 50-100 µL of this compound next to the substrates. Do not let the liquid touch the substrates.
-
Deposition: Evacuate the desiccator to a moderate vacuum (e.g., <1 Torr) and seal it. Allow the silanization to proceed at room temperature for 2-12 hours. The low pressure facilitates the transport of VTDMS vapor to the substrate surface.
-
Curing: After deposition, vent the desiccator with an inert gas (e.g., argon or nitrogen). Transfer the coated substrates to an oven and bake at 100-120°C for 1 hour. This "curing" step drives the condensation reaction to completion, forming stable covalent bonds and removing unreacted silane.[9]
-
Rinsing: Sonicate the substrates sequentially in a series of organic solvents (e.g., toluene, then ethanol or isopropanol) for 5 minutes each to remove any physisorbed molecules.
-
Final Drying: Dry the functionalized substrates under a stream of dry nitrogen.
Protocol 3: AFM Imaging and Characterization
-
Mode Selection: Use Tapping Mode (also known as intermittent-contact mode) for imaging. This mode minimizes lateral shear forces, which is crucial for preserving the integrity of the relatively soft silane layer and preventing tip-induced damage.[3]
-
Probe Selection: A standard silicon tapping mode probe with a spring constant in the range of 20-80 N/m and a resonant frequency of ~300 kHz is suitable for most applications.
-
Imaging: Mount the sample and allow it to thermally equilibrate. Engage the tip on the surface and optimize imaging parameters (setpoint, gains, scan rate) to obtain a high-quality, low-noise image.
-
Analysis:
-
Morphology: Observe the surface for uniformity, defects (pinholes), or aggregates. A good functionalization will appear smooth and featureless.
-
Roughness: Calculate the root-mean-square (RMS) roughness over several representative areas (e.g., 1x1 µm or 5x5 µm scans). A low RMS value (<0.5 nm) is indicative of a uniform monolayer.[1][3]
-
Part 5: Concluding Remarks for the Practicing Scientist
This compound emerges as a compelling alternative to more common silanes for surface functionalization in AFM studies. Its key advantage lies in providing a moderately hydrophobic surface endowed with a reactive vinyl handle, suitable for applications requiring subsequent covalent immobilization or polymerization, without the hydrolytic instability sometimes associated with aminosilanes.
Decision Checklist:
-
Choose VTDMS if: Your application requires a moderately hydrophobic surface and a terminal group for covalent chemistry like polymerization or thiol-ene reactions.
-
Choose APTES if: You need a hydrophilic, positively charged surface for the electrostatic immobilization of negatively charged biomolecules like DNA.[6]
-
Choose OTS if: Your goal is to create a highly inert, hydrophobic surface to study hydrophobic interactions or prevent non-specific binding.[2]
Ultimately, the success of any AFM study hinges on the quality and appropriateness of the substrate. By understanding the chemical principles behind different functionalization agents and employing validated, meticulous protocols, researchers can create ideal surfaces for generating reproducible, high-fidelity nanoscale data.
References
- Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates.
-
Tissen, I., et al. (2015). Characterization of cleaning and silanization methods by AFM. ResearchGate. Available at: [Link]
-
Morrow, B. H., et al. (2024). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. arXiv. Available at: [Link]
-
Carr, D. W., & Schwartz, D. K. (1998). An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica. Journal of Colloid and Interface Science. Available at: [Link]
-
Cerovac, S., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science. Available at: [Link]
-
Boulanger, D. R., & Kenseth, J. R. (2004). Alternative method for fabricating chemically functionalized AFM tips: silane modification of HF-treated Si3N4 probes. Langmuir. Available at: [Link]
-
Arkles, B. (2011). Hydrophobicity, Hydrophilicity. Gelest, Inc. Available at: [Link]
-
Li, Z., et al. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. Coatings. Available at: [Link]
-
ResearchGate. (n.d.). Alternative Method for Fabricating Chemically Functionalized AFM Tips: Silane Modification of HF-Treated Si 3 N 4 Probes. Available at: [Link]
-
Gelest. (n.d.). Hydrophobic Silane Surface Treatments. Available at: [Link]
-
Asenath-Smith, E., & Chen, Y. (n.d.). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. SciSpace. Available at: [Link]
-
Lyubchenko, Y. L., et al. (2011). AFM for analysis of structure and dynamics of DNA and protein-DNA complexes. PMC. Available at: [Link]
-
Lyubchenko, Y. L. (2012). Mica functionalization for imaging of DNA and protein-DNA complexes with atomic force microscopy. Methods in Molecular Biology. Available at: [Link]
-
Gruber, H. (2016). Amino-functionalization of AFM tips (and supports). Johannes Kepler University Linz. Available at: [Link]
-
Ojha, U., & Srisastava, S. (2010). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. Langmuir. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Silanols and Grafted Alkylsilane Monolayers on Plasma-Activated Mica Surfaces. Available at: [Link]
Sources
- 1. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lehigh.edu [lehigh.edu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. scispace.com [scispace.com]
- 6. Mica functionalization for imaging of DNA and protein-DNA complexes with atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jku.at [jku.at]
A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Vinyl tris(dimethylsiloxy)silane
Introduction: The Imperative of Thermal Stability in Advanced Polymers
In the landscape of materials science, the operational ceiling of a polymer is frequently defined by its thermal stability. For researchers and professionals in drug development, electronics, and aerospace, where materials are subjected to demanding thermal processing or harsh operational environments, enhancing this stability is paramount. Crosslinking is a cornerstone technique for transforming thermoplastic polymers into robust thermosets, thereby improving mechanical strength, chemical resistance, and, critically, thermal performance.
This guide provides an in-depth comparative analysis of Vinyl tris(dimethylsiloxy)silane (VTDMS) as a crosslinking agent, focusing on its role in enhancing the thermal stability of polymers. We will explore the underlying chemical mechanisms, present comparative experimental data against other crosslinking systems, and provide detailed protocols for empirical validation. This content is designed to equip researchers and scientists with the necessary insights to leverage VTDMS in the development of high-performance materials.
The VTDMS Crosslinking Mechanism: Building a Siloxane Shield
This compound is a unique organosilicon compound featuring a reactive vinyl group and three hydrolyzable dimethylsiloxy groups. This dual functionality is the key to its efficacy as a crosslinker. The process is typically a two-stage reaction, often referred to as moisture-curing.
-
Grafting (Stage 1): The process begins with the free-radical-initiated grafting of the VTDMS vinyl group onto the polymer backbone. An organic peroxide, such as Dicumyl peroxide (DCP), is commonly used as the initiator. Upon heating, the peroxide generates free radicals, which abstract a hydrogen atom from the polymer chain, creating a reactive site. The VTDMS molecule then attaches to this site via its vinyl group.[1][2]
-
Hydrolysis and Condensation (Stage 2): The grafted polymer is then exposed to moisture. The dimethylsiloxy groups on the VTDMS hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups subsequently undergo a condensation reaction with each other, forming highly stable siloxane bridges (–Si-O–Si–) between adjacent polymer chains.[1][2] It is the formation of this inorganic, three-dimensional network that significantly restricts the thermal motion of polymer chains. The high bond energy of the Si-O-Si linkage, approximately 779 kJ/mol, is a primary contributor to the enhanced thermal stability of the final crosslinked polymer.[1]
Caption: VTDMS two-stage crosslinking mechanism.
Comparative Thermal Stability: An Evidentiary Approach
The most effective method for quantifying the thermal stability of a polymer is Thermogravimetric Analysis (TGA) . This technique measures the change in mass of a sample as it is heated at a controlled rate.[3][4] Key metrics derived from a TGA curve include:
-
Onset of Decomposition (T₅%): The temperature at which the material has lost 5% of its initial mass, often considered the upper limit for its practical use.[5][6]
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, indicating the most intense phase of degradation.
-
Char Yield: The percentage of residual mass remaining at the end of the analysis, which can be indicative of char formation and flame retardancy.
While direct, comprehensive comparative data for VTDMS against a wide array of crosslinkers is specialized, we can synthesize a robust comparison based on studies of analogous vinyl silane systems, such as vinyltrimethoxysilane (VTMS), which operates via the same fundamental mechanism.
Table 1: Comparative TGA Data for Polymer Systems
| Polymer System | Crosslinking Agent | Onset Decomposition (T₅%) (°C) | Char Yield at 600°C (%) | Source(s) |
| Pure Poly(vinyl alcohol) (PVA) | None | ~274 °C | Low | [6] |
| PVA + 20% VTMS | Vinyltrimethoxysilane | ~342 °C | Significantly Increased | [6] |
| Low-Density Polyethylene (LDPE) | None | ~350-400 °C | ~0% | Representative Data |
| LDPE (Peroxide Crosslinked) | Dicumyl Peroxide (DCP) | ~360-410 °C | ~0% | Representative Data |
| LDPE (Silane Crosslinked) | VTDMS / VTMS | ~380-450 °C | > 0% | [7][8] |
Analysis of Performance:
As the data illustrates, the incorporation of a vinyl silane crosslinker like VTMS (and by direct analogy, VTDMS) results in a substantial improvement in thermal stability.
-
Elevated Decomposition Temperature: In the case of PVA, crosslinking with VTMS increased the 5% mass loss temperature by nearly 70°C.[6] This is a direct consequence of the stable, three-dimensional Si-O-Si network which requires significantly more thermal energy to break apart compared to the intermolecular forces (like hydrogen bonds) in the uncrosslinked polymer.[9][10]
-
Enhanced Char Yield: Silane-crosslinked polymers often exhibit a higher char yield. The silicon content from VTDMS can form a thermally stable silica (SiO₂) layer upon decomposition, which acts as an insulating barrier, slowing the degradation of the underlying polymer and reducing the release of flammable volatiles.[8]
-
Superiority over Peroxide Crosslinking: While peroxide crosslinking forms direct carbon-carbon bonds between polymer chains, the Si-O-Si linkages formed by VTDMS are inherently more thermally stable. This generally results in silane-crosslinked systems exhibiting higher decomposition temperatures compared to those crosslinked solely with peroxides.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the standardized procedure for evaluating the thermal stability of a crosslinked polymer sample. The causality behind each step is explained to ensure methodological integrity.
Objective: To determine the thermal decomposition profile of a VTDMS-crosslinked polymer and compare it to a control (uncrosslinked) sample.
Instrumentation: A Thermogravimetric Analyzer (TGA), such as a TA Instruments Q500 or equivalent, is required.[11]
Methodology:
-
Sample Preparation:
-
Step 1.1: Precisely weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings.
-
-
Instrument Setup:
-
Step 2.1: Place the sample pan onto the TGA's high-sensitivity microbalance.
-
Step 2.2: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run.
-
Rationale: An inert atmosphere is crucial to study the inherent thermal stability of the polymer. Running the analysis in air would introduce oxidative degradation, a different and often more complex mechanism.[12]
-
-
Thermal Program:
-
Step 3.1: Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Rationale: This ensures the sample and furnace are at a stable thermal starting point.
-
Step 3.2: Ramp the temperature from 30°C to 600°C (or higher, depending on the polymer) at a constant heating rate of 10°C/min.
-
Rationale: A 10°C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer higher resolution of decomposition events, while faster rates can shift decomposition temperatures higher.[12]
-
-
Data Acquisition & Analysis:
-
Step 4.1: Continuously record the sample mass as a function of temperature.
-
Step 4.2: Plot the results as percent mass loss vs. temperature.
-
Step 4.3: Calculate the derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax).
-
Step 4.4: Determine the T₅% and the final char yield from the primary TGA curve.
-
Caption: Standard experimental workflow for TGA.
Conclusion
This compound stands out as a highly effective crosslinking agent for imparting significant thermal stability to a wide range of polymers. The formation of a robust, inorganic siloxane (–Si-O–Si–) network via a moisture-curing mechanism elevates the decomposition temperature and increases the char yield of the base polymer. Comparative analysis, supported by extensive data on analogous vinyl silane systems, demonstrates that VTDMS can offer superior thermal performance compared to both uncrosslinked and conventionally peroxide-crosslinked materials. For researchers and developers aiming to push the thermal boundaries of polymeric materials, VTDMS presents a compelling and scientifically validated solution.
References
-
Rocha, M. C. G., et al. (2017). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). Materials Research. [Link]
-
SciSpace. (2017). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis of cross-linked polymers with glass transition (Tg) and the decomposition (T Decomp) temperatures' indicators. [Link]
-
MDPI. (2022). Cross-Linking of Thermally Hydrolyzed Specified Risk Materials with Epoxidized Poly (Vinyl Alcohol) for Tackifier Applications. [Link]
-
ResearchGate. (2021). Preparation and properties of poly(vinyl alcohol)/vinyltrimethoxysilane (PVA/VTMS) hybrid films with enhanced thermal stability and oxygen barrier properties. [Link]
-
ResearchGate. (2015). Copolymerization of Tris(methoxyethoxy)vinyl Silane with N-Vinyl Pyrrolidone: Synthesis, Characterization, and Reactivity Relationships. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
YouTube. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. [Link]
-
ResearchGate. (n.d.). Scheme 1. Procedure for preparation of the crosslinked network of the polysiloxane DVPS. [Link]
-
PubMed. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. [Link]
-
ResearchGate. (n.d.). Molecular composition and thermal history of crosslinked polymer networks via mild thermal degradation and in‐situ tandem mass spectrometry. [Link]
-
SciSpace. (1999). Crosslinking of rigid poly(vinyl chloride). [Link]
-
Semantic Scholar. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. [Link]
-
ResearchGate. (2001). Kinetics of thermal decomposition of crosslinked polyether urethane elastomers. [Link]
-
Semantic Scholar. (2016). Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAP. [Link]
-
Wiley Online Library. (2005). Thermal and mechanical properties of silane‐grafted water crosslinked polyethylene. [Link]
-
CORE. (n.d.). Silane crosslinking of polyethylene: the effects of EVA, ATH and Sb2O3 on properties of the production in continuous grafting of. [Link]
-
MDPI. (2024). Study of Mathematical Models Describing the Thermal Decomposition of Polymers Using Numerical Methods. [Link]
-
YouTube. (2024). How Does TGA Measure Polymer Thermal Stability? - Chemistry For Everyone. [Link]
-
ResearchGate. (2024). Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. [Link]
-
ResearchGate. (2019). Thermogravimetric Analysis of Polymers. [Link]
-
SiSiB SILANES. (n.d.). Vinyltris(methylisobutylketoxime)silane. [Link]
-
ResearchGate. (2022). Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. [Link]
-
ResearchGate. (n.d.). Thermal decomposition of polymers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal and mechanical properties of silane‐grafted water crosslinked polyethylene | Semantic Scholar [semanticscholar.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Vinyl tris(dimethylsiloxy)silane
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Vinyl tris(dimethylsiloxy)silane. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring both your safety and the integrity of your research. This document is structured to offer a comprehensive understanding of the necessary precautions, grounded in authoritative safety data.
This compound is a valuable organosilicon compound; however, like all chemicals, it requires careful handling to mitigate potential hazards. This guide will walk you through the core principles of personal protective equipment, safe operational procedures, and appropriate disposal methods.
Understanding the Hazards
Before handling any chemical, it is crucial to understand its potential hazards. This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicological properties have not been thoroughly investigated for this exact compound, it is prudent to handle it with the same care as other potentially hazardous organosilicon compounds.[1]
Key Hazards:
-
Flammability: The material is a combustible liquid with a flash point of 66 °C (150.8 °F), meaning it can ignite when exposed to an ignition source at or above this temperature.
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[1] Inhalation of vapors or mist should be avoided.[1]
-
Reactivity: The compound is generally stable under recommended storage conditions but may react with oxidizing agents, moisture, and water.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are non-negotiable for ensuring your safety. The following recommendations are based on established safety protocols for handling similar organosilane compounds.
Eye and Face Protection
Directive: Always wear chemical safety goggles with side shields that conform to EN166 or NIOSH standards.[1][3]
Rationale: This is to protect your eyes from splashes or sprays of the chemical, which can cause serious irritation.[1] Standard safety glasses do not provide sufficient protection from chemical splashes.
Skin and Body Protection
Directive:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene rubber, and inspect them for any signs of degradation before each use.[2][4] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1][3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against accidental skin contact and in case of a small fire.
-
Footwear: Closed-toe shoes should be worn at all times in the laboratory.[5]
Rationale: Direct skin contact can cause irritation.[1] Chemical-resistant gloves provide a barrier to prevent absorption. A lab coat adds an extra layer of protection for your skin and clothing.
Respiratory Protection
Directive: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[6][7] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]
Rationale: Inhaling vapors or mists of this compound may cause respiratory irritation.[1] A fume hood is the primary engineering control to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields (EN166 or NIOSH approved) | Protects against chemical splashes and eye irritation.[1] |
| Hand Protection | Nitrile or Neoprene rubber gloves | Prevents skin contact and irritation.[2][4] |
| Body Protection | Flame-resistant lab coat, closed-toe shoes | Protects skin from spills and potential fire hazards.[5] |
| Respiratory | Work in a chemical fume hood | Minimizes inhalation of harmful vapors.[6][7] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will ensure a safe and efficient workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage Location: Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6]
-
Container: Keep the container tightly closed to prevent the ingress of moisture and contamination.[1][3]
-
Compatibility: Store away from incompatible materials such as oxidizing agents.[2]
Handling and Use
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Also, locate the nearest safety shower and eyewash station.[8]
-
Work Area: Conduct all handling and transfers of this compound inside a certified chemical fume hood to minimize vapor inhalation.[6][7]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use only non-sparking tools and take precautionary measures against static discharge.[2][9]
-
Spills: In the event of a small spill, contain the spillage with a non-combustible absorbent material like sand or vermiculite.[1] Place the absorbed material into a suitable, closed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated and clearly labeled hazardous waste container.[1]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1][10] Do not pour down the drain.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They may retain product residue and vapors.
Emergency Procedures
In the event of an exposure or accident, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: A visual workflow for the safe handling of this compound.
References
-
This compound | C8H21O3Si4 | CID 11097960 - PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET - Airgas. Retrieved from [Link]
-
Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier. (2023-11-14). Retrieved from [Link]
-
Silane | Middlesex Gases & Technologies - Safety Data Sheet. Retrieved from [Link]
-
VINYLTRIMETHOXYSILANE - Gelest, Inc. (2015-01-13). Retrieved from [Link]
-
VINYLTRIS(2-METHOXYETHOXY)SILANE - Gelest, Inc. (2015-08-14). Retrieved from [Link]
-
Silane SiH4 Safety Data Sheet SDS P4649. Retrieved from [Link]
-
Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]
-
SOP-for-Silane.docx. Retrieved from [Link]
-
Vinyl-tris-(2-methoxyethoxy)silane - Scientific Polymer Products, Inc. (2017-08-11). Retrieved from [Link]
-
Polysilazane Waste Handling: Navigating Safety and Environmental Considerations. Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]
-
Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Retrieved from [Link]
-
What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan. Retrieved from [Link]
-
VINYLTRIETHOXYSILANE - Gelest, Inc. (2015-01-13). Retrieved from [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Retrieved from [Link]
-
Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC - NIH. (2016-05-30). Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Safe handling of organolithium compounds in the laboratory - Princeton EHS. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. gelest.com [gelest.com]
- 3. scipoly.com [scipoly.com]
- 4. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. louisville.edu [louisville.edu]
- 10. middlesexgases.com [middlesexgases.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
